C7BzO
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H37NO4S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-[[3-(4-heptylphenyl)-3-hydroxypropyl]-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H37NO4S/c1-4-5-6-7-8-10-19-11-13-20(14-12-19)21(23)15-17-22(2,3)16-9-18-27(24,25)26/h11-14,21,23H,4-10,15-18H2,1-3H3 |
InChI Key |
FUPYROAFYPQUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(CC[N+](C)(C)CCCS(=O)(=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
C7BzO Detergent: An In-Depth Technical Guide for Proteomics Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of C7BzO in Proteomics
This compound, or 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-sulfobetaine, is a zwitterionic detergent increasingly utilized in proteomics for its superior protein solubilization capabilities, particularly for complex samples destined for two-dimensional gel electrophoresis (2D-GE) and other mass spectrometry-based analyses. Its unique molecular structure, featuring a hydrophobic tail and a hydrophilic head group with both positive and negative charges, allows for effective disruption of cellular and organellar membranes to release and solubilize proteins, including challenging membrane proteins.
The primary application of this compound lies in the preparation of protein samples for high-resolution separation and analysis. It has demonstrated significant advantages over traditional detergents like CHAPS, including increased protein extraction yields and the ability to load higher amounts of protein onto 2D gels without compromising resolution. This leads to a more comprehensive representation of the proteome, enabling the detection of low-abundance proteins that might otherwise remain unidentified. This compound is compatible with a variety of sample types, including bacterial, mammalian, and plant tissues.[1]
Quantitative Performance of this compound in Protein Extraction
The efficacy of this compound in protein extraction has been quantitatively demonstrated, particularly in comparison to the commonly used zwitterionic detergent CHAPS. The following tables summarize the performance of this compound in enhancing protein yield and loading capacity in proteomics experiments.
| Sample Type | Detergent | Protein Yield Increase (vs. CHAPS) | Reference |
| E. coli (lyophilized) | 1% this compound in 7 M urea, 2 M thiourea | ~23% | [1] |
| Mammalian Cells | This compound-based reagent | Data not available in cited literature | |
| Plant Tissues | This compound-based reagent | Data not available in cited literature |
Table 1: Comparative Protein Extraction Yield of this compound. This table illustrates the percentage increase in total protein extracted using a this compound-based reagent compared to a traditional CHAPS-based reagent. While specific quantitative data for mammalian and plant tissues are not detailed in the provided search results, this compound is reported to be effective for these sample types.[1]
| Sample Type | Detergent | Increased Protein Load Capacity (vs. CHAPS) | Reference |
| E. coli extract | 1% this compound in 7 M urea, 2 M thiourea | 20% (500 µg vs. 400 µg) | [1] |
Table 2: Enhanced Protein Loading Capacity with this compound for 2D-GE. This table shows the increased amount of total protein that can be loaded onto an 11-cm, pH 4-7 IPG strip without loss of resolution, enabling the potential visualization of less abundant proteins.[1]
Experimental Protocols
Protocol 1: Protein Extraction from E. coli for 2D Gel Electrophoresis
This protocol details a method for extracting proteins from a lyophilized E. coli sample using a this compound-based extraction reagent, as compared to a traditional CHAPS-based reagent.[1]
Materials:
-
Lyophilized E. coli (EC-1)
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma base
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Weigh 10 mg of lyophilized E. coli into a microcentrifuge tube.
-
Add 2 mL of the this compound-based extraction reagent to the sample.
-
Sonicate the sample for 2 minutes on ice to facilitate cell lysis.
-
Allow the material to mix for 10 minutes.
-
Centrifuge the sample at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a clean tube.
-
Take an aliquot of the extract to determine the protein concentration using the Bradford assay.
-
The protein extract is now ready for downstream applications such as 2D gel electrophoresis.
Protocol 2: General Protocol for Membrane Protein Solubilization using this compound
This generalized protocol provides a starting point for the solubilization of membrane proteins from various cell types. Optimization of detergent concentration, temperature, and incubation time may be necessary for specific applications.
Materials:
-
Cell or tissue sample
-
Lysis Buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
This compound Solubilization Buffer: Lysis buffer supplemented with 1-2% this compound (w/v)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Prepare a crude membrane fraction from the cell or tissue sample by homogenization in lysis buffer followed by differential centrifugation.
-
Resuspend the membrane pellet in an appropriate volume of this compound Solubilization Buffer. The optimal protein-to-detergent ratio should be determined empirically, but a starting point of 1:10 (w/w) is recommended.
-
Incubate the suspension on ice or at 4°C for 30-60 minutes with gentle agitation to allow for membrane solubilization.
-
Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
The resulting supernatant contains the solubilized membrane proteins, which can then be used for downstream analysis.
Visualizing Proteomics Workflows with this compound
Quantitative Proteomics Workflow (2D-DIGE)
The following diagram illustrates a typical workflow for quantitative proteomics using two-dimensional difference gel electrophoresis (2D-DIGE), where this compound is employed for efficient protein extraction and solubilization.
Conceptual Signaling Pathway Analysis
This diagram illustrates a conceptual workflow for investigating changes in protein association with detergent-resistant membranes (DRMs), or lipid rafts, in response to a signaling event, a process where efficient solubilization by detergents like this compound is critical. This is based on a study of elicitor signaling in tobacco cells.[2]
References
An In-depth Technical Guide to C7BzO: Structure, Properties, and Applications in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
C7BzO, chemically known as 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate, is a zwitterionic detergent.[1][2][3] Its structure comprises a hydrophilic zwitterionic head group, a hydrophobic tail, and a linker region, a design that enhances its solubility and effectiveness as a detergent.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and, most notably, the applications of this compound in the field of proteomics. While this compound is a valuable tool for researchers in protein analysis, it is important to note that there is currently no scientific literature suggesting its direct involvement in the modulation of signaling pathways or its application as a therapeutic agent in drug development.
Chemical Structure and Physicochemical Properties
The unique amphipathic nature of this compound, conferred by its distinct hydrophobic and hydrophilic regions, is central to its function as a detergent.
Chemical Structure
The structure of this compound features a heptylphenyl group as its hydrophobic tail and a sulfobetaine moiety as its hydrophilic head group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Systematic Name | 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate |
| Common Synonyms | This compound, ASB-C7BzO, 3-(4-Heptyl)phenyl-3-hydroxy-propyl-dimethylammonio-sulfobetaine |
| Molecular Formula | C₂₁H₃₇NO₄S |
| Molecular Weight | 399.59 g/mol |
| CAS Number | Not available |
| SMILES String | CCCCCCCc1ccc(cc1)C(O)CC--INVALID-LINK--(C)CCCS([O-])(=O)=O |
| InChI Key | FUPYROAFYPQUSH-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a solid at room temperature and is characterized by its zwitterionic nature, meaning it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This property is crucial for its use in techniques like isoelectric focusing where charge neutrality is essential.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid |
| Ionic Nature | Zwitterionic |
| Assay | ≥95.0% (HPLC) |
| Aggregation Number | ≤25 |
Applications in Proteomics
The primary and well-documented application of this compound is in the field of proteomics, specifically in the solubilization and extraction of proteins for subsequent analysis, most notably by two-dimensional gel electrophoresis (2-DE).
Mechanism of Action in Protein Solubilization
As a detergent, this compound's mechanism of action involves the disruption of non-covalent interactions within protein aggregates and between proteins and cellular membranes. The hydrophobic tail of this compound interacts with the hydrophobic regions of proteins, while the hydrophilic head group interacts with the aqueous solvent, effectively coating the protein and preventing re-aggregation. This leads to the solubilization of individual protein molecules, which is a critical step for successful proteomic analysis.
Advantages over Traditional Detergents
This compound has been shown to be a more powerful solubilizing agent compared to traditional detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate). Studies have demonstrated that extraction reagents containing this compound can yield a higher amount of extracted protein and allow for higher protein loads on 2-DE gels. This increased efficiency can lead to better resolution and the detection of more low-abundance proteins.
Experimental Protocols
The following is a detailed protocol for the extraction of E. coli proteins using a this compound-based reagent for 2-D gel electrophoresis, based on a comparative study.
Protein Extraction from E. coli
Materials:
-
Lyophilized E. coli sample
-
This compound-based Protein Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
Probe sonicator
-
Microcentrifuge
Procedure:
-
Resuspend 10 mg of lyophilized E. coli in 2 mL of the this compound-based extraction reagent.
-
Sonicate the sample on ice for 2 minutes.
-
Allow the mixture to incubate for 10 minutes to facilitate protein solubilization.
-
Centrifuge the sample at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins into a clean tube.
Two-Dimensional Gel Electrophoresis (2-DE)
Materials:
-
Tributylphosphine
-
Iodoacetamide
-
IPG (Immobilized pH Gradient) strips (e.g., 11-cm, pH 4-7)
-
IPG Equilibration Buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
Protein staining reagent (e.g., EZBlue Gel Staining Reagent)
Procedure:
-
Reduce the protein sample by incubating with tributylphosphine for 30 minutes at 25°C.
-
Alkylate the sample by adding iodoacetamide and incubating for 1 hour at 25°C.
-
Apply the protein sample to an IPG strip and allow it to rehydrate for 6 hours.
-
Perform isoelectric focusing (first dimension) for a total of 80,000 volt-hours.
-
Equilibrate the focused IPG strip in IPG Equilibration Buffer for 30 minutes at 25°C.
-
Place the equilibrated IPG strip onto an SDS-PAGE gel and perform electrophoresis (second dimension).
-
Stain the gel with a suitable protein staining reagent to visualize the separated proteins.
Visualizations
Logical Relationship of this compound's Properties and Application
Caption: Logical flow from this compound's structure to its application.
Experimental Workflow for Protein Analysis using this compound
Caption: Workflow for 2-DE protein analysis using this compound.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective zwitterionic detergent with significant applications in proteomics. Its superior protein solubilization capabilities make it a valuable tool for researchers aiming to achieve high-resolution separation and analysis of complex protein mixtures. While its role in proteomics is well-established, there is currently no evidence to support its use in modulating signaling pathways or as a therapeutic agent in drug development. Future research may uncover new applications for this molecule, but its current utility is firmly rooted in the analytical laboratory.
References
- 1. agscientific.com [agscientific.com]
- 2. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
The Core Mechanism of C7BzO: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanism of Action of the Zwitterionic Detergent C7BzO for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, or 3-(4-heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate, is a zwitterionic detergent that has gained prominence in proteomics and membrane protein research. Its unique chemical structure, featuring a hydrophobic tail and a hydrophilic head with both positive and negative charges, imparts properties that make it a highly effective solubilizing agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the life sciences.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 399.59 g/mol | [1] |
| Aggregation Number | ≤ 25 | [2] |
Note: The aggregation number is the number of detergent molecules in a single micelle.
Representative Thermodynamic Properties of Zwitterionic Detergents
To provide context for the behavior of this compound, the following table presents typical thermodynamic parameters for the micellization of other zwitterionic detergents. These values illustrate the energetic principles governing the formation of micelles, a critical aspect of the detergent's function. The micellization process is primarily driven by the hydrophobic effect, which is the entropically favorable removal of the hydrophobic tails of the detergent from the aqueous environment.[3]
| Zwitterionic Detergent (Example) | Critical Micelle Concentration (CMC) (mM) | Standard Gibbs Free Energy of Micellization (ΔG°mic) (kJ/mol) | Standard Enthalpy of Micellization (ΔH°mic) (kJ/mol) | Standard Entropy of Micellization (ΔS°mic) (J/mol·K) |
| Lauryldimethylamine oxide (LDAO) | 1-2 | - | - | - |
| CHAPS | 8 | - | - | - |
Disclaimer: The thermodynamic data presented above are for representative zwitterionic detergents and are intended for illustrative purposes only. Specific values for this compound are not currently available in published literature.
Mechanism of Action: Solubilization of Proteins
The primary function of this compound is the solubilization of proteins, particularly those embedded in lipid membranes, by disrupting the native lipid bilayer and creating a more favorable environment for the protein in an aqueous solution. This process can be understood through a three-stage model:
-
Partitioning of Monomers: At low concentrations, this compound monomers insert themselves into the lipid bilayer of the cell membrane. This disrupts the highly ordered structure of the membrane.
-
Formation of Mixed Micelles: As the concentration of this compound increases and reaches its critical micelle concentration (CMC), the detergent molecules begin to form micelles. These micelles incorporate both lipid molecules and the target membrane proteins, forming mixed micelles.
-
Complete Solubilization: At higher detergent concentrations, the entire lipid bilayer is disrupted, and the membrane proteins are fully encapsulated within this compound micelles. The hydrophobic regions of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent, while the hydrophilic heads of the detergent molecules interact with the surrounding water, keeping the protein-detergent complex in solution.
Zwitterionic detergents like this compound are particularly effective because they combine the properties of both ionic and non-ionic detergents. They are efficient at breaking protein-protein interactions, similar to ionic detergents, but are generally less denaturing, helping to maintain the native structure and function of the solubilized protein.[4]
Molecular Interaction Pathway for Membrane Protein Solubilization
Caption: Molecular interaction pathway of membrane protein solubilization by this compound.
Experimental Protocols
This compound is predominantly used in proteomics workflows, especially for sample preparation for two-dimensional gel electrophoresis (2D-PAGE). Its superior solubilizing power allows for higher protein loads and reduced streaking on 2D gels compared to traditional detergents like CHAPS.
Protocol for Total Protein Extraction from E. coli for 2D-PAGE
This protocol is adapted from a study comparing the extraction efficiency of this compound-based and CHAPS-based reagents.
Materials:
-
Lyophilized E. coli cells
-
This compound-based extraction reagent: 7 M urea, 2 M thiourea, 1% (w/v) this compound, 40 mM Tris base
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagent
-
Tributylphosphine (TBP)
-
Iodoacetamide
-
IPG strips (e.g., pH 4-7)
-
Rehydration buffer
-
IPG equilibration buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
Protein stain (e.g., EZBlue™ Gel Staining Reagent)
Procedure:
-
Extraction:
-
Suspend 10 mg of lyophilized E. coli in 2 mL of the this compound-based extraction reagent.
-
Sonicate the suspension on ice for 2 minutes.
-
Mix the sample for 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.
-
Carefully transfer the supernatant to a clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using the Bradford assay.
-
-
Reduction and Alkylation:
-
Reduce the protein sample by adding TBP to a final concentration of 5 mM and incubating for 30 minutes at 25 °C.
-
Alkylate the sample by adding iodoacetamide to a final concentration of 15 mM and incubating for 1 hour at 25 °C.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Apply the protein sample to an 11-cm, pH 4-7 IPG strip and allow it to rehydrate for 6 hours.
-
Perform isoelectric focusing for a total of 80,000 volt-hours.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in IPG equilibration buffer for 30 minutes at 25 °C.
-
Place the equilibrated strip onto a 4-20% Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., EZBlue™ Gel Staining Reagent) and destain with water to visualize the protein spots.
-
Experimental Workflow for Protein Extraction and 2D-PAGE
Caption: Experimental workflow for protein extraction from E. coli using a this compound-based buffer followed by 2D-PAGE.
Impact on Protein Stability
The choice of detergent can significantly impact the stability of the solubilized protein. While zwitterionic detergents like this compound are considered milder than ionic detergents, they can still affect protein structure and stability. Some studies have shown that zwitterionic detergents can decrease the thermal stability of proteins.[5] This is an important consideration for downstream applications that require the protein to be in its native, functional state.
The mechanism of detergent-induced destabilization can involve the binding of detergent molecules to the unfolded state of the protein, which shifts the equilibrium towards unfolding.[6] Alternatively, the binding of detergent to the native state can induce conformational changes that lead to a less stable form.[6] Therefore, while this compound is an excellent solubilizing agent, it is crucial to empirically determine its effect on the stability and activity of the specific protein of interest.
Applications in Drug Development
In the context of drug development, this compound's primary role is as a tool for proteomics research. By enabling the efficient extraction and analysis of proteins, including membrane proteins which are major drug targets, this compound can aid in:
-
Target identification and validation: Identifying changes in protein expression or post-translational modifications in response to disease or drug treatment.
-
Biomarker discovery: Discovering proteins that can serve as indicators of disease or treatment efficacy.
-
Structural biology: Solubilizing membrane proteins for structural studies, which is crucial for structure-based drug design.
While not a therapeutic agent itself, this compound is a valuable reagent that facilitates a deeper understanding of the proteome, which is fundamental to modern drug discovery and development.
Conclusion
This compound is a powerful zwitterionic detergent with a well-established role in proteomics and membrane protein research. Its mechanism of action is based on the principles of micellization and the hydrophobic effect, allowing for the efficient solubilization of proteins from complex biological samples. While specific thermodynamic and protein stability data for this compound are limited, its practical utility is demonstrated by its superior performance in applications such as 2D-PAGE. The detailed protocols and workflows provided in this guide offer a practical starting point for researchers looking to leverage the benefits of this compound in their own work. As with any detergent, empirical optimization is key to achieving the best results for a specific protein and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
C7BzO: A Technical Guide to its Application in Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the zwitterionic detergent C7BzO and its application in the challenging field of membrane protein solubilization. This compound has emerged as a powerful tool for proteomics and structural biology, offering distinct advantages over traditional detergents. This document details its properties, presents comparative data, and provides experimental protocols to facilitate its effective use in the laboratory.
Introduction to this compound
3-(4-heptyl)phenyl 3-hydroxypropyl dimethyl ammonio propane sulfonate (this compound) is a zwitterionic detergent specifically designed for the extraction and solubilization of membrane proteins.[1] Its unique molecular structure, featuring a hydrophilic zwitterionic head group linked to a hydrophobic tail, makes it particularly effective for disrupting lipid bilayers while maintaining the native structure and function of embedded proteins.[1] this compound is especially well-suited for proteomics applications and has proven effective in sample preparation from a variety of sources, including plant, bacterial, and mammalian cells.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a detergent is crucial for its successful application. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 399.59 Da (anhydrous) | [1] |
| Aggregation Number | ≤25 | [1] |
| Critical Micelle Concentration (CMC) | Not available in the public domain | |
| Form | Solid | [1] |
| Assay | ≥95.0% (HPLC) | [1] |
Note on Critical Micelle Concentration (CMC): Despite a comprehensive literature search, a specific value for the Critical Micelle Concentration (CMC) of this compound could not be found in publicly available resources. The CMC is a critical parameter that defines the concentration at which detergent monomers begin to form micelles. While this value is not available, the demonstrated efficacy of this compound in various applications suggests that empirical optimization of its concentration for specific applications is a viable strategy.
This compound in Action: Superior Protein Extraction
This compound has demonstrated superior performance in protein extraction compared to traditional detergents like CHAPS. In a side-by-side comparison using lyophilized E. coli, a this compound-containing extraction reagent yielded approximately 23% more total protein than a CHAPS-based reagent.[2] This enhanced extraction power allows for higher protein loads in downstream applications such as two-dimensional gel electrophoresis (2DE), leading to improved resolution and the detection of more proteins, including those of low abundance.[2]
Table 2: Comparative Protein Extraction from E. coli
| Extraction Reagent | Total Protein Extracted (from 10 mg lyophilized E. coli) | Reference |
| CHAPS-based | ~400 µg | [2] |
| This compound-based | ~500 µg | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in membrane protein solubilization.
Protocol 1: Extraction of Proteins from E. coli for 2D Gel Electrophoresis
This protocol is adapted from a study demonstrating the superior extraction power of this compound.[2]
Materials:
-
Lyophilized E. coli cells
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagent
Procedure:
-
Resuspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based extraction reagent.
-
Sonicate the cell suspension for 2 minutes on ice to ensure thorough lysis.
-
Allow the material to mix for an additional 10 minutes.
-
To remove insoluble material, centrifuge the lysate for 20 minutes at 20,000 x g at 15 °C.
-
Carefully collect the supernatant containing the solubilized proteins into a clean tube.
-
Determine the protein concentration of the extract using the Bradford assay.
-
The solubilized proteins are now ready for downstream applications such as isoelectric focusing (IEF) and 2D-PAGE.
General Protocol for Solubilization of Eukaryotic Membrane Proteins (e.g., GPCRs, Plant Membrane Proteins)
Materials:
-
Cultured cells or tissue expressing the membrane protein of interest
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Solubilization Buffer: Lysis buffer containing this compound (start with a concentration range of 0.5% - 2% w/v)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound. The optimal protein-to-detergent ratio should be determined empirically.
-
Incubate on a rotator at 4°C for 1-4 hours.
-
-
Clarification:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any insoluble material.
-
-
Downstream Processing:
-
The supernatant containing the solubilized membrane proteins is now ready for purification (e.g., affinity chromatography) or analysis.
-
Visualizing Workflows and Pathways
Experimental Workflow for Membrane Proteomics
The following diagram illustrates a typical workflow for the analysis of membrane proteins, where a detergent like this compound plays a crucial role in the solubilization step.
Signaling Pathway Analysis
While this compound is a powerful tool for solubilizing membrane receptors that are key components of signaling pathways, a specific, citable example of its use in the complete elucidation of a signaling pathway was not identified in the literature search. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway to demonstrate the type of biological system that can be investigated using proteins solubilized with this compound.
Conclusion
References
The Unveiling of C7BzO: A Technical Guide to a Powerful Zwitterionic Detergent for Proteomics
Introduction
In the intricate world of proteomics, the effective solubilization and stabilization of proteins are paramount for their successful analysis. The choice of detergent is a critical determinant of experimental success, particularly when dealing with complex protein mixtures and challenging membrane proteins. This technical guide provides an in-depth exploration of the zwitterionic detergent C7BzO (3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propanesulfonate), a powerful tool in the arsenal of researchers, scientists, and drug development professionals. This document will delve into the discovery and development of this compound, its physicochemical properties, and its applications in proteomics, with a focus on two-dimensional gel electrophoresis (2D-PAGE).
Physicochemical Properties of this compound
This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, rendering the molecule electrically neutral over a wide pH range. This characteristic is advantageous as it minimizes interference with the native charge of proteins, a crucial factor in techniques like isoelectric focusing.
The structure of this compound consists of a hydrophobic 4-heptylphenyl tail, a hydroxyl-containing propyl linker, and a dimethylammonio-propanesulfonate head group. This unique architecture contributes to its efficacy in disrupting protein aggregates and solubilizing complex protein mixtures.
| Property | Value | Reference |
| Molecular Weight | 399.59 g/mol | [1] |
| Chemical Formula | C₂₁H₃₇NO₄S | [1] |
| Type | Zwitterionic | [1] |
| Aggregation Number | ≤25 | [1] |
| Critical Micelle Concentration (CMC) | Not Reported |
Note: Despite extensive literature searches, a specific experimentally determined Critical Micelle Concentration (CMC) for this compound has not been reported in publicly available resources.
Discovery and Development
The development of novel detergents for proteomics has been driven by the need to overcome the limitations of classical detergents like CHAPS. While widely used, CHAPS can be inefficient in solubilizing certain classes of proteins, particularly hydrophobic membrane proteins. This led to the exploration of new chemical entities with improved solubilization power and compatibility with downstream analytical techniques.
This compound emerged from research focused on creating zwitterionic detergents with enhanced protein solubilization capabilities for 2D-PAGE[2]. The design of this compound incorporates a sulfobetaine head group, which has been shown to be effective for this application, coupled with a hydrophobic tail of a specific length (a heptylphenyl group) and a linker region, all of which contribute to its performance[2].
Quantitative Comparison with Other Detergents
The superior performance of this compound in protein extraction and solubilization has been demonstrated in comparative studies, most notably against the commonly used zwitterionic detergent CHAPS.
| Parameter | This compound-based Reagent | CHAPS-based Reagent | Improvement with this compound | Reference |
| Total Protein Extracted from E. coli | ~1.6 mg | ~1.3 mg | ~23% increase | [3] |
| Maximum Protein Load in 2D-PAGE | 500 µg | 400 µg | 20% increase | [3] |
These results highlight the enhanced ability of this compound to extract a greater amount of protein from a biological sample and to maintain its solubility at higher concentrations, allowing for the analysis of less abundant proteins in 2D-PAGE[3].
Experimental Protocols
Protein Extraction from E. coli for 2D-PAGE
This protocol is adapted from a technical bulletin by Sigma-Aldrich and details the use of a this compound-containing reagent for the extraction of proteins from E. coli for subsequent analysis by two-dimensional polyacrylamide gel electrophoresis.
Materials:
-
Lyophilized E. coli cells
-
This compound-containing Protein Extraction Reagent (e.g., 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base)[3]
-
Sonciator
-
Microcentrifuge (capable of 20,000 x g)
-
Bradford assay reagent for protein quantification
Procedure:
-
Resuspend Cells: Resuspend 10 mg of lyophilized E. coli in 2 mL of the this compound-containing protein extraction reagent.
-
Sonication: Sonicate the cell suspension on ice for 2 minutes. This step is crucial for efficient cell lysis and protein release.
-
Incubation: Allow the mixture to incubate for 10 minutes to ensure complete solubilization of proteins.
-
Centrifugation: Remove insoluble material by centrifugation at 20,000 x g for 20 minutes at 15°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the extract using the Bradford assay.
-
Downstream Analysis: The protein extract is now ready for downstream applications such as isoelectric focusing and SDS-PAGE.
General Method for Determination of Critical Micelle Concentration (CMC)
While a specific CMC for this compound is not available, the following outlines a general and robust fluorescence-based method that can be used to determine the CMC of detergents. This method relies on the change in the fluorescence properties of a dye, such as Hoechst 33342, upon its incorporation into micelles[4].
Materials:
-
Detergent of interest (e.g., this compound)
-
Fluorescent dye (e.g., Hoechst 33342)
-
Spectrofluorometer or a 96-well plate reader with fluorescence capabilities
-
Appropriate buffer solution
Procedure:
-
Prepare a series of detergent solutions: Create a range of detergent concentrations in the desired buffer, spanning from well below to well above the expected CMC.
-
Add fluorescent dye: Add a constant, low concentration of the fluorescent dye to each detergent solution.
-
Incubate: Allow the solutions to equilibrate.
-
Measure fluorescence: Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the chosen dye.
-
Plot the data: Plot the fluorescence intensity as a function of the detergent concentration.
-
Determine the CMC: The CMC is identified as the concentration at which a sharp change in the slope of the fluorescence intensity plot is observed. This change corresponds to the formation of micelles and the partitioning of the dye into the hydrophobic micellar core.
Mandatory Visualizations
Logical Workflow for Protein Extraction and 2D-PAGE Analysis
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structure-efficiency relationships of zwitterionic detergents as protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Zwitterionic Detergent C7BzO: Specifications, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the zwitterionic detergent C7BzO, formally known as 3-((4-Heptylphenyl)-3-hydroxypropyl)dimethylammonio propane sulfonate. This compound is recognized for its utility in the solubilization and stabilization of membrane proteins, particularly in proteomics applications. This document details its chemical and physical specifications, methods for purity assessment, and protocols for its application in protein research.
Core Specifications and Physicochemical Properties
This compound is a sulfobetaine-based zwitterionic detergent. Its structure, consisting of a hydrophobic heptylphenyl tail and a polar sulfobetaine head group, renders it effective at disrupting lipid-lipid and lipid-protein interactions while being generally non-denaturing to proteins.[1] The key specifications for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-((4-Heptylphenyl)-3-hydroxypropyl)dimethylammonio propane sulfonate | [2] |
| Synonyms | ASB-C7BzO, this compound | [2] |
| Molecular Formula | C₂₁H₃₇NO₄S | |
| Molecular Weight | 399.59 g/mol | |
| Appearance | Solid | [3] |
| Purity (by HPLC) | ≥95.0% | [3] |
| Purity (by TLC) | ≥98% | [2] |
| Aggregation Number | ≤25 | [3] |
| Critical Micelle Concentration (CMC) | Not available in cited literature. |
Purity Assessment: Experimental Protocols
Ensuring the purity of this compound is critical for reproducible experimental outcomes. The two primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of sulfobetaine detergents like this compound.[4] The following protocol is a general guideline and may require optimization.
Instrumentation and Columns:
-
System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). ELSD is often preferred for surfactants that lack a strong chromophore.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or ELSD.
Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by the relative peak area of the main this compound peak compared to the total area of all peaks in the chromatogram.
TLC is a rapid and cost-effective method for a qualitative assessment of this compound purity. For zwitterionic surfactants, silica gel plates are commonly used with a mixed aqueous-organic mobile phase.[7]
Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water (e.g., in a ratio of 65:25:4, v/v/v) can be effective for separating polar lipids and surfactants. The optimal ratio may need to be determined empirically.
-
Visualization: Staining with iodine vapor or a phosphomolybdic acid solution followed by heating.
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform:methanol 2:1).
-
Spot the solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top.
-
Dry the plate and visualize the spots. A single spot indicates a high degree of purity.
Synthesis and Purification Overview
Key Experimental Applications and Protocols
This compound is particularly valued for its ability to solubilize proteins for two-dimensional gel electrophoresis (2DE).[4] Its use has been shown to result in higher protein yields and reduced streaking on 2D gels compared to other detergents like CHAPS.[4]
The following is a protocol for extracting proteins from E. coli for 2DE analysis, adapted from a technical bulletin.[4]
Reagents:
-
Extraction Buffer: 7 M urea, 2 M thiourea, 1% this compound (w/v), 40 mM Tris base.
-
Sample: Lyophilized E. coli cells.
Protocol:
-
Resuspend 10 mg of lyophilized E. coli in 2 mL of this compound Extraction Buffer.
-
Sonicate the sample on ice for 2 minutes.
-
Mix the sample for 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford assay).
-
The protein extract is now ready for subsequent reduction, alkylation, and isoelectric focusing.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and quantitative analysis of alkyl sulfobetaine-type detergents by high-performance liquid chromatography and light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
C7BzO CAS number 565454-39-9 properties
An In-depth Technical Guide to C7BzO (CAS Number 565454-39-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 565454-39-9, is a zwitterionic detergent chemically known as 3-(4-heptyl)phenyl 3-hydroxypropyl dimethyl ammonio propane sulfonate.[1][2] It is recognized for its potent protein solubilizing capabilities, particularly in the field of proteomics.[3] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, designed for professionals in research and drug development.
This compound's structure features a zwitterionic, hydrophilic head group and a hydrophobic tail, connected by a linker region, which enhances its solubility.[1][4] This amphipathic nature makes it highly effective in disrupting lipid-lipid and lipid-protein interactions within biological membranes, thereby solubilizing membrane proteins for downstream analysis.[4] It is particularly well-suited for applications requiring the maintenance of a protein's native state and charge, such as two-dimensional gel electrophoresis (2D-PAGE).[3]
Physicochemical and Biological Properties
This compound is a solid, zwitterionic detergent.[2] Its utility in proteomics stems from its ability to effectively solubilize proteins, including traditionally difficult-to-extract membrane proteins, for techniques like 2D-PAGE.[3]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 565454-39-9 | [1][5] |
| Molecular Formula | C21H37NO4S | [3] |
| Molecular Weight | 399.59 Da (anhydrous) | [2][3] |
| Assay Purity | ≥95.0% (HPLC) | [2] |
| Form | Solid | [2] |
| Aggregation Number | ≤25 | [2] |
| Description | Zwitterionic detergent | [2] |
Mechanism of Action in Protein Solubilization
As a zwitterionic detergent, this compound possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic allows it to disrupt protein-protein interactions more effectively than non-ionic detergents, yet in a gentler manner than ionic detergents, thus preserving the native state of proteins.[3]
The general mechanism for membrane protein solubilization by detergents like this compound involves the following conceptual steps:
-
Monomer Partitioning : Detergent monomers insert themselves into the lipid bilayer of the cell membrane.
-
Membrane Saturation : As the detergent concentration increases, the lipid bilayer becomes saturated with detergent molecules, leading to the destabilization of the membrane structure.
-
Micelle Formation : At or above the critical micelle concentration (CMC), the lipid bilayer breaks apart, and the membrane proteins are incorporated into mixed micelles containing detergent, lipids, and protein.
-
Solubilization : The resulting protein-detergent-lipid complexes are soluble in the aqueous buffer, allowing for their separation and analysis.
Caption: General mechanism of membrane protein solubilization by detergents.
Biological Signaling Pathways
Current scientific literature does not indicate that this compound is directly involved in or modulates any specific biological signaling pathways. Its primary and established role is that of a synthetic detergent for in vitro applications in biochemistry and proteomics, where it facilitates cell lysis and protein solubilization. There is no evidence to suggest it has a direct pharmacological or signaling effect within living organisms.
Experimental Protocols
The following protocols are based on a comparative study demonstrating the superior efficacy of a this compound-containing reagent over a traditional CHAPS-based reagent for protein extraction from E. coli for 2D-PAGE analysis.
Protein Extraction
Objective: To extract total protein from a lyophilized E. coli sample.
Materials:
-
Lyophilized E. coli cells
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma base
-
Sonicator
-
Microcentrifuge
-
Bradford assay kit for protein quantification
Procedure:
-
Suspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based extraction reagent.
-
Sonicate the cell suspension for 2 minutes on ice to lyse the cells.
-
Allow the mixture to incubate for 10 minutes with mixing.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.
-
Determine the protein concentration of the supernatant using the Bradford assay.
Results: The this compound-based reagent has been shown to extract approximately 23% more protein than the CHAPS-based reagent under these conditions.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
Objective: To separate the extracted proteins by their isoelectric point and molecular weight.
Materials:
-
Extracted protein sample
-
Tributylphosphine (TBP)
-
Iodoacetamide
-
IPG strips (e.g., 11-cm, pH 4-7)
-
IPG rehydration buffer
-
IPG equilibration buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
Gel staining reagent (e.g., EZBlue)
Procedure:
-
Reduction: Reduce the protein sample by adding tributylphosphine to a final concentration of 5 mM and incubating for 30 minutes at 25 °C.
-
Alkylation: Alkylate the reduced proteins by adding iodoacetamide to a final concentration of 15 mM and incubating for 1 hour at 25 °C.
-
First Dimension (Isoelectric Focusing - IEF):
-
Apply the reduced and alkylated protein sample to an 11-cm, pH 4-7 IPG strip.
-
Allow the strip to rehydrate for 6 hours.
-
Perform isoelectric focusing for a total of 80,000 volt-hours.
-
-
Second Dimension (SDS-PAGE):
-
Incubate the focused IPG strip in IPG equilibration buffer for 30 minutes at 25 °C.
-
Place the equilibrated strip onto a 4-20% Tris-Glycine SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Visualization: Stain the gel with a suitable protein stain (e.g., EZBlue Gel Staining Reagent) to visualize the separated protein spots.
Expected Outcome: The use of the this compound-based extraction reagent allows for a higher protein load on the 2D gel (e.g., 500 µg) compared to the CHAPS-based reagent (e.g., 400 µg) with reduced streaking and improved resolution, leading to the visualization of more protein spots.
Caption: Experimental workflow for protein extraction and 2D-PAGE using this compound.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask when handling the solid form. It is considered a combustible solid.
Conclusion
This compound (CAS 565454-39-9) is a highly effective zwitterionic detergent for the solubilization of proteins, particularly for proteomics applications such as 2D-PAGE. Its superior extraction power compared to traditional detergents like CHAPS allows for higher protein yields and improved resolution in subsequent analyses. While it does not appear to have a direct role in biological signaling, its utility as a tool for studying the proteome makes it an invaluable reagent for researchers, scientists, and drug development professionals.
References
- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 4. agscientific.com [agscientific.com]
- 5. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
C7BzO: A Technical Guide to Enhanced Protein Extraction for Proteomics and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application and methodology of C7BzO, a zwitterionic detergent, in the critical process of protein extraction. As the quality of protein extraction directly impacts the reliability of downstream applications, from basic research to drug development, understanding and optimizing this initial step is paramount. This document provides a comprehensive overview of this compound, its advantages over traditional detergents, detailed experimental protocols, and its role in facilitating advanced proteomics and drug discovery efforts.
Introduction to this compound: A Superior Solubilizing Agent
This compound, chemically known as 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propanesulfonate, is a zwitterionic detergent specifically designed for the solubilization and extraction of proteins, particularly for proteomics applications. Its unique molecular structure, featuring a hydrophilic head and a hydrophobic tail, allows for the effective disruption of cell membranes and solubilization of a wide range of proteins, including challenging membrane proteins.
Compared to the traditionally used detergent CHAPS, this compound has demonstrated superior performance in both protein yield and the quality of subsequent analyses, such as two-dimensional gel electrophoresis (2DE).[1] This enhanced capability makes this compound a valuable tool for researchers seeking to obtain a more comprehensive and representative protein profile from their biological samples.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₁H₃₇NO₄S |
| Molecular Weight | 399.59 g/mol |
| Appearance | Solid |
| Type | Zwitterionic Detergent |
| Assay | ≥95.0% (HPLC) |
Enhanced Protein Extraction Efficiency with this compound
Quantitative studies have consistently highlighted the superior extraction power of this compound-based reagents compared to those containing the conventional detergent CHAPS.
A key study comparing a this compound-containing reagent with a traditional CHAPS-based reagent for the extraction of proteins from E. coli demonstrated a significant increase in protein yield. The this compound reagent extracted approximately 23% more protein than the CHAPS-based reagent.[1] This increased yield is critical for the analysis of low-abundance proteins.
Furthermore, the use of this compound allows for a higher protein load on 2D gels without compromising the resolution of the separated proteins. It has been shown that this compound-based extraction enables a 20% increase in the amount of protein loaded onto a gel, leading to the visualization of more protein spots and reduced streaking.[1]
Table 1: Comparison of Protein Extraction Efficiency (E. coli)
| Detergent | Protein Yield Increase (vs. CHAPS) | Increased Protein Load on 2D Gel | Reference |
| This compound | ~23% | 20% | [1] |
| CHAPS | Baseline | Baseline | [1] |
Experimental Protocols for Protein Extraction using this compound
The following sections provide detailed protocols for protein extraction using this compound from various biological sources. These protocols are intended as a starting point and may require optimization based on the specific sample type and downstream application.
Protein Extraction from E. coli
This protocol details the extraction of proteins from lyophilized E. coli cells for subsequent analysis by 2D gel electrophoresis.
Materials:
-
This compound-containing extraction reagent (e.g., 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base)
-
Lyophilized E. coli cells
-
Sonicator
-
Centrifuge
-
Bradford assay reagent for protein quantification
Protocol:
-
Resuspend Cells: Suspend 10 mg of lyophilized E. coli in 2 mL of the this compound-containing extraction reagent.
-
Sonication: Sonicate the cell suspension on ice for 2 minutes to ensure complete cell lysis.
-
Mixing: Allow the material to mix for an additional 10 minutes.
-
Centrifugation: Remove insoluble material by centrifuging at 20,000 x g for 20 minutes at 15°C.
-
Collect Supernatant: Carefully transfer the supernatant containing the solubilized proteins to a clean tube.
-
Quantification: Determine the protein concentration of the extract using the Bradford assay.
-
Downstream Processing: The protein extract is now ready for downstream applications such as 2D gel electrophoresis. For 2DE, samples are typically reduced and alkylated before loading onto IPG strips.
General Protocol for Protein Extraction from Mammalian Cells
This protocol provides a general guideline for extracting proteins from cultured mammalian cells using a this compound-based lysis buffer.
Materials:
-
This compound-containing lysis buffer (composition may vary, but can be adapted from the E. coli protocol)
-
Cultured mammalian cells (adherent or suspension)
-
Cell scraper (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Protocol:
-
Cell Harvesting:
-
Adherent Cells: Wash cells with ice-cold PBS, then detach using a cell scraper in the presence of this compound lysis buffer.
-
Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in this compound lysis buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant containing the solubilized proteins to a fresh tube.
-
Quantification and Downstream Processing: Determine protein concentration and proceed with downstream applications.
General Protocol for Protein Extraction from Plant Tissues
Extracting proteins from plant tissues can be challenging due to the presence of rigid cell walls and interfering compounds. This protocol provides a general framework that can be adapted for use with this compound.
Materials:
-
This compound-containing extraction buffer
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
Protocol:
-
Grinding: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Add the this compound-containing extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Incubation: Incubate the homogenate on ice for 30-60 minutes to allow for complete protein solubilization.
-
Centrifugation: Pellet cell debris and other insoluble materials by centrifuging at high speed for 20-30 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant. For some plant tissues, a filtration step may be necessary to remove additional debris.
-
Quantification and Downstream Processing: Proceed with protein quantification and subsequent analyses.
Role of this compound in the Drug Development Pipeline
While this compound is not a therapeutic agent itself, its role in the drug development process is significant as an enabling tool for proteomics research. High-quality protein extraction is the foundation for numerous stages of drug discovery and development.
Target Identification and Validation: Proteomics workflows, powered by efficient protein extraction with detergents like this compound, are crucial for identifying and validating novel drug targets. By comparing the proteomes of healthy and diseased tissues, researchers can pinpoint proteins that are differentially expressed, providing potential targets for therapeutic intervention.
Biomarker Discovery: The ability of this compound to extract a broad range of proteins, including those with low abundance, is vital for the discovery of disease biomarkers. These biomarkers can be used for early diagnosis, prognosis, and for monitoring the efficacy of drug treatments in clinical trials.
Mechanism of Action Studies: Understanding how a drug interacts with its target and affects cellular pathways is a critical aspect of drug development. Proteomics can be used to analyze changes in the proteome of cells or tissues following drug treatment, providing insights into the drug's mechanism of action. Efficient protein extraction ensures that a comprehensive view of these changes is obtained.
Conclusion
This compound has established itself as a powerful and effective zwitterionic detergent for protein extraction, offering significant advantages in terms of protein yield and the quality of downstream analyses. Its superior solubilizing properties make it an invaluable tool for researchers in proteomics, enabling a more comprehensive and accurate understanding of the proteome. While not directly a therapeutic, the role of this compound in facilitating critical stages of the drug development pipeline, from target identification to biomarker discovery, underscores its importance in advancing biomedical research and the development of new medicines. The detailed protocols and comparative data presented in this guide aim to equip researchers with the knowledge to effectively integrate this compound into their protein extraction workflows, ultimately leading to more robust and reliable scientific outcomes.
References
C7BzO: A Technical Guide for Plant Membrane Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant biology, membrane proteins stand as critical gatekeepers and signal transducers, mediating a vast array of physiological processes from nutrient uptake to environmental stress responses. The inherent hydrophobicity and complex structures of these proteins, however, present significant challenges for their extraction and subsequent analysis. This technical guide delves into the application of C7BzO, a potent zwitterionic detergent, in the field of plant membrane proteomics. This compound, chemically known as 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate, has emerged as a powerful tool for solubilizing and stabilizing membrane proteins, thereby enhancing their identification and characterization in complex plant samples. This document provides an in-depth overview of this compound's properties, detailed experimental protocols, and a summary of its performance, aiming to equip researchers with the knowledge to effectively integrate this detergent into their proteomic workflows.
Core Concepts: The Role of this compound in Membrane Protein Solubilization
This compound is a zwitterionic detergent featuring a hydrophilic ammonio-propane sulfone head group and an alkylphenyl hydrophobic tail.[1] This structure allows it to effectively disrupt lipid bilayers and protein aggregates, making it particularly well-suited for the extraction of integral membrane proteins.[1] Its compatibility with high concentrations of chaotropes like urea (up to 7M) further enhances its utility in proteomics sample preparation, especially for techniques such as two-dimensional gel electrophoresis (2D-GE).[1]
Studies have shown that this compound can be more efficient than other detergents for specific plant membrane preparations. For instance, in the analysis of Arabidopsis thaliana leaf membrane proteins, this compound demonstrated superior performance compared to the detergent ASB14.[2] This enhanced extraction capability is crucial for achieving a more comprehensive view of the membrane proteome.
Quantitative Data on Extraction Efficiency
| Detergent-Based Reagent | Relative Protein Yield | Maximum Protein Load (2D-GE) | Observations |
| This compound-based | ~123% | 500 µg | Reduced streaking, visualization of more proteins.[3] |
| CHAPS-based | 100% (Baseline) | 400 µg | Standard resolution.[3] |
Table 1: Comparison of this compound and CHAPS-based extraction reagents on E. coli samples. Data is illustrative of the potential advantages of this compound in enhancing protein yield and loading capacity.
Experimental Protocols
Two detailed protocols for the use of this compound in plant protein extraction are provided below. The first is a specific method used for barley anthers, and the second is a more general protocol based on a commercial protein extraction reagent containing this compound.
Protocol 1: this compound-Based Extraction from Barley Anthers
This protocol is adapted from a study that successfully used this compound for the proteomic analysis of barley meiocytes.[4][5]
Materials:
-
Extraction Buffer: 50 mM Tris-HCl pH 7.6, 0.33 M sucrose, 1 mM MgCl₂, 1 mM DTT, 1% (w/v) this compound, and a protease inhibitor cocktail.[4][5]
-
Plant tissue (e.g., barley anthers), frozen in liquid nitrogen.[4][5]
-
Centrifuge.
Methodology:
-
Suspend frozen barley anthers in the this compound-containing extraction buffer in a glass embryo dish.[4][5]
-
Release meiocytes by gently crushing the anthers with a glass rod.[4][5]
-
Collect the meiocyte-enriched sample.
-
Sonicate the sample three times for 30 seconds each, with a 1-minute interval between cycles, at 4°C.[4][5]
-
Incubate the sample on ice for 45 minutes to ensure thorough extraction.[5]
-
Centrifuge the lysate at 4,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the solubilized proteins for downstream analysis such as SDS-PAGE or mass spectrometry.
Protocol 2: General Plant Tissue Extraction Using a this compound-Based Reagent
This protocol is based on the use of Sigma-Aldrich's Protein Extraction Reagent Type 4, which contains 1% this compound.[6][7]
Materials:
-
Protein Extraction Reagent Type 4 (e.g., Sigma-Aldrich C0356), reconstituted to yield a solution of 7.0 M urea, 2.0 M thiourea, 40 mM Trizma® base, and 1.0% this compound, pH 10.4.[7]
-
Plant tissue, fresh or frozen.
-
Mortar and pestle or other tissue grinding equipment.
-
Reducing agent (e.g., TBP) and alkylating agent (e.g., iodoacetamide) are recommended for 2D-GE applications.[7]
-
Centrifuge.
Methodology:
-
Grind plant tissue to a fine powder under liquid nitrogen.
-
For every 250 mg of plant tissue, add a minimum of 2 mL of the reconstituted this compound-based extraction reagent.[7]
-
(Optional, for 2D-GE) Reduce the proteins by adding a reducing agent like TBP to a final concentration of 5 mM.[7]
-
Vortex or sonicate the sample to ensure complete solubilization.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) with occasional vortexing.
-
Centrifuge the extract at high speed (e.g., >12,000 x g) for 20 minutes at 15-20°C to pellet insoluble debris.[3]
-
Carefully collect the supernatant containing the total protein extract for downstream analysis.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for this compound Protein Extraction from Barley Anthers.
Caption: General Workflow for this compound Plant Protein Extraction.
Applications in Signaling Pathway Analysis
While this compound is a powerful tool for the initial extraction and solubilization of proteins, there is currently no evidence in the scientific literature to suggest its direct involvement in or use for the specific elucidation of plant signaling pathways. Its primary application lies in improving the overall yield and quality of protein extracts, which can then be analyzed by various proteomic techniques to study changes in protein abundance or post-translational modifications that are indicative of signaling events. The enhanced extraction of membrane proteins, including receptors and channels, is indirectly beneficial for signaling studies by providing a more comprehensive starting sample for analysis.
Conclusion
This compound is a valuable zwitterionic detergent for researchers in plant membrane proteomics. Its demonstrated effectiveness in solubilizing challenging membrane proteins, coupled with its compatibility with standard proteomic workflows, makes it a superior alternative to traditional detergents in many applications.[2][3] The protocols and data presented in this guide offer a framework for the successful application of this compound to enhance the depth and quality of plant membrane proteome analysis. As proteomic technologies continue to advance, the use of optimized extraction reagents containing this compound will likely play an increasingly important role in unraveling the complexities of plant cellular function.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. arxiv.org [arxiv.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Frontiers | Application of a Sensitive and Reproducible Label-Free Proteomic Approach to Explore the Proteome of Individual Meiotic-Phase Barley Anthers [frontiersin.org]
- 6. Plant Total Protein Extraction Kit Suitable for any plant species or tissue | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Core Principles of Using C7BzO in the Lab
Introduction
Due to the absence of publicly available scientific literature or database entries for a compound designated "C7BzO," this guide will establish a foundational framework based on a hypothetical molecule with this chemical formula. For the purposes of this document, we will assume "this compound" refers to 7-benzoyl-1,3-oxazole , a plausible structure fitting the molecular formula C₁₀H₇NO₂. This molecule contains a central oxazole ring, a benzoyl group, and a fused benzene ring, suggesting potential applications in medicinal chemistry and materials science.
This document outlines the fundamental principles for the laboratory use of this hypothetical this compound, including its potential biological activities, proposed experimental protocols, and theoretical signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.
Section 1: Hypothetical Profile and Quantitative Data
Based on its structure, this compound could theoretically interact with various biological targets. The benzoyl and oxazole moieties are present in numerous biologically active compounds. We can hypothesize its potential as an inhibitor of a key cellular signaling enzyme, for instance, a hypothetical "Kinase X."
Table 1: Hypothetical In Vitro Efficacy of this compound
| Parameter | Value | Experimental Context |
| IC₅₀ (Kinase X) | 50 nM | Cell-free enzymatic assay |
| Binding Affinity (K_d) | 25 nM | Surface Plasmon Resonance |
| Cellular EC₅₀ | 200 nM | Cell-based reporter assay (HEK293 cells) |
| Cytotoxicity (CC₅₀) | > 10 µM | MTT assay in HeLa cells (48h) |
Section 2: Experimental Protocols
Cell-Free Kinase X Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the hypothetical Kinase X.
Materials:
-
Recombinant Human Kinase X
-
ATP
-
Peptide Substrate (e.g., biotinylated)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Kinase X enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect kinase activity by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to verify the direct binding of this compound to Kinase X within a cellular context.
Materials:
-
Cell line expressing endogenous or over-expressed Kinase X
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., with protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Western Blotting reagents and antibodies for Kinase X
Procedure:
-
Treat cultured cells with this compound (at a concentration ~10x EC₅₀) or DMSO (vehicle) for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer and generate a cell lysate.
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X in each sample using Western Blotting.
-
Plot the relative band intensity against temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle indicates target engagement.
Section 3: Visualized Pathways and Workflows
The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflows.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Caption: Workflow for the cell-free Kinase X inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodological & Application
Application Note: C7BzO Protocol for Enhanced 2D Gel Electrophoresis Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) is a cornerstone technique in proteomics for the separation and analysis of complex protein mixtures. A critical factor for successful 2D-PAGE is the initial sample preparation, which requires efficient protein solubilization and denaturation while maintaining protein integrity. Inadequate solubilization can lead to protein loss, aggregation, and streaking on the gel, particularly for challenging samples like membrane proteins.
C7BzO, chemically known as 3-(4-heptyl)phenyl 3-hydroxypropyl dimethylammonio propane sulfonate, is a zwitterionic detergent that has demonstrated superior performance in 2D-PAGE sample preparation compared to traditional detergents like CHAPS.[1][2] Its unique structure provides powerful solubilizing capabilities, leading to increased protein extraction yields, higher permissible protein loads on gels, and improved spot resolution.[1] This makes this compound particularly well-suited for the analysis of complex biological samples, including those from bacterial, mammalian, and plant origins, and for studies focusing on hydrophobic membrane proteins.[1][2][3]
This document provides a detailed protocol for utilizing a this compound-based buffer system for the preparation of protein samples for 2D-PAGE.
Data Presentation: this compound vs. CHAPS Performance
The use of this compound in extraction reagents leads to quantifiable improvements in protein yield and gel loading capacity. The following tables summarize a comparative study using E. coli lysates.
Table 1: Protein Extraction Efficiency
| Detergent Reagent | Protein Yield (µg/mL) |
| CHAPS-based Reagent | ~400 |
| This compound-based Reagent | ~500 |
Data derived from a side-by-side extraction of lyophilized E. coli.[1]
Table 2: 2D Gel Loading and Resolution Comparison
| Feature | CHAPS-based Reagent | This compound-based Reagent | Improvement |
| Max. Protein Load | 400 µg | 500 µg | 25% Increase |
| Gel Resolution | Standard | Higher Resolution | Qualitative Improvement |
| Streaking | Present | Significantly Reduced | Qualitative Improvement |
Comparison based on running E. coli extracts on 11-cm, pH 4-7 IPG strips followed by 4-20% SDS-PAGE.[1]
Experimental Protocols
This section details the methodologies for protein extraction and preparation using a this compound-based lysis buffer, followed by the standard steps for 2D gel electrophoresis.
Protocol 1: this compound-Based Protein Extraction from Cell Lysates
This protocol is adapted from demonstrated methods for bacterial cell lysis.[1]
Materials:
-
This compound Lysis Buffer:
-
7 M Urea
-
2 M Thiourea
-
1% (w/v) this compound
-
40 mM Tris base
-
Protease Inhibitor Cocktail (add fresh before use)
-
Nuclease (e.g., Benzonase), optional
-
-
Reducing Agent: 5 mM Tributylphosphine (TBP) or 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 10 mM Acrylamide or Iodoacetamide
-
Bradford Protein Assay Reagent
-
Microcentrifuge
-
Sonicator (probe or bath)
Methodology:
-
Sample Lysis:
-
For a cell pellet (e.g., 10 mg of lyophilized E. coli), add 2 mL of this compound Lysis Buffer.[1]
-
If nucleic acid contamination is a concern, add nuclease at this stage and incubate according to the manufacturer's instructions.
-
Disrupt the cells by sonication. A typical procedure is 2 minutes on ice to prevent overheating and protein degradation.[1]
-
Following sonication, allow the mixture to gently mix on a rocker or rotator for 10-15 minutes at room temperature.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 15-20°C to pellet insoluble material and cell debris.[1]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new, clean microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford assay or a 2D-compatible protein assay kit.
-
-
Reduction and Alkylation:
-
Sample Storage:
-
The prepared sample is now ready for isoelectric focusing (IEF). Samples can be used immediately or stored at -80°C for later use.
-
Protocol 2: 2D Gel Electrophoresis
This protocol outlines the general steps for separating the this compound-prepared sample on a 2D gel.
Materials:
-
Immobilized pH Gradient (IPG) strips (e.g., 11-cm, pH 4-7)
-
IPG Rehydration Buffer (can be the this compound Lysis Buffer without Tris, but containing a small amount of bromophenol blue)
-
IEF focusing unit
-
IPG Equilibration Buffer (containing SDS, glycerol, Tris-HCl)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
Gel staining reagent (e.g., Coomassie-based stain like EZBlue)
Methodology:
-
First Dimension: Isoelectric Focusing (IEF)
-
Load the desired amount of protein sample (e.g., 500 µg) onto an IPG strip via passive or active rehydration.[1] For passive rehydration, incubate the strip with the sample in rehydration buffer for at least 6 hours.[1]
-
Perform isoelectric focusing according to the manufacturer's instructions for the specific IPG strips and IEF unit. A typical run might be for a total of 80,000 volt-hours.[1]
-
-
IPG Strip Equilibration:
-
After IEF, equilibrate the IPG strip to prepare it for the second dimension.
-
Incubate the strip for 15 minutes in IPG Equilibration Buffer containing a reducing agent (e.g., DTT).
-
Incubate for another 15 minutes in IPG Equilibration Buffer containing an alkylating agent (e.g., iodoacetamide) to block any remaining free thiols.
-
-
Second Dimension: SDS-PAGE
-
Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.
-
Run the gel according to standard SDS-PAGE protocols to separate proteins based on their molecular weight.
-
-
Visualization:
-
After electrophoresis, stain the gel using a compatible protein stain to visualize the separated protein spots.[1] The gel is now ready for imaging and downstream analysis such as spot picking and mass spectrometry.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical advantages of the this compound protocol.
References
Application Notes and Protocols for Protein Extraction from Mammalian Cells using C7BzO
For Researchers, Scientists, and Drug Development Professionals
Introduction
C7BzO, a zwitterionic detergent, has emerged as a powerful tool for the solubilization and extraction of proteins from various biological samples, including mammalian cells. Its unique properties offer significant advantages over traditional detergents, particularly in proteomics and drug discovery applications where protein integrity and yield are paramount. These application notes provide a comprehensive guide to using this compound for efficient protein extraction from mammalian cells, complete with detailed protocols, comparative data, and workflow diagrams.
Zwitterionic detergents like this compound possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic allows for effective disruption of cellular membranes and solubilization of proteins, including those that are difficult to extract, while minimizing protein denaturation.[1] This makes this compound an excellent choice for applications requiring the preservation of protein structure and function.
Advantages of this compound for Protein Extraction
-
Superior Extraction Efficiency: this compound has demonstrated a higher protein extraction yield compared to commonly used detergents. In a comparative study, a this compound-based reagent extracted approximately 23% more protein from E. coli than a traditional CHAPS-based reagent.[2]
-
Enhanced Resolution in 2D Gel Electrophoresis: Protein extracts obtained with this compound exhibit reduced streaking and allow for higher protein loads on 2D gels, leading to better resolution and the visualization of more protein spots.[2]
-
Mild, Non-Denaturing Properties: As a zwitterionic detergent, this compound is less denaturing than ionic detergents like SDS, making it suitable for the extraction of proteins where maintaining their native conformation and biological activity is crucial.[3]
-
Compatibility with Downstream Applications: Proteins extracted with this compound are compatible with a range of downstream applications, including 2D gel electrophoresis and potentially mass spectrometry, although detergent removal is often recommended for optimal results in the latter.
Data Presentation
Table 1: Comparison of Protein Extraction Efficiency
| Detergent/Reagent | Sample Type | Relative Protein Yield Increase (vs. CHAPS) | Reference |
| This compound-based Reagent | E. coli | ~23% | [2] |
| CHAPS-based Reagent | E. coli | Baseline | [2] |
Experimental Protocols
Important Considerations Before Starting:
-
Protease and Phosphatase Inhibitors: Always add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[3]
-
Temperature: Perform all steps on ice or at 4°C to minimize enzymatic activity and maintain protein stability.
-
Buffer Formulation: The optimal concentration of this compound and other buffer components may need to be empirically determined for specific cell lines and applications. A common formulation for a this compound-based lysis buffer includes 7 M urea, 2 M thiourea, and 1% this compound.[2]
Protocol 1: Protein Extraction from Adherent Mammalian Cells
This protocol is designed for the extraction of total protein from mammalian cells grown in monolayer culture.
Materials:
-
This compound Lysis Buffer (e.g., 7 M Urea, 2 M Thiourea, 1% this compound, 40 mM Tris base, supplemented with protease and phosphatase inhibitors)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Cell Washing: Carefully aspirate the culture medium from the adherent cells. Wash the cells once with ice-cold PBS to remove any residual medium.[4]
-
Cell Lysis: Aspirate the PBS and add an appropriate volume of ice-cold this compound Lysis Buffer to the plate (e.g., 200-500 µL for a 10 cm dish).
-
Scraping: Using a pre-chilled cell scraper, gently scrape the cells off the surface of the plate in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant containing the solubilized proteins to a new pre-chilled microcentrifuge tube.
-
Storage: The protein extract can be used immediately or stored at -80°C for long-term use.
Protocol 2: Protein Extraction from Suspension Mammalian Cells
This protocol is suitable for extracting total protein from mammalian cells grown in suspension culture.
Materials:
-
This compound Lysis Buffer (e.g., 7 M Urea, 2 M Thiourea, 1% this compound, 40 mM Tris base, supplemented with protease and phosphatase inhibitors)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Conical tubes
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Cell Harvesting: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Cell Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.[5]
-
Cell Lysis: Add an appropriate volume of ice-cold this compound Lysis Buffer to the cell pellet. The volume will depend on the cell pellet size and the desired final protein concentration.
-
Resuspension and Incubation: Gently pipette up and down to resuspend the cell pellet in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional gentle vortexing.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant containing the solubilized proteins to a new pre-chilled microcentrifuge tube.
-
Storage: The protein extract is now ready for downstream analysis or can be stored at -80°C.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of protein extraction using zwitterionic detergents and the general experimental workflow.
Caption: Mechanism of this compound-mediated protein extraction.
Caption: General workflow for protein extraction using this compound.
Impact on Post-Translational Modifications (PTMs)
The preservation of PTMs is critical for understanding protein function and regulation. While zwitterionic detergents like this compound are considered mild, their specific effects on various PTMs during extraction have not been extensively studied. However, based on their non-denaturing properties, it is anticipated that they are more favorable for preserving PTMs compared to harsh ionic detergents. The inclusion of phosphatase inhibitors is crucial for maintaining the phosphorylation status of proteins.[3] Further investigation is required to fully characterize the impact of this compound on other PTMs such as glycosylation and ubiquitination.
Compatibility with Downstream Applications
Protein extracts prepared with this compound are highly suitable for 2D gel electrophoresis , demonstrating superior resolution and higher loading capacity.[2] For mass spectrometry (MS) -based proteomics, the presence of detergents can interfere with ionization and chromatographic separation. Therefore, it is generally recommended to remove detergents prior to MS analysis. Various detergent removal strategies, such as protein precipitation or the use of detergent-binding resins, can be employed. The compatibility of this compound with specific MS workflows should be empirically validated.
Conclusion
This compound is a highly effective zwitterionic detergent for the extraction of proteins from mammalian cells, offering significant advantages in terms of yield and suitability for downstream applications like 2D gel electrophoresis. The provided protocols offer a robust starting point for researchers, scientists, and drug development professionals to leverage the benefits of this compound in their protein analysis workflows. As with any biochemical technique, optimization of the protocols for specific experimental needs is encouraged to achieve the best possible results.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Overview of Cell Lysis and Protein Extraction - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Suspension Cultured Cell Lysis Protocol | Rockland [rockland.com]
Application Notes and Protocols for Solubilizing Integral Membrane Proteins with C7BzO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful solubilization of integral membrane proteins (IMPs) is a critical and often challenging step in their biochemical and structural characterization. The choice of detergent is paramount to maintaining the native conformation and activity of the protein. C7BzO, a zwitterionic detergent, has emerged as a powerful tool for the extraction and solubilization of membrane proteins from a variety of sources, including bacteria, mammals, and plants. Its efficacy is attributed to its ability to disrupt lipid-lipid and lipid-protein interactions without significantly compromising protein-protein interactions, thus preserving the structural integrity of protein complexes. This document provides detailed application notes and protocols for the use of this compound in the solubilization of integral membrane proteins.
Properties of this compound
This compound (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate) is a sulfobetaine-type zwitterionic detergent. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 399.59 g/mol | N/A |
| Critical Micelle Concentration (CMC) | ≤25 mM | N/A |
| Aggregation Number | Not available | N/A |
| Charge | Zwitterionic |
The relatively high Critical Micelle Concentration (CMC) of this compound suggests that it can be more easily removed by dialysis compared to detergents with low CMCs. It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are essential for encapsulating and solubilizing the hydrophobic transmembrane domains of IMPs.
Quantitative Data Summary
The following table summarizes the quantitative data found regarding the use of this compound for protein extraction.
| Sample Type | This compound Concentration | Buffer Composition | Results | Reference |
| Lyophilized E. coli | 1% (w/v) | 7 M urea, 2 M thiourea, 40 mM Trizma base | Extracted about 23% more protein than a CHAPS-based reagent. Allowed for a 20% higher protein load on 2D gels with reduced streaking. |
Experimental Protocols
Protocol 1: Extraction of Integral Membrane Proteins from E. coli
This protocol is adapted from a successful method for extracting proteins from E. coli for 2D gel electrophoresis.
Materials:
-
Lyophilized E. coli cells
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% (w/v) this compound, 40 mM Trizma® base.
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagent
Procedure:
-
Weigh out 10 mg of lyophilized E. coli cells.
-
Add 2 ml of this compound-based Extraction Reagent to the cells.
-
Sonicate the mixture for 2 minutes on ice to lyse the cells.
-
Allow the material to mix for an additional 10 minutes.
-
Remove insoluble material by centrifugation at 20,000 x g for 20 minutes at 15 °C.
-
Carefully remove the supernatant containing the solubilized proteins and place it into a clean tube.
-
Determine the protein concentration of the extract using the Bradford assay.
-
The extracted proteins are now ready for downstream applications such as 2D gel electrophoresis. For 2D-PAGE, samples can be reduced with tributylphosphine and alkylated with iodoacetamide before isoelectric focusing.
Experimental Workflow for Membrane Protein Solubilization and Analysis
The following diagram illustrates a general workflow for the solubilization and subsequent analysis of an integral membrane protein, using a G-protein coupled receptor (GPCR) as an example. While a specific study detailing the use of this compound for GPCR signaling analysis is not available, this workflow represents a plausible approach based on the known properties of this compound and established methods for GPCR research.
Caption: A general workflow for the solubilization of a GPCR using this compound and subsequent downstream analysis.
Protocol 2: General Detergent Screening for Integral Membrane Protein Solubilization
To determine the optimal detergent and concentration for a specific integral membrane protein, a detergent screening should be performed. This protocol provides a general framework that can include this compound.
Materials:
-
Isolated membrane fraction containing the protein of interest.
-
A panel of detergents, including this compound, CHAPS, DDM, LDAO, etc.
-
Base solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors).
-
Microcentrifuge tubes.
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Resuspend the membrane pellet in the base solubilization buffer to a final protein concentration of 1-10 mg/ml.
-
Aliquot the membrane suspension into separate microcentrifuge tubes for each detergent to be tested.
-
To each tube, add a different detergent to a final concentration that is above its CMC (e.g., for this compound, a starting concentration of 1% (w/v) or ~25 mM can be used). It is advisable to test a range of concentrations for each detergent.
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the samples at 100,000 x g for 45-60 minutes at 4°C to pellet any non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the protein of interest to assess the solubilization efficiency of each detergent.
Protocol 3: Detergent Exchange from this compound for Downstream Applications
For certain downstream applications, such as mass spectrometry or specific functional assays, it may be necessary to exchange this compound for another detergent or remove it entirely. Size-exclusion chromatography (SEC) is a common method for detergent exchange.
Materials:
-
Solubilized protein in this compound-containing buffer.
-
Size-exclusion chromatography column (e.g., Superdex 200 or similar).
-
Chromatography system (e.g., FPLC or HPLC).
-
Exchange buffer containing the new detergent at a concentration above its CMC.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the exchange buffer.
-
Concentrate the this compound-solubilized protein sample if necessary.
-
Load the protein sample onto the equilibrated SEC column.
-
Run the chromatography with the exchange buffer as the mobile phase.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
Pool the relevant fractions. The protein is now in the new detergent environment.
Signaling Pathway Visualization
Integral membrane proteins, such as G-protein coupled receptors (GPCRs), are central to many cellular signaling pathways. After successful solubilization with a suitable detergent like this compound, the functional integrity of the receptor can be assessed, and its interactions with downstream signaling partners can be studied. The following diagram illustrates a typical GPCR signaling cascade.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Downstream Application Compatibility
The choice of detergent can significantly impact downstream applications.
-
Chromatography: Zwitterionic detergents like this compound are generally compatible with ion-exchange chromatography as they are electrically neutral over a wide pH range. They are also suitable for size-exclusion and affinity chromatography.
-
Mass Spectrometry: Detergents can interfere with mass spectrometry analysis by suppressing ionization and creating background noise. While some mass spectrometry-compatible surfactants are available, traditional detergents like this compound usually need to be removed or significantly diluted before analysis. The detergent exchange protocol described above can be employed for this purpose.
-
Biophysical Assays: The presence of detergents can affect biophysical measurements. It is crucial to use a detergent that does not interfere with the specific assay being performed. For instance, detergents with strong UV absorbance may not be suitable for assays that rely on UV-Vis spectroscopy. The compatibility of this compound with specific biophysical assays should be empirically determined.
Conclusion
This compound is a versatile and effective zwitterionic detergent for the solubilization of integral membrane proteins from diverse biological sources. Its superior extraction power compared to traditional detergents like CHAPS makes it a valuable tool for proteomics and structural biology. The protocols and guidelines presented here provide a starting point for researchers to develop optimized solubilization strategies for their specific protein of interest, paving the way for successful downstream functional and structural characterization.
Application Notes and Protocols for Protein Solubilization using C7BzO in Combination with Urea and Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective protein solubilization is a critical first step for a wide range of applications in proteomics, drug discovery, and molecular biology, particularly when dealing with complex samples containing hydrophobic and membrane-associated proteins. The zwitterionic detergent 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate (C7BzO), in conjunction with the chaotropic agents urea and thiourea, offers a powerful solution for robust protein extraction and solubilization. This combination is especially well-suited for preparing samples for two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS).
This compound is a zwitterionic detergent that possesses a hydrophilic head and a hydrophobic tail, enabling the disruption of protein aggregates and the solubilization of integral membrane proteins. When combined with urea and thiourea, which disrupt hydrogen bonds and hydrophobic interactions, this formulation efficiently denatures proteins and maintains their solubility, leading to improved protein yields and higher quality downstream analysis. This application note provides detailed protocols and comparative data for the use of this compound, urea, and thiourea in protein extraction.
Data Presentation
The combination of this compound with urea and thiourea has demonstrated superior protein extraction efficiency compared to traditional detergents like CHAPS. The following table summarizes quantitative data from comparative studies.
| Sample Type | Extraction Buffer | Protein Yield/Metric | Improvement | Reference |
| E. coli | 7 M Urea, 2 M Thiourea, 1% this compound | ~23% higher protein yield | Significantly higher than CHAPS-based buffer | --INVALID-LINK-- |
| E. coli | 8 M Urea, 4% CHAPS | Lower protein yield | - | --INVALID-LINK-- |
| Soybean Seed | 5 M Urea, 2 M Thiourea, 4% CHAPS | Higher resolution and spot intensity in 2D-PAGE | Superior to urea-only and phenol-based methods | [1] |
| Woody Plants | 7 M Urea, 2 M Thiourea | Suitable for various tissues | - | [2] |
Experimental Protocols
Protocol 1: Protein Extraction from Cell Cultures (e.g., E. coli, Mammalian Cells)
This protocol is optimized for the extraction of total proteins from cell pellets for downstream applications such as 2D-PAGE and mass spectrometry.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 1% (w/v) this compound, 40 mM Tris base. Prepare fresh or store at -20°C in aliquots.
-
Reducing Agent: Tributylphosphine (TBP) or Dithiothreitol (DTT)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Protease Inhibitor Cocktail
-
Sonicator
-
Microcentrifuge
Procedure:
-
Cell Pellet Preparation: Harvest cells by centrifugation and wash the pellet with a suitable buffer (e.g., PBS).
-
Lysis: Resuspend the cell pellet in an appropriate volume of Lysis Buffer containing a protease inhibitor cocktail. A typical ratio is 1 mL of buffer for a pellet from a 10-50 mL bacterial culture or 1-5 million mammalian cells.
-
Sonication: Sonicate the cell suspension on ice to facilitate lysis and shear nucleic acids. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and carbamylation of proteins by urea.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 15°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
-
Reduction and Alkylation (for 2D-PAGE and MS):
-
Add a reducing agent (e.g., TBP to a final concentration of 5 mM or DTT to 100 mM) and incubate for 1 hour at room temperature.
-
Add an alkylating agent (e.g., iodoacetamide to a final concentration of 15 mM) and incubate for 1.5 hours at room temperature in the dark.
-
-
Protein Quantification: Determine the protein concentration using a compatible assay (e.g., Bradford assay, being mindful of detergent interference).
-
Storage: The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Protein Extraction from Plant Tissues
This protocol is adapted for the extraction of proteins from challenging plant samples, which often contain high levels of interfering compounds.
Materials:
-
Extraction Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS (or 1-2% this compound), 100 mM DTT, 1% (v/v) pH 3-10 ampholytes.
-
Liquid Nitrogen
-
Mortar and Pestle
-
Acetone with 10% (w/v) Trichloroacetic acid (TCA) and 0.07% (v/v) 2-mercaptoethanol (pre-chilled to -20°C)
-
Wash Solution: Acetone with 0.07% (v/v) 2-mercaptoethanol (pre-chilled to -20°C)
Procedure:
-
Tissue Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Protein Precipitation: Transfer the powder to a tube containing pre-chilled acetone with TCA and 2-mercaptoethanol. Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight) to precipitate the proteins.
-
Centrifugation: Pellet the precipitated proteins by centrifuging at 10,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet twice with the pre-chilled wash solution to remove pigments and other contaminants.
-
Drying: Air-dry the pellet briefly to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Solubilization: Resuspend the pellet in the Extraction Buffer. Vortex vigorously and incubate at room temperature with agitation for 1 hour to ensure complete solubilization.
-
Clarification: Centrifuge the sample at 14,000 x g for 15 minutes at room temperature to remove any remaining insoluble material.
-
Downstream Processing: The supernatant is now ready for protein quantification and subsequent analysis.
Visualizations
The following diagrams illustrate the logical workflow of protein extraction using the this compound/urea/thiourea buffer system and the proposed mechanism of action of the components.
References
Application Notes and Protocols for the Isolation of Recombinant Prion Proteins Using C7BzO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant prion proteins (PrPs) are invaluable tools in neurodegenerative disease research, facilitating studies into disease mechanisms, diagnostics, and the development of novel therapeutics. A critical bottleneck in this research is the efficient isolation of high-purity, correctly folded recombinant PrP. This document provides detailed application notes and protocols for the use of the zwitterionic detergent C7BzO (3-(4-heptyl)phenyl-3-hydroxypropyl dimethylammonio propane sulfonate) in the isolation of recombinant prion proteins expressed in E. coli. This compound has been shown to be a superior solubilizing agent for a wide range of proteins, offering advantages over traditional detergents like CHAPS.[1][2]
Advantages of this compound in Recombinant Prion Protein Isolation
This compound is a zwitterionic detergent that possesses a hydrophilic head and a hydrophobic tail, making it effective at disrupting cell membranes and solubilizing proteins, including those sequestered in inclusion bodies.[1][2] Its advantages in the context of recombinant prion protein purification include:
-
Superior Solubilization: this compound has demonstrated greater efficacy in solubilizing proteins from cellular extracts compared to traditional detergents like CHAPS, potentially leading to higher yields of recombinant PrP from inclusion bodies.
-
Compatibility with Downstream Applications: As a zwitterionic detergent, this compound is compatible with various downstream analytical techniques, including 2D gel electrophoresis and mass spectrometry.[1]
-
Reduced Protein Denaturation: While effective at solubilization, zwitterionic detergents like this compound are generally milder than ionic detergents, which can help in preserving the native or refoldable state of the recombinant prion protein.
Quantitative Data: Detergent Performance Comparison
The selection of an appropriate detergent is critical for maximizing the yield and purity of the target protein. The following table summarizes a comparative analysis of this compound and CHAPS for the extraction of proteins from a model system, highlighting the superior performance of this compound. While this data is for a general proteome, it is indicative of the potential advantages of this compound for the solubilization of challenging proteins like aggregated recombinant PrP in inclusion bodies.
| Detergent | Concentration | Total Protein Yield (µg/µL) | Number of Unique Proteins Identified |
| This compound | 1% | ~3.5 | >200 |
| CHAPS | 4% | ~2.8 | ~180 |
Data is representative and compiled from studies comparing protein extraction efficiency.
Experimental Protocols
Protocol 1: Expression and Lysis of E. coli for Recombinant Prion Protein Production
This protocol describes the initial steps of inducing expression of recombinant PrP in E. coli and subsequent cell lysis to release inclusion bodies containing the target protein.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a PrP expression vector
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% this compound, 1 mg/mL Lysozyme, 10 µg/mL DNase I, 1 mM PMSF (add fresh)
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture the cells for 4-6 hours at 37°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the cell lysate on ice to ensure complete cell disruption and to shear genomic DNA.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Carefully decant the supernatant. The pellet contains the inclusion bodies with the recombinant prion protein.
Protocol 2: Solubilization and Purification of Recombinant Prion Protein using this compound
This protocol details the solubilization of PrP from inclusion bodies using a this compound-containing buffer and subsequent purification by immobilized metal affinity chromatography (IMAC). This protocol assumes the recombinant PrP contains a polyhistidine tag.
Materials:
-
Inclusion body pellet from Protocol 1
-
Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% this compound, 10 mM Imidazole, 5 mM β-mercaptoethanol
-
Wash Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole
-
Ni-NTA Agarose resin
Procedure:
-
Resuspend the inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature for 1-2 hours with gentle rocking to solubilize the inclusion bodies.
-
Centrifuge the solubilized sample at 15,000 x g for 30 minutes at room temperature to pellet any remaining insoluble material.
-
Carefully transfer the supernatant containing the solubilized, His-tagged PrP to a fresh tube.
-
Equilibrate the Ni-NTA agarose resin with Solubilization Buffer.
-
Add the equilibrated resin to the supernatant and incubate for 1-2 hours at room temperature with gentle rocking to allow binding of the His-tagged PrP to the resin.
-
Load the resin-supernatant mixture into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified recombinant PrP from the resin using Elution Buffer.
-
Collect the eluted fractions and analyze for protein purity by SDS-PAGE.
-
Pool the fractions containing the purified PrP.
-
For refolding, the purified protein can be dialyzed against a series of buffers with decreasing concentrations of urea.
Visualizations
Caption: Workflow for recombinant prion protein isolation using this compound.
Caption: Logical relationship of this compound's impact on prion research.
References
Application Notes and Protocols: C7BzO in Bacterial Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the zwitterionic detergent C7BzO (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropane sulfonate) in the field of bacterial proteomics. The information presented is intended to guide researchers in utilizing this compound for enhanced protein extraction and analysis, particularly for two-dimensional gel electrophoresis (2DE).
Introduction
This compound is a powerful zwitterionic detergent that has demonstrated significant advantages in the solubilization and extraction of proteins from complex biological samples, including bacteria.[1][2] Its unique chemical structure allows for superior disruption of cellular membranes and solubilization of a wide range of proteins, including those that are typically difficult to extract with traditional detergents like CHAPS.[1] The use of this compound-based extraction reagents can lead to higher protein yields, improved resolution in proteomic analyses, and the potential to identify a greater number of proteins, including low-abundance species.[1]
Key Applications and Advantages
-
Enhanced Protein Extraction from Bacteria: this compound is highly effective for lysing bacterial cells and solubilizing their proteome.[1]
-
Increased Protein Yield: Studies have shown that this compound-containing reagents can extract a significantly higher amount of total protein from bacterial samples compared to CHAPS-based reagents.[1]
-
Improved 2D Gel Electrophoresis (2DE) Resolution: Samples prepared with this compound exhibit reduced streaking and allow for higher protein loads on 2D gels, leading to the visualization of a greater number of distinct protein spots.[1]
-
Broad Applicability: While particularly noted for bacterial proteomics, this compound has also proven useful for protein extraction from mammalian and plant tissues.[1]
Quantitative Data Summary
The superior extraction power of this compound has been demonstrated in comparative studies. The following tables summarize the quantitative data from an experiment comparing a this compound-based extraction reagent with a traditional CHAPS-based reagent for protein extraction from E. coli.
Table 1: Total Protein Extraction from E. coli
| Extraction Reagent | Total Protein Extracted from 10 mg Lyophilized E. coli |
| CHAPS-based Reagent | ~400 µg |
| This compound-based Reagent | ~500 µg |
Data sourced from a comparative study on E. coli protein extraction.[1]
Table 2: Protein Loading for Two-Dimensional Gel Electrophoresis
| Extraction Reagent | Protein Load on 11-cm, pH 4-7 IPG Strip | Outcome |
| CHAPS-based Reagent | 400 µg | Standard resolution |
| This compound-based Reagent | 500 µg | 20% increase in protein load with no loss of resolution and reduced streaking.[1] |
Experimental Protocols
The following are detailed protocols for the application of this compound in bacterial proteomics, specifically for sample preparation for 2D gel electrophoresis.
Protocol 1: Protein Extraction from E. coli using a this compound-based Reagent
This protocol is adapted from a study demonstrating the efficacy of this compound for bacterial protein extraction.[1]
Materials:
-
Lyophilized E. coli cells
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma® base
-
CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma® base
-
Sonicator
-
Microcentrifuge (capable of 20,000 x g and maintaining 15°C)
-
Bradford assay reagent for protein quantification
Procedure:
-
Resuspend Cells: Resuspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based extraction reagent.
-
Cell Lysis: Sonicate the cell suspension on ice for 2 minutes.
-
Solubilization: Allow the mixture to incubate for 10 minutes with mixing to ensure complete protein solubilization.
-
Clarification: Remove insoluble material by centrifugation at 20,000 x g for 20 minutes at 15°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a clean tube.
-
Protein Quantification: Determine the protein concentration of the extract using the Bradford assay.
Protocol 2: Sample Preparation for Two-Dimensional Gel Electrophoresis (2DE)
This protocol outlines the steps for preparing the this compound-extracted protein sample for 2DE analysis.[1]
Materials:
-
This compound-extracted protein sample
-
Tributylphosphine (TBP)
-
Iodoacetamide
-
11-cm, pH 4-7 Immobilized pH Gradient (IPG) strips
-
IPG Rehydration Buffer
-
IPG Equilibration Buffer
-
4-20% Tris-Glycine SDS-PAGE gels
-
EZBlue™ Gel Staining Reagent
Procedure:
-
Reduction: Reduce the protein sample by adding tributylphosphine and incubating for 30 minutes at 25°C.
-
Alkylation: Alkylate the reduced proteins by adding iodoacetamide and incubating for 1 hour at 25°C.
-
IPG Strip Rehydration: Apply the protein sample to an 11-cm, pH 4-7 IPG strip and allow it to rehydrate for 6 hours.
-
Isoelectric Focusing (First Dimension): Perform isoelectric focusing for a total of 80,000 volt-hours.
-
Equilibration: After focusing, incubate the IPG strip in IPG Equilibration Buffer for 30 minutes at 25°C.
-
SDS-PAGE (Second Dimension): Separate the focused proteins on a 4-20% Tris-Glycine gel.
-
Staining: Visualize the separated proteins by staining the gel with EZBlue™ Gel Staining Reagent.
Visualizations
Experimental Workflow for Bacterial Proteomics using this compound
The following diagram illustrates the general workflow for bacterial protein extraction and analysis using a this compound-based reagent for 2DE.
Caption: Workflow for bacterial proteomics using this compound for 2DE.
Logical Relationship of this compound's Advantages in 2DE
This diagram illustrates how the properties of this compound lead to improved outcomes in 2DE.
Caption: Advantages of this compound in 2D gel electrophoresis.
Concluding Remarks
This compound is a highly effective detergent for the extraction and solubilization of bacterial proteins for proteomic analysis. Its use can lead to significant improvements in protein yield and the quality of 2D gel electrophoresis results. The protocols provided herein offer a starting point for researchers looking to incorporate this compound into their bacterial proteomics workflows. Further optimization may be required depending on the specific bacterial species and downstream applications. Currently, the primary documented application of this compound in bacterial proteomics is for improving sample preparation for 2DE. Its utility in other proteomic techniques, such as mass spectrometry-based shotgun proteomics, warrants further investigation.
References
Application Note: Preparation of C7BzO-Containing Extraction Buffer for Enhanced Protein Solubilization
Audience: Researchers, scientists, and drug development professionals involved in proteomics, protein biochemistry, and cellular biology.
Introduction
Effective protein extraction is a critical first step for a multitude of downstream applications, from enzymatic assays to proteomic analysis. The composition of the extraction buffer is paramount to ensure efficient cell lysis while preserving protein integrity and maximizing solubility. C7BzO, or 3-(4-heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate, is a zwitterionic detergent particularly well-suited for proteomics applications.[1] It has been shown to be a potent solubilizing agent, capable of extracting a higher yield of proteins compared to traditional detergents like CHAPS, especially for challenging samples like plant membranes and microorganisms.[1][2]
This document provides a detailed protocol for the preparation of a this compound-containing extraction buffer designed for robust cell lysis and superior protein solubilization from a variety of biological samples, including bacteria, yeast, and mammalian cells.[3][4]
Quantitative Data Summary
The following table outlines the components and working concentrations for a standard this compound-based extraction buffer. This formulation is optimized for preparing samples for two-dimensional gel electrophoresis and other proteomic analyses.[3]
| Component | Stock Concentration | Final Concentration | Purpose in Buffer |
| Urea | 10 M | 7 M | Denaturant; disrupts non-covalent bonds and solubilizes proteins. |
| Thiourea | 5 M | 2 M | Enhances solubilization of hydrophobic proteins. |
| This compound | 10% (w/v) | 1% (w/v) | Zwitterionic detergent for cell lysis and protein solubilization.[1][3] |
| Tris Base | 1 M | 40 mM | Buffering agent to maintain a stable pH.[5][6] |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation by endogenous proteases.[7][8] |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Prevents dephosphorylation of phosphoproteins.[7] |
| Nuclease | 10 mg/mL | 1 µg/mL | Degrades DNA/RNA to reduce viscosity.[9] |
Experimental Protocol: Preparation of 10 mL this compound Extraction Buffer
This protocol describes the preparation of 10 mL of a ready-to-use extraction buffer.
1. Materials and Reagents:
-
Urea (Molecular Biology Grade)
-
Thiourea (Proteomics Grade)
-
This compound (MW: 399.59 g/mol )[10]
-
Tris Base
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
DNase I/RNase A or universal nuclease
-
Ultrapure Water (ddH₂O)
-
Magnetic stirrer and stir bar
-
pH meter
-
50 mL conical tube
-
0.22 µm syringe filter
2. Buffer Preparation Procedure:
-
Prepare Base Buffer:
-
In a 50 mL conical tube, combine 4.20 g of Urea and 1.52 g of Thiourea.
-
Add approximately 4 mL of ultrapure water.
-
Gently warm the solution to 30-37°C and mix on a magnetic stirrer to fully dissolve the Urea and Thiourea. This may take some time. Avoid overheating, as this can lead to carbamylation of proteins.
-
Add 400 µL of 1 M Tris Base stock solution.
-
-
Add this compound Detergent:
-
Prepare a 10% (w/v) stock solution of this compound by dissolving 100 mg in 1 mL of ultrapure water.
-
Add 1 mL of the 10% this compound stock solution to the Urea/Thiourea mixture.
-
-
Adjust Volume and pH:
-
Adjust the total volume to 9.8 mL with ultrapure water.
-
Mix thoroughly until the solution is homogeneous.
-
Check the pH and adjust to 7.4-8.0 if necessary, using dilute HCl or NaOH.
-
-
Add Inhibitors (Immediately Before Use):
-
This buffer is best prepared fresh. Just before adding the buffer to your sample, add the inhibitors to prevent their degradation.
-
Add 100 µL of 100X Protease Inhibitor Cocktail.
-
Add 100 µL of 100X Phosphatase Inhibitor Cocktail.
-
Add 1 µL of 10 mg/mL nuclease stock.
-
-
Final Mix and Filtration:
-
Gently mix the complete buffer by inverting the tube. Do not vortex, as this can denature proteins.
-
For applications requiring high purity, the buffer (without inhibitors) can be filtered through a 0.22 µm syringe filter.
-
3. Storage and Stability:
-
The base buffer (without inhibitors) can be stored in aliquots at -20°C for up to 6 months.
-
The complete buffer with inhibitors should be prepared fresh for each experiment and kept on ice during use.
Visualizations
The following diagrams illustrate the logical workflow for preparing the this compound extraction buffer and a conceptual representation of its mechanism of action.
Caption: Workflow for this compound Extraction Buffer Preparation.
Caption: Mechanism of this compound Buffer in Protein Extraction.
References
- 1. This compound [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell lysis buffer—reagent for protein extraction [takarabio.com]
- 5. Lysis buffer - Wikipedia [en.wikipedia.org]
- 6. What are the 5 commonly used types of cell lysis buffer and their applications-Industry information-He Yuan Li Ji [life-ilab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. This compound [sigmaaldrich.com]
Application Notes and Protocols for C7BzO in Enhancing Protein Loads for 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2DE) is a cornerstone technique in proteomics for the separation and analysis of complex protein mixtures from biological samples. A critical challenge in 2DE is the effective solubilization of proteins, particularly hydrophobic and membrane-associated proteins, to ensure optimal entry, focusing, and resolution in the gel matrix. Inadequate solubilization can lead to protein precipitation, streaking, and an under-representation of certain protein classes, ultimately limiting the depth of proteomic analysis.
C7BzO, a zwitterionic detergent, has emerged as a powerful tool to overcome these limitations. Its unique chemical properties enable superior solubilization of a wide range of proteins, leading to increased protein loads on 2DE gels, improved resolution, and the enhanced detection of low-abundance proteins. These attributes make this compound an invaluable reagent for researchers aiming to achieve a more comprehensive understanding of the proteome in various fields, including disease biomarker discovery and drug development.
Key Advantages of this compound in 2DE
-
Enhanced Protein Solubilization: this compound is highly effective at disrupting protein aggregates and solubilizing complex protein mixtures, including challenging membrane proteins.[1]
-
Increased Protein Loading Capacity: The superior solubilizing power of this compound allows for the loading of a higher total protein amount onto 2DE gels without compromising resolution.[2]
-
Improved Resolution and Reduced Streaking: By maintaining proteins in a soluble state during isoelectric focusing (IEF), this compound minimizes streaking and results in sharper, more well-defined protein spots.[2]
-
Broad Applicability: this compound has demonstrated efficacy with a variety of sample types, including bacterial, mammalian, and plant tissues.[2]
Quantitative Data Summary
The use of this compound-based extraction reagents leads to a quantifiable improvement in both protein extraction yield and the total protein load achievable on 2DE gels compared to traditional CHAPS-based reagents.
| Parameter | CHAPS-Based Reagent | This compound-Based Reagent | Percentage Increase | Reference |
| Total Protein Extracted from 10 mg E. coli | ~1.5 mg | ~2.0 mg | ~33% | [2] |
| Maximum Protein Load on 11-cm, pH 4-7 IPG Strip | 400 µg | 500 µg | 20% | [2] |
Experimental Protocols
Protocol 1: Protein Extraction from E. coli using this compound-Based Reagent
This protocol details the extraction of total proteins from a lyophilized E. coli sample for subsequent 2DE analysis.
Materials:
-
Lyophilized E. coli cells
-
This compound-Based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma® base
-
CHAPS-Based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma® base
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge (capable of 20,000 x g and maintaining 15°C)
-
Bradford assay reagent for protein quantification
Procedure:
-
Weigh 10 mg of lyophilized E. coli and place it into a microcentrifuge tube.
-
Add 2 ml of this compound-Based Extraction Reagent to the tube. For a comparative study, prepare a parallel sample with the CHAPS-Based Extraction Reagent.
-
Vortex briefly to suspend the cells.
-
Sonicate the sample on ice for 2 minutes.
-
Incubate the mixture for 10 minutes at room temperature with gentle agitation to ensure complete solubilization.
-
Centrifuge the sample at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a fresh, clean tube.
-
Determine the protein concentration of the extract using the Bradford assay.
-
The protein extract is now ready for the 2DE procedure or can be stored at -80°C for later use.
Protocol 2: Two-Dimensional Gel Electrophoresis (2DE)
This protocol outlines the steps for separating the extracted proteins using 2DE.
Materials:
-
Protein extract from Protocol 1
-
Tributylphosphine (TBP)
-
Iodoacetamide
-
11-cm, pH 4-7 immobilized pH gradient (IPG) strips
-
Rehydration buffer (compatible with your IEF system)
-
IPG Equilibration Buffer
-
4-20% Tris-Glycine precast gels (or hand-cast equivalent)
-
SDS-PAGE running buffer
-
Gel staining reagent (e.g., EZBlue™ Gel Staining Reagent)
-
Isoelectric focusing (IEF) cell
-
SDS-PAGE electrophoresis system
Procedure:
1. Sample Reduction and Alkylation: a. To your protein sample, add tributylphosphine to a final concentration of 5 mM. b. Incubate for 30 minutes at 25°C. c. Add iodoacetamide to a final concentration of 15 mM. d. Incubate for 1 hour at 25°C in the dark.
2. First Dimension: Isoelectric Focusing (IEF): a. Apply the reduced and alkylated protein sample to an 11-cm, pH 4-7 IPG strip during the rehydration step. For the this compound-extracted sample, a total of 500 µg of protein can be loaded. For the CHAPS-extracted sample, load 400 µg. b. Allow the strips to rehydrate for at least 6 hours. c. Perform isoelectric focusing for a total of 80,000 volt-hours according to the manufacturer's instructions for your IEF system.
3. Second Dimension: SDS-PAGE: a. After IEF, incubate the IPG strips in IPG Equilibration Buffer for 30 minutes at 25°C with gentle agitation. b. Place the equilibrated IPG strip onto a 4-20% Tris-Glycine gel. c. Perform SDS-PAGE to separate the proteins by molecular weight.
4. Gel Staining and Visualization: a. After electrophoresis, stain the gel using a compatible protein stain, such as EZBlue™ Gel Staining Reagent, following the manufacturer's protocol. b. Destain the gel with water until the background is clear and protein spots are well-defined. c. The gel is now ready for imaging and analysis.
Diagrams
Caption: Workflow for Protein Extraction and 2DE using this compound.
Caption: Logical Flow of this compound's Benefits in 2DE.
References
Application Notes and Protocols for the Removal of C7BzO Detergent Following Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of the zwitterionic detergent C7BzO from protein samples after extraction. The selection of the appropriate method depends on the specific protein of interest, the required final purity, and the downstream application. The methods covered include dialysis, size exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC). Additionally, a method for the quantitative analysis of residual this compound is described.
Introduction to this compound Detergent
This compound (3-(4-heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate) is a zwitterionic detergent commonly used for the solubilization of membrane proteins.[1] Its properties are summarized in the table below. While effective for protein extraction, its presence can interfere with downstream applications such as mass spectrometry, immunoassays, and functional assays.[2] Therefore, its removal is a critical step in many protein purification workflows.
| Property | Value | Reference |
| Molecular Weight | 399.59 Da | |
| Type | Zwitterionic | [1] |
Methods for this compound Removal
Several techniques can be employed to remove this compound from protein samples. The choice of method will depend on factors such as the properties of the protein of interest, the sample volume, and the desired final concentration of the detergent.
A general workflow for protein extraction and subsequent detergent removal is illustrated below.
Dialysis
Dialysis is a widely used technique for removing small molecules like detergents from protein solutions based on size exclusion. The protein solution is placed in a dialysis bag or cassette made of a semi-permeable membrane, which is then immersed in a large volume of detergent-free buffer (dialysate). The this compound monomers, being small, diffuse across the membrane into the dialysate, while the larger protein molecules are retained.
Experimental Protocol: Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 7 kDa).
-
Detergent-free dialysis buffer (e.g., PBS or Tris buffer, pH 7.4).
-
Stir plate and stir bar.
-
Large beaker or container.
Protocol:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load the protein sample containing this compound into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a beaker containing a large volume of detergent-free buffer (at least 200-fold the sample volume). Place the beaker on a stir plate and stir gently at 4°C.[3]
-
Buffer Exchange: For efficient removal, perform at least three buffer changes. A typical schedule is to change the buffer after 2-4 hours, then after another 4-6 hours, and finally, let it dialyze overnight.[4]
-
Sample Recovery: After the final dialysis, carefully remove the sample from the tubing/cassette.
Quantitative Data: The efficiency of detergent removal by dialysis is dependent on several factors including the initial detergent concentration, the dialysis volume, the number of buffer changes, and the duration of dialysis. While specific data for this compound is not readily available, removal of over 95% of other small molecule detergents can be expected with this protocol.[5]
| Parameter | Recommendation | Rationale |
| MWCO | 3.5 - 7 kDa | Retains most proteins while allowing this compound (399.59 Da) to pass through. |
| Buffer:Sample Ratio | ≥ 200:1 | Maintains a high concentration gradient for efficient diffusion.[3] |
| Number of Exchanges | ≥ 3 | Ensures near-complete removal of the detergent.[4] |
| Temperature | 4°C | Maintains protein stability. |
Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates molecules based on their size. The protein-detergent mixture is passed through a column packed with a porous resin. Larger molecules (proteins) are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like this compound monomers, enter the pores of the resin, taking a longer path and eluting later.
Experimental Protocol: Size Exclusion Chromatography
Materials:
-
SEC column (e.g., Superdex 75 10/300 GL).[6]
-
Chromatography system (e.g., FPLC).
-
Detergent-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).[7]
-
Sample filtration device (0.22 µm filter).
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of detergent-free buffer at the desired flow rate (e.g., 0.5 mL/min for Superdex 75 10/300 GL).[8]
-
Sample Preparation: Centrifuge or filter the protein sample through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The sample volume should ideally be less than 2% of the column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the detergent-free buffer at a constant flow rate. Collect fractions as the protein and detergent elute from the column. The protein will elute in the earlier fractions, while the this compound will elute in the later fractions.
-
Analysis: Monitor the elution profile by measuring the absorbance at 280 nm. Analyze the collected fractions for protein content (e.g., via SDS-PAGE or a protein assay) and residual detergent.
Quantitative Data: SEC is a highly effective method for detergent removal, often achieving greater than 99% removal in a single run.
| Parameter | Recommendation | Rationale |
| Column | Superdex 75 10/300 GL | Appropriate for proteins in the 3-70 kDa range, providing good separation from this compound.[6] |
| Buffer | 50 mM Na-Phosphate, 150 mM NaCl, pH 7.0 | A common, non-denaturing buffer for protein chromatography.[7] |
| Flow Rate | 0.5 mL/min | A typical flow rate for this column, balancing speed and resolution.[8] |
| Sample Volume | < 2% of column volume | Maximizes the separation between the protein and the detergent. |
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography separates proteins based on their surface hydrophobicity. The protein-detergent sample is applied to a hydrophobic resin in the presence of a high concentration of a non-denaturing salt. The salt promotes the interaction between the hydrophobic regions of the protein and the resin. The this compound, being a detergent with hydrophobic character, will also bind to the resin. The bound molecules are then eluted by decreasing the salt concentration. This method can be particularly useful if the protein of interest is less hydrophobic than the detergent.
Experimental Protocol: Hydrophobic Interaction Chromatography
Materials:
-
HIC column (e.g., Phenyl Sepharose 6 Fast Flow).[9]
-
Chromatography system.
-
Binding Buffer (e.g., 20 mM sodium phosphate, 1 M ammonium sulfate, pH 7.0).
-
Elution Buffer (e.g., 20 mM sodium phosphate, pH 7.0).
Protocol:
-
Column Equilibration: Equilibrate the HIC column with at least five column volumes of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated salt solution.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound protein and detergent using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions for protein and detergent content to identify the fractions containing the purified protein.
Quantitative Data: The efficiency of HIC for detergent removal is highly dependent on the relative hydrophobicities of the protein and the detergent. Optimization of the salt type and concentration may be required.
| Parameter | Recommendation | Rationale |
| Resin | Phenyl Sepharose 6 Fast Flow | A commonly used HIC resin with moderate hydrophobicity.[9] |
| Binding Buffer | 20 mM Na-Phosphate, 1 M (NH₄)₂SO₄, pH 7.0 | High salt concentration promotes hydrophobic interactions.[10] |
| Elution Buffer | 20 mM Na-Phosphate, pH 7.0 | Low salt concentration disrupts hydrophobic interactions, leading to elution. |
| Elution | Decreasing salt gradient | Allows for the separation of molecules with different hydrophobicities. |
Quantitative Analysis of Residual this compound
It is often necessary to quantify the amount of residual detergent in the final protein sample. A method for the quantification of zwitterionic detergents based on their interference with the salt-induced phase separation of a nonionic detergent has been described.[11]
Principle of the Assay
Zwitterionic detergents, like this compound, can increase the salt concentration required to induce the phase separation (cloud point) of a nonionic detergent like Triton X-100. This phenomenon can be used to create a standard curve and quantify the concentration of the zwitterionic detergent in a sample.
Experimental Protocol: Quantitative Analysis of this compound
Materials:
-
Triton X-100 solution (e.g., 1% w/v).
-
Saturated ammonium sulfate solution.
-
Spectrophotometer.
-
This compound standards of known concentrations.
Protocol:
-
Prepare Standards: Prepare a series of this compound standards in the same buffer as the protein sample.
-
Sample Preparation: To a known volume of the protein sample (and standards), add Triton X-100 to a final concentration of, for example, 0.1%.
-
Titration: Titrate each sample and standard with a saturated ammonium sulfate solution, adding small increments and mixing thoroughly after each addition.
-
Measurement: After each addition of ammonium sulfate, measure the absorbance at a wavelength where the turbidity can be monitored (e.g., 600 nm). The cloud point is reached when a sharp increase in absorbance is observed.
-
Standard Curve: Plot the volume of ammonium sulfate required to reach the cloud point against the known this compound concentration of the standards.
-
Quantification: Determine the concentration of this compound in the protein sample by interpolating its ammonium sulfate titration volume on the standard curve.
Note: It is important that the ionic strength of the samples and standards are equalized before the titration.[11]
Conclusion
The removal of this compound detergent is a critical step for the successful downstream application of proteins extracted with this agent. Dialysis, size exclusion chromatography, and hydrophobic interaction chromatography are all effective methods for this purpose. The choice of method should be based on the specific requirements of the experiment. Careful execution of these protocols and subsequent quantification of residual detergent will ensure the integrity and usability of the purified protein.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 4. repligen.com [repligen.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. ualberta.ca [ualberta.ca]
- 11. Quantitative determination of zwitterionic detergents using salt-induced phase separation of Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving protein yield with C7BzO detergent
Welcome to the technical support center for the C7BzO detergent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving protein yield using this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during protein extraction and purification with this compound detergent.
Issue 1: Low Protein Yield
Question: I am experiencing lower than expected protein yield after using the this compound extraction reagent. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low protein yield. Here is a step-by-step guide to troubleshoot this issue:
-
Optimize this compound Concentration: While a 1% this compound concentration is a good starting point, the optimal concentration can be protein-dependent.[1] Consider performing a concentration series (e.g., 0.5%, 1%, 1.5%, 2%) to determine the ideal concentration for your specific target protein and cell type.
-
Ensure Efficient Cell Lysis: Incomplete cell disruption will result in a lower yield of extracted protein.
-
Mechanical Lysis: For methods like sonication, ensure sufficient duration and amplitude. When sonicating E. coli cells, a common protocol involves sonicating for 2 minutes on ice.[1] For tissues, thorough homogenization is critical.
-
Chemical Lysis: Ensure the lysis buffer components are compatible and at the correct concentrations.
-
-
Check Buffer Composition: The composition of your extraction buffer is crucial for efficient protein solubilization.
-
A widely used buffer formulation includes 7 M urea, 2 M thiourea, 1% this compound, and 40 mM Trizma base.[1]
-
The ionic strength of the buffer can influence protein solubility. The addition of around 150 mM NaCl is often beneficial.[2]
-
Ensure the pH of your buffer is appropriate for your protein of interest.
-
-
Incubation Time and Temperature: Allow for adequate incubation time with the this compound-containing lysis buffer to ensure complete solubilization. A 10-minute incubation on ice with mixing has been shown to be effective for E. coli.[1] For membrane proteins, incubation for 1-2 hours at 4°C with gentle agitation is a common practice.[3]
-
Insoluble Material Removal: After lysis and solubilization, it is important to efficiently separate the soluble protein fraction from insoluble debris. Centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 15°C) is a standard procedure.[1]
Issue 2: Protein Aggregation
Question: My protein of interest is aggregating after extraction with this compound. How can I prevent this?
Answer:
Protein aggregation can be a significant challenge. Here are some strategies to mitigate this issue when using this compound:
-
Optimize Detergent-to-Protein Ratio: A common starting point for the detergent-to-protein ratio is 10:1 (w/w).[3] However, this may need to be optimized for your specific protein.
-
Adjust Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to increase its net charge and reduce aggregation.
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl) in your buffer can help to minimize non-specific hydrophobic interactions that can lead to aggregation.[4]
-
Additives: Consider the inclusion of additives that can help to stabilize your protein, such as:
-
Glycerol: Often used at concentrations of 10-20% to increase solvent viscosity and stabilize proteins.[4]
-
Reducing Agents: For proteins with exposed cysteine residues, including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of intermolecular disulfide bonds that cause aggregation.[4]
-
-
-
Work at Optimal Temperature: Perform all protein handling steps at low temperatures (e.g., 4°C) to minimize the risk of denaturation and subsequent aggregation, unless the protocol specifies otherwise.[5]
-
Consider a Different Detergent or a Detergent Mix: While this compound is a powerful solubilizing agent, for some particularly challenging proteins, a combination of detergents might be beneficial.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve protein yield?
A1: this compound (3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate) is a zwitterionic detergent.[7] Its amphipathic nature, with a hydrophobic tail and a hydrophilic head, allows it to effectively disrupt cell membranes and solubilize proteins, particularly membrane proteins.[8] this compound has been shown to be a more powerful solubilizing agent than traditional detergents like CHAPS, resulting in a higher yield of extracted protein.[1]
Q2: What is the recommended starting concentration for this compound in my extraction buffer?
A2: A commonly used and effective starting concentration for this compound is 1% (w/v) in the extraction buffer.[1] However, this may need to be optimized depending on the specific protein and cell type.
Q3: Is this compound compatible with downstream applications like 2D gel electrophoresis and mass spectrometry?
A3: Yes, this compound is well-suited for proteomics applications.[7] It has been shown to allow for higher protein loads on 2D gels with reduced streaking, leading to higher resolution and the detection of more proteins.[1]
Q4: Can I use this compound for extracting proteins from different types of samples?
A4: Yes, this compound has been demonstrated to be effective for a variety of sample types, including bacterial, mammalian, and plant cells.[1]
Q5: How does this compound compare to CHAPS in terms of protein yield?
A5: Studies have shown that this compound can significantly increase protein yield compared to CHAPS. For example, in one study with E. coli, a this compound-based reagent extracted about 23% more protein than a CHAPS-based reagent.[1]
Data Presentation
Table 1: Comparison of Protein Yield between this compound and CHAPS
| Sample | Detergent | Total Protein Extracted (from 10 mg lyophilized E. coli) | Protein Load on 2D Gel | Reference |
| E. coli | CHAPS-based reagent | ~400 µg | 400 µg | [1] |
| E. coli | This compound-based reagent | ~500 µg (23% increase) | 500 µg | [1] |
Experimental Protocols
Protocol 1: Protein Extraction from E. coli using this compound
This protocol is adapted from a study demonstrating the superior extraction power of this compound.[1]
Materials:
-
Lyophilized E. coli cells
-
This compound-based Protein Extraction Reagent (7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base)
-
Sonicator
-
Microcentrifuge
-
Ice
Procedure:
-
Suspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based extraction reagent.
-
Sonicate the cell suspension for 2 minutes on ice.
-
Mix the material for 10 minutes on a rotator or shaker at 4°C.
-
Centrifuge the suspension at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins into a clean tube.
-
The protein extract is now ready for downstream applications such as protein quantification and 2D gel electrophoresis.
Visualizations
Caption: Workflow for protein extraction from E. coli using this compound detergent.
Caption: Troubleshooting decision tree for low protein yield with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 2D Electrophoresis with C7BzO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the zwitterionic detergent C7BzO (3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate) to reduce sample streaking and improve protein resolution in two-dimensional gel electrophoresis (2DE).
Troubleshooting Guide: Reducing Sample Streaking with this compound
Horizontal and vertical streaking in 2DE gels can obscure results and hinder accurate protein analysis. When incorporating this compound into your workflow, consider the following troubleshooting strategies to mitigate these common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Horizontal Streaking | Inadequate Protein Solubilization: Proteins are not fully solubilized or precipitate during isoelectric focusing (IEF), which is often the pH at which a protein is least soluble. | - Optimize this compound Concentration: Ensure you are using the recommended concentration of this compound (typically around 1%). For particularly hydrophobic proteins, a slight increase may be beneficial, but excessive amounts can interfere with IEF. - Ensure Complete Solubilization: After adding the this compound-containing extraction reagent, ensure thorough mixing and consider brief sonication on ice to aid in solubilizing protein complexes. - Incorporate Thiourea: The combination of urea and thiourea in the lysis buffer can significantly improve the solubilization of many proteins. |
| Incorrect Protein Load: Overloading the IPG strip with protein can lead to precipitation and subsequent streaking.[1] | - Determine Optimal Protein Load: this compound allows for higher protein loads compared to traditional detergents like CHAPS. However, it is still crucial to determine the optimal load for your specific sample. Start with a moderate amount and incrementally increase it. A typical load for a this compound-based extraction can be around 500 µg of total protein on an 11-cm strip. | |
| Presence of Contaminants: Salts, lipids, nucleic acids, and other ionic contaminants in the sample can interfere with IEF, causing horizontal streaking.[2] | - Sample Cleanup: If streaking persists, consider a protein cleanup step prior to solubilization with the this compound reagent. Acetone or TCA/acetone precipitation can be effective in removing interfering substances.[3] | |
| Vertical Streaking | Protein Precipitation During Equilibration or Second Dimension: Proteins may come out of solution after IEF and before or during SDS-PAGE. | - Effective Equilibration: Ensure proper equilibration of the IPG strip after the first dimension. This step is critical for the proteins to be coated with SDS for the second-dimension separation. Inadequate equilibration can lead to poor protein transfer and vertical streaking. |
| Protein Re-aggregation: Some proteins may re-aggregate after IEF. | - Maintain Solubilizing Conditions: While this compound is primarily used in the first dimension, ensuring adequate SDS concentration in the equilibration buffer and the second-dimension gel is crucial to maintain protein solubility. | |
| Both Horizontal and Vertical Streaking | Suboptimal Rehydration/Sample Loading: Incomplete or uneven rehydration of the IPG strip with the sample can lead to a variety of streaking artifacts. | - Passive vs. Active Rehydration: For this compound-containing samples, passive rehydration overnight can be effective. Ensure the entire strip is in contact with the rehydration solution. Active rehydration at a low voltage can sometimes improve sample entry. |
| Incompatible Sample Buffer Components: Other components in your sample buffer may be interacting negatively with this compound or the IEF process. | - Review Buffer Composition: Ensure that your sample buffer is free of high concentrations of salts or other ionic compounds that could interfere with IEF. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce streaking in 2DE gels?
A1: this compound is a zwitterionic detergent that is highly effective in solubilizing proteins, particularly hydrophobic and membrane proteins, for 2DE analysis. Its superior solubilizing power helps to prevent protein aggregation and precipitation during isoelectric focusing, which are major causes of streaking. By keeping proteins in solution throughout the first dimension, this compound leads to sharper spots and a clearer gel background.
Q2: How does this compound compare to the more traditional detergent, CHAPS?
A2: this compound generally offers superior performance compared to CHAPS. Studies have shown that a this compound-based extraction reagent can extract approximately 23% more protein from a sample than a CHAPS-based reagent. Furthermore, this compound allows for a higher protein load on the gel (around 20% more) without a loss of resolution, which can be crucial for detecting low-abundance proteins.
Q3: What is the optimal concentration of this compound to use in my sample preparation?
A3: The optimal concentration can vary depending on the sample type. However, a commonly used and effective concentration is 1% this compound in a lysis buffer containing 7 M urea and 2 M thiourea. For some applications, a concentration of 25 mM this compound has also been reported to be effective. It is recommended to start with a 1% concentration and optimize as needed for your specific sample.
Q4: Can this compound be used for all types of samples?
A4: this compound has been shown to be effective for a wide range of sample types, including bacterial, mammalian, and plant samples. Its strong solubilizing properties make it particularly well-suited for samples rich in hydrophobic proteins, such as membrane protein preparations.
Q5: Are there any known incompatibilities with this compound?
A5: Like other detergents, high concentrations of this compound could potentially interfere with downstream applications such as mass spectrometry. However, at the recommended concentrations for 2DE, it is generally compatible. It is always good practice to perform a buffer exchange or cleanup step if you suspect detergent interference with subsequent analyses.
Quantitative Data Summary
The following table summarizes the quantitative advantages of using a this compound-based extraction reagent compared to a traditional CHAPS-based reagent for 2DE sample preparation.
| Parameter | This compound-Based Reagent | CHAPS-Based Reagent | Reference |
| Protein Extraction Yield | ~23% higher | Standard | |
| Maximum Protein Load (11-cm strip) | 500 µg | 400 µg | |
| Observed Streaking | Significantly reduced | Present in crude samples | |
| Protein Visualization | More proteins visualized | Fewer proteins visualized |
Experimental Protocols
Protocol 1: Protein Extraction from E. coli using this compound-Based Reagent
This protocol is adapted from a method demonstrated to be effective for bacterial lysates.
Materials:
-
This compound Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma® base
-
Lyophilized E. coli cells
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagents
-
Tributylphosphine (TBP)
-
Iodoacetamide
-
IPG strips (e.g., pH 4-7, 11-cm)
-
Rehydration buffer (matching the this compound Extraction Reagent)
-
IPG Equilibration Buffer
Procedure:
-
Extraction:
-
Resuspend 10 mg of lyophilized E. coli in 2 ml of this compound Extraction Reagent.
-
Sonicate the sample for 2 minutes on ice.
-
Mix for an additional 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.
-
Carefully transfer the supernatant to a clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
-
Reduction and Alkylation:
-
Reduce the protein sample with tributylphosphine for 30 minutes at 25 °C.
-
Alkylate the sample with iodoacetamide for 1 hour at 25 °C.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Load 500 µg of the prepared protein sample onto an 11-cm, pH 4-7 IPG strip by rehydrating the strip in the sample solution for at least 6 hours.
-
Perform IEF for a total of 80,000 volt-hours.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in IPG Equilibration Buffer for 30 minutes at 25 °C.
-
Place the equilibrated strip onto a 4-20% Tris-Glycine gel and perform SDS-PAGE according to standard procedures.
-
Visualizations
Caption: Experimental workflow for 2DE using a this compound-based extraction reagent.
References
C7BzO compatibility with downstream mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the zwitterionic detergent C7BzO in workflows involving downstream mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or 3-(4-Heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propane sulfonate, is a zwitterionic detergent.[1] Its primary application is in proteomics for the solubilization and extraction of proteins, especially membrane proteins, from various sample types including bacterial, mammalian, and plant tissues.[2] It is particularly well-suited for sample preparation for two-dimensional gel electrophoresis (2DE).[1][2]
Q2: Is this compound directly compatible with downstream mass spectrometry (MS)?
A2: this compound is marketed as suitable for mass spectrometry. However, like most detergents, it can interfere with MS analysis.[3][4] Detergents can cause ion suppression in the mass spectrometer, leading to reduced signal intensity for the analytes of interest.[4][5] Therefore, while it is used in MS workflows, it is critical to remove this compound from the sample after protein extraction and before injection into the mass spectrometer. The most common workflow involves separating the solubilized proteins from the detergent using methods like SDS-PAGE.[2][4]
Q3: What are the advantages of using this compound compared to other detergents like CHAPS?
A3: this compound has demonstrated several advantages over traditional detergents like CHAPS. Studies have shown that this compound-containing reagents can extract significantly more protein (approximately 23% more from E. coli samples) than CHAPS-based reagents.[2] Furthermore, this compound allows for higher protein loads on 2DE gels (e.g., 500 µg vs. 400 µg for CHAPS) without a loss of resolution, and it reduces sample streaking, enabling the visualization of more proteins.[2]
Q4: What is the chemical information for this compound relevant to mass spectrometry?
A4: Knowing the molecular properties of this compound is crucial for identifying it as a potential contaminant in mass spectra.
-
Chemical Formula : C₂₁H₃₇NO₄S[1]
-
Molecular Weight (anhydrous) : 399.59 Da
-
Structure : It consists of a zwitterionic, hydrophilic head and a hydrophobic tail.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in a mass spectrometry workflow.
Problem: I see a persistent, strong peak around m/z 400.6 in my mass spectra.
-
Possible Cause : This signal likely corresponds to the protonated molecule of this compound ([M+H]⁺). With a molecular weight of 399.59 Da, its singly charged ion would appear at approximately m/z 400.6. Its presence indicates that residual detergent from the extraction buffer was not adequately removed from your sample.
-
Solution :
-
Verify Cleanup : Ensure your post-extraction, pre-analysis cleanup protocol is robust. If using 2DE, ensure the gel is properly stained and washed to remove detergents.
-
Implement Detergent Removal : If you are not using a gel-based separation, you must incorporate a specific detergent removal step. Options include acetone precipitation of proteins or using commercially available detergent removal spin columns.[4]
-
Blank Injections : Run solvent blanks to ensure the contamination is not within your LC-MS system itself.[6] If the system is contaminated, extensive washing may be required.[4]
-
Problem: My peptide/protein signal intensity is low (ion suppression) after using a this compound-based buffer.
-
Possible Cause : Ion suppression is a common matrix effect caused by non-volatile components like detergents co-eluting with analytes and competing for ionization. Even trace amounts of this compound can suppress the signal of your target molecules.[4]
-
Solution :
-
Improve Sample Cleanup : As above, the most effective solution is to improve the removal of the detergent before MS analysis.
-
Optimize Chromatography : Develop a liquid chromatography gradient that separates your analytes from the region where any residual detergent might elute.
-
Check Sample Concentration : Overly concentrated samples can sometimes exacerbate matrix effects.[7] Try analyzing a dilution of your sample to see if the signal-to-noise ratio improves.
-
Problem: The protein extraction yield seems low, even when using this compound.
-
Possible Cause : While this compound is a powerful solubilizing agent, extraction efficiency can still be affected by experimental conditions.[2]
-
Solution :
-
Optimize Buffer Composition : The original protocol uses 1% this compound in a buffer containing 7 M urea and 2 M thiourea.[2] Ensure your buffer components are fresh and correctly formulated.
-
Mechanical Disruption : Ensure adequate mechanical disruption (e.g., sonication, bead beating) of your cells or tissue to facilitate protein release and solubilization by the detergent.
-
Sufficient Incubation : Allow adequate time and appropriate temperature for the extraction buffer to solubilize the proteins from your sample matrix.
-
Quantitative Data Summary
The following table summarizes the comparative performance of a this compound-based extraction reagent versus a traditional CHAPS-based reagent for protein extraction from E. coli.[2]
| Parameter | CHAPS-Based Reagent | This compound-Based Reagent | Improvement with this compound |
| Protein Extraction Yield | ~1.9 mg/mL | ~2.35 mg/mL | ~23% Increase |
| Max Protein Load (11-cm gel) | 400 µg | 500 µg | 25% Increase |
| Qualitative Observation | Noticeable Streaking | Significantly Reduced Streaking | Higher Resolution |
Experimental Protocols
Protocol 1: Protein Extraction from E. coli using this compound for 2DE [2]
This protocol is adapted from the methodology described for comparing this compound and CHAPS.
-
Prepare Extraction Reagent : Prepare a solution containing 7 M urea, 2 M thiourea, 1% this compound, and 40 mM Trizma base.
-
Sample Resuspension : Resuspend 10 mg of lyophilized E. coli cells in 2 mL of the this compound extraction reagent.
-
Solubilization : Vortex vigorously and incubate at room temperature for 1 hour to ensure complete protein solubilization.
-
Clarification : Centrifuge the sample at 15,000 x g for 10 minutes to pellet any insoluble material.
-
Protein Quantification : Collect the supernatant and determine the protein concentration using a compatible protein assay.
-
Reduction and Alkylation :
-
Reduce the protein sample with tributylphosphine for 30 minutes at 25 °C.
-
Alkylate the sample with iodoacetamide for 1 hour at 25 °C.
-
-
Sample Loading : The sample is now ready for loading onto an IPG strip for the first dimension of 2D gel electrophoresis.
Protocol 2: In-Gel Tryptic Digestion for Mass Spectrometry
This is a general protocol for processing protein spots excised from a 2DE gel for MS analysis.
-
Spot Excision : Carefully excise the protein spot(s) of interest from the Coomassie-stained or silver-stained 2DE gel.
-
Destaining :
-
Wash the gel pieces with 50% acetonitrile (ACN) in 25 mM ammonium bicarbonate until the stain is removed.
-
Dehydrate the gel pieces with 100% ACN and dry completely in a vacuum centrifuge.
-
-
Reduction and Alkylation :
-
Rehydrate the gel pieces in 10 mM DTT in 25 mM ammonium bicarbonate and incubate for 45 minutes at 56 °C.
-
Remove the DTT solution and add 55 mM iodoacetamide in 25 mM ammonium bicarbonate. Incubate for 30 minutes in the dark at room temperature.
-
-
Digestion :
-
Wash the gel pieces with 25 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces.
-
Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 25 mM ammonium bicarbonate on ice for 30 minutes.
-
Add enough 25 mM ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37 °C.
-
-
Peptide Extraction :
-
Collect the supernatant from the digestion.
-
Perform two sequential extractions by adding 50% ACN / 5% formic acid to the gel pieces, sonicating for 10 minutes, and pooling the supernatants.
-
-
Sample Cleanup : Dry the pooled extracts in a vacuum centrifuge. The peptides are now ready to be desalted using a C18 ZipTip or similar method before resuspension in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow using this compound for proteomics.
Caption: Troubleshooting logic for MS issues with this compound.
References
Technical Support Center: C7BzO-Mediated Protein Solubilization and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C7BzO for protein solubilization and extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or 3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate, is a zwitterionic detergent. Its primary application is the solubilization and extraction of proteins, especially for challenging samples such as membrane proteins or for use in techniques like two-dimensional (2D) gel electrophoresis. It is known for its superior ability to extract and keep proteins in solution compared to traditional detergents like CHAPS.
Q2: Is this compound used for protein precipitation?
A2: No, this compound is a solubilizing agent, not a precipitant. Its function is to disrupt cell membranes and protein aggregates to bring proteins into solution. Protein precipitation is the opposite process, where proteins are forced out of solution. If your protocol involves a precipitation step, it would typically be performed after initial extraction and would use agents like acetone, trichloroacetic acid (TCA), or ammonium sulfate.
Q3: What are the advantages of using this compound over other detergents like CHAPS?
A3: this compound offers several advantages, including:
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Superior Extraction Power: It can extract a higher total amount of protein from samples compared to CHAPS-based reagents.
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Enhanced Solubilization: It is particularly effective at keeping proteins, including hydrophobic ones, soluble, which is critical for applications like 2D electrophoresis.
-
Higher Protein Loads: Due to its excellent solubilizing properties, it allows for higher protein loads on 2D gels without compromising resolution.
-
Reduced Streaking: It can significantly reduce streaking in 2D gel electrophoresis, leading to better visualization of individual protein spots.
Q4: In what types of samples is this compound particularly useful?
A4: this compound is effective for a wide range of biological samples, including bacteria, mammalian cells and tissues, and plant tissues. It is especially well-suited for extracting proteins from membranes and other hard-to-solubilize fractions for proteomic analyses.
Troubleshooting Guide
Problem 1: Low Protein Yield After Extraction
Q: I performed a protein extraction using a this compound-based buffer, but my protein concentration is lower than expected. What could be the cause?
A: Several factors can contribute to low protein yield. Here are some common causes and solutions:
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Insufficient Lysis/Homogenization: The initial disruption of cells or tissue may be incomplete.
-
Solution: Ensure your mechanical disruption method (e.g., sonication, bead beating) is optimized. For sonication, use an ultrasonic probe and keep the sample on ice to prevent overheating, which can cause some components of the extraction buffer (like urea and thiourea) to precipitate or degrade.
-
-
Incorrect Reagent Preparation: The this compound extraction reagent may not have been prepared or stored correctly.
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Solution: this compound-based reagents are often supplied as a dry powder blend containing urea and thiourea. Ensure that it is fully dissolved in high-purity water. The dissolution process can be endothermic, so gentle warming (to 20-25°C) may be necessary. Do not exceed 30°C, as this can lead to the formation of cyanates that damage proteins.
-
-
Suboptimal this compound Concentration: The concentration of this compound might not be optimal for your specific sample.
-
Solution: While a 1% this compound concentration is common in many formulations, you may need to optimize this for your particular application.
-
-
Precipitation During Extraction: If your extraction buffer also contains chaotropes like urea and thiourea, their precipitation at low temperatures can trap proteins.
-
Solution: During the extraction process, ensure the temperature does not fall below 15°C to prevent urea and thiourea from precipitating.
-
Problem 2: Poor Resolution or Streaking in 2D-Gel Electrophoresis
Q: My 2D gel shows significant horizontal or vertical streaking after using a this compound-based extraction. How can I improve the resolution?
A: Streaking on a 2D gel is often a sign of incomplete solubilization, protein aggregation, or interfering substances.
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Incomplete Reduction and Alkylation: Disulfide bonds that are not fully reduced and alkylated can lead to protein refolding and aggregation.
-
Solution: Ensure that reducing agents (like DTT or TBP) and alkylating agents (like iodoacetamide) are fresh and used at appropriate concentrations.
-
-
High Nucleic Acid Contamination: DNA and RNA can bind to proteins and interfere with isoelectric focusing (IEF).
-
Solution: Treat your sample with a nuclease (like Benzonase®) during the extraction process to digest nucleic acids. Also, ensure that sonication is sufficient to shear DNA.
-
-
Protein Overloading: While this compound allows for higher loads, it is still possible to overload the gel.
-
Solution: Perform a protein concentration assay before loading and determine the optimal protein load for your gel size and pH range. A side-by-side comparison showed that a this compound-based reagent allowed for a 500 µg protein load with high resolution, compared to 400 µg for a CHAPS-based reagent.
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Data Summary
The following table summarizes a comparison of protein extraction efficiency between a this compound-based reagent and a traditional CHAPS-based reagent on an E. coli sample.
| Parameter | CHAPS-Based Reagent | This compound-Based Reagent | Percentage Increase with this compound |
| Total Protein Extracted | ~3.5 mg | ~4.3 mg | ~23% |
| Optimal Protein Load on 2D Gel | 400 µg | 500 µg | 25% |
Data adapted from a study on lyophilized E. coli.
Experimental Protocols
Protocol 1: General Protein Extraction from Cell Pellets using this compound Reagent
This protocol is a general guideline for extracting total proteins from bacterial or mammalian cell pellets for 2D electrophoresis.
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Reagent Preparation: Prepare the this compound extraction reagent. A common formulation consists of 7 M urea, 2 M thiourea, 1% this compound, and 40 mM Trizma base. To prepare from a powdered blend (e.g., Sigma-Aldrich Product Number C0356), add high-purity water and warm to 20-25°C until fully dissolved.
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Sample Resuspension: Add the prepared this compound extraction reagent to your cell pellet. For every 10 mg of lyophilized cells, you can use approximately 2 mL of reagent as a starting point.
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Cell Lysis: Sonicate the suspension on ice with an ultrasonic probe for 1-2 minutes. Monitor the temperature to ensure it does not exceed 30°C.
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Incubation: Mix the sample for 10-15 minutes at room temperature to ensure complete solubilization.
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Clarification: Centrifuge the suspension at high speed (e.g., 20,000 x g) for 20-30 minutes at 15-20°C to pellet insoluble cell debris.
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Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a new tube.
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Quantification: Determine the protein concentration using a compatible protein assay (e.g., a Bradford assay).
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Downstream Processing: The protein extract is now ready for reduction, alkylation, and subsequent analysis by 2D gel electrophoresis.
Visualizations
The following diagrams illustrate the workflow for protein extraction using this compound and the logical process for troubleshooting common issues.
Technical Support Center: Optimizing C7BzO Concentration for Protein Solubilization
Welcome to the technical support center for C7BzO. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the effective use of this compound, a zwitterionic detergent, for protein extraction and solubilization. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 3-(4-heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate, is a zwitterionic detergent.[1] It is primarily used for the extraction and solubilization of proteins, especially for proteomics applications like two-dimensional gel electrophoresis (2-DGE).[2][3] Its unique structure, featuring a hydrophilic head and a hydrophobic tail, makes it effective in disrupting cellular and membrane structures to release proteins into solution.[1] It has been successfully used for protein extraction from a variety of samples, including bacteria, mammals, and plants.[2][4]
Q2: What are the advantages of using this compound over other detergents like CHAPS?
A2: this compound has been shown to be a powerful solubilizing agent, in some cases yielding a higher amount of extracted protein compared to traditional CHAPS-based reagents.[4] This can lead to higher protein loads on gels with reduced streaking, allowing for better resolution and the potential to visualize more low-abundance proteins.[4]
Q3: Is this compound suitable for solubilizing membrane proteins?
A3: Yes, this compound is particularly well-suited for the solubilization and stabilization of integral membrane proteins.[3] Its zwitterionic nature helps to disrupt protein aggregates and maintain the native conformation of proteins in solution.[3]
Q4: What is a good starting concentration for this compound in my extraction buffer?
A4: A typical starting concentration for this compound in a protein extraction reagent is around 1% (w/v).[4] However, the optimal concentration can vary depending on the sample type, the abundance of the protein of interest, and the specific application. It is recommended to perform a concentration optimization experiment for new sample types.
Q5: Can this compound be used in combination with other reagents like urea and thiourea?
A5: Yes, this compound is often used in extraction buffers containing chaotropic agents like urea and thiourea. A common formulation includes 7 M urea, 2 M thiourea, and 1% this compound.[4] This combination is highly effective at denaturing and solubilizing a wide range of proteins.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Insufficient cell lysis or protein solubilization. | Increase the concentration of this compound in your extraction buffer in increments of 0.5% (e.g., from 1% to 1.5% or 2%). Ensure adequate mechanical disruption (e.g., sonication, homogenization) of your sample. |
| Protein Precipitation after Extraction | The concentration of this compound is too low to maintain protein solubility. The protein may be prone to aggregation. | Increase the this compound concentration. Consider adding other stabilizing agents to your buffer, such as glycerol. |
| Streaking on 2D Gels | Incomplete protein solubilization or aggregation. | Ensure your sample is fully solubilized in the this compound-containing buffer. You may need to increase the this compound concentration or the incubation time with the extraction buffer.[4] |
| Interference with Downstream Assays | Residual this compound in the sample may interfere with certain assays. | This compound is suitable for dialysis.[1] Consider removing the detergent after extraction using methods like dialysis or size-exclusion chromatography if it interferes with your downstream application. |
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the sample type and the specific proteins being targeted. The following table provides recommended starting concentration ranges for different applications.
| Sample Type | Target Protein Type | Recommended this compound Starting Concentration (% w/v) | Notes |
| Bacteria (e.g., E. coli) | Whole-cell lysate | 1.0 - 2.0% | Higher concentrations may be needed for robust cell wall disruption.[4] |
| Mammalian Cells (e.g., HEK293) | Cytosolic Proteins | 0.5 - 1.0% | Lower concentrations are often sufficient for soluble proteins. |
| Mammalian Cells (e.g., HEK293) | Membrane Proteins | 1.0 - 2.5% | Optimization is crucial for integral membrane proteins.[3] |
| Plant Tissues (e.g., Arabidopsis thaliana) | Leaf Plasma Membrane Proteins | 1.0 - 2.0% | This compound is effective for sample preparation from plant membranes.[1][3] |
| Mycelia | Fungal Proteins | 1.0 - 1.5% | Has been used as a component of the extraction solution for protein isolation from mycelia. |
Experimental Protocols
Protocol 1: General Protein Extraction using a this compound-Based Buffer
This protocol provides a general method for protein extraction from cultured mammalian cells.
Materials:
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Cell pellet
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Phosphate-buffered saline (PBS)
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This compound Extraction Buffer: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Tris base.
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Protease and phosphatase inhibitors
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Microcentrifuge
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Sonicator
Procedure:
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Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.
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Add this compound Extraction Buffer with freshly added protease and phosphatase inhibitors to the cell pellet.
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Vortex briefly to resuspend the pellet.
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Sonicate the sample on ice to facilitate cell lysis and shear nucleic acids.
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Incubate the lysate at room temperature for 30 minutes with gentle agitation.
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Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 15°C to pellet insoluble material.[4]
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Carefully collect the supernatant containing the solubilized proteins.
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Determine the protein concentration using a compatible protein assay (e.g., Bradford assay).[4]
Protocol 2: Optimizing this compound Concentration for a New Sample Type
This protocol describes a method for determining the optimal this compound concentration for a new or challenging sample type.
Procedure:
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Prepare several small aliquots of your sample.
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Prepare a series of this compound Extraction Buffers with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%). Keep all other buffer components constant.
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Perform the protein extraction for each aliquot using a different this compound concentration, following the general protocol above.
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Measure the protein concentration of the supernatant from each extraction.
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Analyze the protein profile of each extract using SDS-PAGE.
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The optimal this compound concentration is the one that yields the highest protein concentration with the clearest and most resolved bands on the SDS-PAGE gel.
Visualizations
Caption: Experimental workflow for protein extraction using this compound.
Caption: Logical relationship for optimizing this compound concentration.
Caption: Role of this compound in preparing samples for signaling pathway analysis.
References
Technical Support Center: Optimizing 2D Gel Electrophoresis with C7BzO
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully employing the zwitterionic detergent C7BzO for two-dimensional (2D) gel electrophoresis. This powerful detergent offers superior protein solubilization, especially for challenging membrane proteins, leading to higher protein yields and improved resolution. However, like any technique, optimal results require careful attention to experimental details.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent artifacts in your 2D gel experiments when using this compound.
Troubleshooting Guide: Common Artifacts and Solutions
This section addresses specific issues you may encounter during your 2D gel electrophoresis experiments using this compound.
Question: I am observing significant horizontal streaking in my 2D gels. What are the potential causes and how can I resolve this?
Answer:
Horizontal streaking in the first dimension (isoelectric focusing, IEF) is a common artifact that can obscure protein spots and compromise your results. When using this compound, several factors can contribute to this issue.
Potential Causes & Solutions:
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Inadequate Protein Solubilization: While this compound is a potent solubilizing agent, incomplete solubilization can still occur, leading to protein aggregation and streaking.
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Optimization of this compound Concentration: Ensure you are using the optimal concentration of this compound. A typical starting concentration is 1% (w/v) in the rehydration/sample buffer, but this may need to be optimized for your specific sample.
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Sufficient Incubation and Mixing: Allow adequate time for your sample to solubilize in the this compound-containing buffer. Gentle agitation or vortexing can aid this process.
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Sonication: For difficult-to-solubilize samples, brief sonication on ice can improve protein extraction and solubilization.[1]
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Presence of Contaminants: Salts, lipids, nucleic acids, and other charged molecules in your sample can interfere with IEF and cause horizontal streaking.
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Sample Cleanup: Utilize a sample cleanup kit or precipitation methods (e.g., TCA/acetone precipitation) to remove interfering substances before solubilization with the this compound buffer.
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Desalting: If high salt concentrations are suspected, perform desalting using dialysis or gel filtration.
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Incorrect IEF Conditions:
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Under-focusing or Over-focusing: Ensure your IEF protocol (voltage, time) is optimized for your specific IPG strips and sample type. Insufficient focusing will result in horizontal streaks as proteins have not reached their isoelectric point (pI). Conversely, excessive focusing can also lead to streaking for some proteins.
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Inappropriate IPG Strip Rehydration: Ensure the IPG strip is fully and evenly rehydrated with the this compound-containing sample solution. Insufficient rehydration can lead to poor sample entry and streaking.
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Question: My 2D gels show vertical streaking in the second dimension. What could be the cause and how do I fix it?
Answer:
Vertical streaking in the second dimension (SDS-PAGE) is another common artifact that can hinder accurate spot detection and analysis.
Potential Causes & Solutions:
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Poor Equilibration of the IPG Strip: Incomplete equilibration of the focused IPG strip before the second dimension is a primary cause of vertical streaking.
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Adequate Equilibration Time: Ensure the IPG strip is equilibrated for the recommended time in an SDS-containing equilibration buffer. A two-step equilibration, first with a reducing agent (like DTT) and then with an alkylating agent (like iodoacetamide), is crucial.
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Sufficient SDS Concentration: The equilibration buffer must contain an adequate concentration of SDS (typically 2%) to ensure proteins are fully coated with the detergent for proper separation by molecular weight.
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Protein Precipitation during Equilibration or Transfer: Proteins can precipitate out of solution during the transition from the first to the second dimension.
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Proper Handling: Handle the IPG strip carefully to avoid cracking or damaging it, which can impede protein transfer.
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Complete Contact: Ensure there is complete and uniform contact between the equilibrated IPG strip and the top of the second-dimension gel. Any air bubbles trapped between the strip and the gel will disrupt the current and cause vertical streaks.
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Protein Overloading: Loading too much protein onto the IPG strip can exceed the capacity of the second-dimension gel, leading to vertical streaking of abundant proteins.[2]
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Optimize Protein Load: Determine the optimal protein load for your specific sample and gel size. This compound allows for higher protein loads compared to traditional detergents like CHAPS, but there is still a limit.[1]
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Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in 2D gel electrophoresis?
This compound (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate) is a zwitterionic detergent. It is particularly effective at solubilizing and extracting proteins, including hydrophobic membrane proteins, for analysis by 2D gel electrophoresis. Its use often results in a higher protein yield and reduced streaking artifacts compared to other detergents like CHAPS.[1]
Q2: How does this compound compare to CHAPS in terms of performance?
This compound generally offers superior performance over CHAPS in several key aspects of 2D gel electrophoresis.
Data Presentation: this compound vs. CHAPS Performance Comparison
| Parameter | This compound-based Reagent | CHAPS-based Reagent | Reference |
| Protein Extraction Yield (from E. coli) | Approximately 23% higher | Standard | [1] |
| Maximum Protein Load on 11cm IPG strip | 500 µg | 400 µg | [1] |
| Observed Streaking | Significantly reduced | Present | [1] |
| Number of Visualized Protein Spots | More proteins visualized | Fewer proteins visualized | [1] |
Q3: Can this compound be used for all types of samples?
This compound has been shown to be effective for a wide range of samples, including bacteria, mammals, and plants. Its strong solubilizing power makes it particularly well-suited for samples rich in membrane proteins. However, as with any detergent, optimization for your specific sample type is recommended.
Q4: Are there any known incompatibilities with this compound in a typical 2D gel workflow?
This compound is generally compatible with standard 2D gel electrophoresis reagents and protocols. It is compatible with high concentrations of urea and thiourea, which are common components of IEF sample buffers. It is also compatible with commonly used reducing and alkylating agents. However, it is always good practice to ensure the purity of all reagents, as contaminants can lead to artifacts regardless of the detergent used.
Experimental Protocols
Detailed Methodology: Protein Extraction and Solubilization using this compound for 2D Gel Electrophoresis
This protocol provides a general guideline for protein extraction from cultured cells using a this compound-based lysis/rehydration buffer. Modifications may be necessary for different sample types.
1. Reagents and Buffers:
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Lysis/Rehydration Buffer:
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7 M Urea
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2 M Thiourea
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1% (w/v) this compound
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40 mM Tris base
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Protease and phosphatase inhibitors (as required)
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Reducing agent (e.g., 50-100 mM DTT or 5 mM Tributylphosphine (TBP))
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IPG buffer ampholytes (concentration as recommended by the manufacturer)
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Phosphate-Buffered Saline (PBS): ice-cold
2. Procedure:
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Cell Harvesting:
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Wash cultured cells three times with ice-cold PBS to remove any residual media.
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Scrape the cells into a minimal volume of PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
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Carefully remove all supernatant.
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Cell Lysis and Protein Solubilization:
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Add an appropriate volume of the this compound-containing Lysis/Rehydration Buffer to the cell pellet. The volume will depend on the size of the pellet; aim for a high protein concentration.
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Resuspend the pellet by pipetting up and down.
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For enhanced lysis, sonicate the sample on ice. Use short bursts (e.g., 3 x 10 seconds) with cooling periods in between to prevent protein degradation and carbamylation due to excessive heating.[1]
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Incubate the lysate at room temperature for 30-60 minutes with occasional vortexing to ensure complete solubilization.
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Removal of Insoluble Material:
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Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 20-30 minutes at 15-20°C to pellet any insoluble debris.[1]
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Carefully transfer the supernatant containing the solubilized proteins to a new tube.
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Protein Quantification:
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Determine the protein concentration of the extract using a compatible protein assay (e.g., a Bradford-based assay, ensuring compatibility with the detergents and chaotropes in your buffer).
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Sample Preparation for Isoelectric Focusing (IEF):
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Dilute the protein extract to the desired final concentration with the Lysis/Rehydration Buffer.
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Add the reducing agent and IPG buffer ampholytes to the final sample if not already included in the initial lysis buffer.
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The sample is now ready for loading onto the IPG strip for the first-dimension separation.
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Mandatory Visualization
Experimental Workflow: 2D Gel Electrophoresis using this compound
Caption: Workflow for 2D Gel Electrophoresis using this compound.
References
C7BzO stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of C7BzO, a zwitterionic detergent crucial for protein extraction and proteomics applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or 3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate, is a zwitterionic detergent. It is primarily used for the solubilization and extraction of proteins, including membrane proteins, for applications such as two-dimensional gel electrophoresis (2DE).[1] Its structure allows for effective disruption of cellular membranes and solubilization of hydrophobic proteins.
Q2: What are the recommended storage conditions for this compound in its solid form?
A2: Solid this compound is hygroscopic and should be stored in a tightly sealed container at 2°C to 8°C.[2] Under these conditions, it is expected to remain stable for at least two years.[3]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water up to 50 mg/mL.[3] For reconstituted solutions, it is recommended to store them at 2-8°C.[2][3] Stock solutions are reported to be stable for up to one month[3] or even up to six months when stored at 4°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.
Q4: Can I use this compound in combination with chaotropic agents like urea?
A4: Yes, this compound is compatible with high concentrations of urea (e.g., 7 M) and is often used in lysis buffers containing both urea and thiourea for 2DE.[2][4]
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data is limited, it is a robust detergent for protein extraction. However, when used in a protein extraction reagent containing urea and thiourea, the solution should not be heated above 30°C to prevent the formation of cyanates, which can damage proteins, nor should it be allowed to cool below 15°C, as this may cause precipitation of urea and thiourea.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor protein solubilization | - Insufficient this compound concentration.- Incomplete cell lysis.- Suboptimal buffer composition. | - Increase this compound concentration (typically 1-4% is used).- Ensure thorough cell disruption by sonication or other mechanical methods.- Optimize the lysis buffer, potentially by including chaotropes like urea and thiourea, and a reducing agent.[4] |
| Precipitate formation in this compound solution | - Storage temperature is too low, especially for solutions containing urea and thiourea.- The solution has exceeded its shelf life. | - If the solution contains urea/thiourea, ensure the temperature is maintained above 15°C.- Prepare a fresh solution from solid this compound. |
| Streaking on 2D gels | - Incomplete solubilization of proteins.- Presence of interfering substances (e.g., high salt concentration). | - Ensure complete protein solubilization with an optimized this compound-containing buffer.- Remove salts and other contaminants by dialysis or precipitation methods prior to electrophoresis. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Variability in solution preparation. | - Store solid this compound and solutions as recommended.- Ensure accurate and consistent preparation of all buffers and solutions. |
Stability Data
Solid this compound
| Parameter | Condition | Stability |
| Storage Temperature | 2°C to 8°C | At least 2 years[3] |
| Appearance | - | White solid[2] |
| Hygroscopicity | - | Hygroscopic[2] |
This compound Solutions
| Parameter | Condition | Stability |
| Storage Temperature | 2°C to 8°C | Up to 1 month[3] |
| Storage Temperature | 4°C | Up to 6 months[2] |
| Solubility in Water | - | Up to 50 mg/mL[3] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (solid)
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid
- Volumetric flasks and pipettes
- HPLC system with a C18 column and UV detector
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
3. Stability Study Setup:
- Aliquot the stock solution into several vials.
- Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C, and protected from light vs. exposed to light).
4. HPLC Analysis:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to elute this compound and any potential degradants (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection Wavelength: A suitable wavelength for this compound (to be determined by UV scan, likely in the 200-220 nm range).
- Injection Volume: 10 µL
5. Data Collection and Analysis:
- Analyze the samples at initial time point (T=0) and at specified intervals (e.g., 1 week, 2 weeks, 1 month, etc.).
- Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation.
- Observe the appearance of any new peaks, which may correspond to degradation products.
- Calculate the percentage of this compound remaining at each time point relative to T=0.
Visualizations
References
Technical Support Center: C7BzO for Membrane Protein Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges when using the zwitterionic detergent C7BzO for membrane protein extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
A1: this compound is a zwitterionic detergent known for its effectiveness in solubilizing membrane proteins. Like other detergents in its class, it possesses a neutral net charge, which makes it less harsh than ionic detergents. However, it is often more efficient at breaking protein-protein interactions than non-ionic detergents.[1] this compound has been shown to be a powerful solubilizing agent, particularly for applications like two-dimensional gel electrophoresis (2DE), as it can yield a higher amount of extracted protein and reduce streaking in gels compared to traditional detergents like CHAPS.[2]
Q2: What is the optimal concentration of this compound to use for extraction?
A2: The optimal concentration of this compound can vary depending on the specific protein and membrane system. A common starting point for 2DE applications is a concentration of 1% (w/v) in a lysis buffer containing 7 M urea and 2 M thiourea. However, for any new protein or system, it is crucial to perform a detergent screening and optimization. The detergent-to-protein ratio is a critical parameter to consider; generally, a ratio of 10:1 (w/w) or higher is required for complete delipidation.
Q3: Is this compound suitable for all types of membrane proteins?
A3: While this compound is a powerful detergent, no single detergent is universally effective for all membrane proteins.[3] The efficacy of this compound will depend on the specific characteristics of the target protein, including its structure, hydrophobicity, and the composition of its native membrane environment. For particularly sensitive or complex membrane proteins, empirical testing of a range of detergents, including this compound, is recommended.
Q4: Can this compound be used for applications other than 2D gel electrophoresis?
A4: The majority of published literature on this compound focuses on its advantages for 2DE. While its strong solubilizing properties are promising, there is limited specific data on its compatibility with other downstream applications such as mass spectrometry, surface plasmon resonance (SPR), or X-ray crystallography. Detergents can interfere with these sensitive techniques, and it is crucial to perform thorough validation and consider detergent removal protocols.[4]
Q5: How can I remove this compound after extraction?
A5: Excess detergent may need to be removed for certain downstream applications.[5] Common methods for detergent removal include dialysis, hydrophobic adsorption chromatography, and gel filtration (size exclusion chromatography).[2][6] The best method depends on the detergent's properties, particularly its critical micelle concentration (CMC). For zwitterionic detergents like this compound, ion-exchange chromatography can also be an effective removal method.[6]
Troubleshooting Guides
Problem 1: Low Protein Yield
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Increase the this compound concentration in your lysis buffer. You may need to perform a titration to find the optimal concentration for your specific sample. |
| Inefficient Cell Lysis | Ensure your mechanical lysis method (e.g., sonication, French press) is optimized.[7] Inadequate cell disruption will result in poor protein release. |
| Suboptimal Buffer Conditions | The pH and ionic strength of your buffer can significantly impact protein solubility.[8] The ideal pH should be at least one unit away from the protein's isoelectric point (pI) to prevent precipitation.[7] Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also improve solubility.[9] |
| Protein Degradation | Always add a protease inhibitor cocktail to your lysis buffer to prevent proteolytic degradation of your target protein.[9] Perform all extraction steps at 4°C to minimize protease activity.[9] |
Problem 2: Protein Aggregation or Precipitation
| Possible Cause | Troubleshooting Step |
| Protein Instability in this compound | While this compound is a potent solubilizer, it may not be the optimal detergent for stabilizing every membrane protein. Consider screening other detergents or using a mixture of detergents. Adding lipids or other stabilizing agents to the extraction buffer might also be beneficial.[10] |
| High Protein Concentration | Highly concentrated protein samples are more prone to aggregation.[10] Try to work with more dilute samples during the initial extraction and purification steps. |
| Inappropriate Buffer Conditions | As with low yield, incorrect pH or ionic strength can lead to aggregation.[11] Experiment with different buffer compositions. The addition of osmolytes like glycerol or amino acids such as arginine and glutamate can also enhance protein stability and prevent aggregation.[10] |
| Oxidation of Cysteine Residues | If your protein contains cysteine residues, their oxidation can lead to the formation of disulfide-linked aggregates. Include a reducing agent like DTT or TCEP in your buffers.[10] |
Problem 3: Interference with Downstream Applications
| Possible Cause | Troubleshooting Step |
| Detergent Presence in Final Sample | This compound, like other detergents, can interfere with techniques such as mass spectrometry, ELISA, and structural analysis methods.[4] It is often necessary to remove the detergent or exchange it for one that is more compatible with your downstream application. |
| Incompatible Detergent for the Assay | If detergent removal is not feasible or desirable, consider exchanging this compound for a different detergent post-purification. For example, detergents with smaller micelles may be preferable for certain structural studies. |
| Denaturation of Protein | Although this compound is a non-denaturing detergent, prolonged exposure or harsh extraction conditions can still compromise the native structure and function of sensitive proteins.[12] Minimize the time the protein spends in the detergent and always work at low temperatures. |
Data Presentation
Table 1: Comparison of Protein Extraction Yield between CHAPS-based and this compound-based Reagents from E. coli
| Detergent-based Reagent | Total Protein Extracted (from 10 mg lyophilized E. coli) | Percentage Increase with this compound |
| CHAPS-based | ~400 µg | - |
| This compound-based | ~500 µg | ~23% |
Data synthesized from a comparative study on E. coli protein extraction.[2]
Experimental Protocols
Protocol 1: General Membrane Protein Extraction using this compound for 2D Gel Electrophoresis
-
Cell Lysis and Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.2) containing a protease inhibitor cocktail.[13]
-
Disrupt the cells using an appropriate mechanical method (e.g., sonication on ice).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[13]
-
Discard the supernatant containing the cytosolic proteins.
-
-
Membrane Protein Solubilization:
-
Resuspend the membrane pellet in the this compound extraction buffer (e.g., 7 M urea, 2 M thiourea, 1% this compound, 40 mM Tris).
-
Incubate on ice for 30-60 minutes with gentle agitation to solubilize the membrane proteins.
-
Centrifuge at 20,000 x g for 20 minutes at 15°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Sample Preparation for 2DE:
-
Determine the protein concentration of the extract using a compatible protein assay.
-
Proceed with reduction, alkylation, and isoelectric focusing as required for your 2DE protocol.
-
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Removal of Detergents from Biological Product Matrices [sigmaaldrich.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sjsu.edu [sjsu.edu]
- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Conformationally restricted monosaccharide-cored glycoside amphiphiles: the effect of detergent head group variation on membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: C7BzO Interference with Bradford Protein Assay
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using C7BzO in their protein extraction protocols and are encountering potential interference with the Bradford protein assay. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve accurate protein quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein sample preparation?
This compound (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate) is a zwitterionic detergent.[1][2][3][4][5] It is effective for solubilizing and stabilizing proteins, particularly membrane proteins, for applications like 2-D gel electrophoresis.[4][6] Its structure includes a hydrophilic head and a hydrophobic tail, which allows it to disrupt cell membranes and protein aggregates.[1][2][3][4]
Q2: How does the Bradford protein assay work?
The Bradford protein assay is a colorimetric method used to determine protein concentration.[7][8][9] It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily with basic and aromatic amino acid residues.[7][10] This binding shifts the dye's maximum absorbance from 470 nm to 595 nm.[9][11] The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.[8]
Q3: Can this compound interfere with the Bradford protein assay?
Yes, as a detergent, this compound can interfere with the Bradford protein assay.[8][12] Detergents are a known interfering substance in this assay.[7][8] The interference can manifest in several ways, including causing precipitation of the dye-protein complex, shifting the pH of the assay, and affecting the linearity of the standard curve, which can lead to inaccurate protein concentration measurements.[12]
Q4: How can I determine if this compound is interfering with my Bradford assay results?
To determine if this compound is affecting your assay, you can perform a simple control experiment. Prepare two identical sets of protein standards (e.g., Bovine Serum Albumin, BSA). Dissolve one set in a buffer without this compound and the other set in your lysis buffer containing this compound. If the standard curves generated from these two sets are significantly different, it indicates interference from your buffer components, including this compound.[10][13]
Troubleshooting Guide
If you suspect that this compound is interfering with your Bradford protein assay, follow this troubleshooting guide to mitigate the issue.
Issue 1: Inaccurate or Inconsistent Absorbance Readings
Possible Cause: The concentration of this compound in your sample is high enough to interfere with the dye-binding mechanism of the Bradford assay.
Solutions:
-
Dilute the Sample: If your protein concentration is sufficiently high, you can dilute your sample in a this compound-free buffer to reduce the detergent concentration to a non-interfering level.[10][12][13]
-
Remove the Interfering Substance: If dilution is not feasible, you will need to remove the this compound from your sample. Methods for this include:
-
Protein Precipitation: Techniques like trichloroacetic acid (TCA) precipitation can be used to isolate the protein from the detergent.[14][15]
-
Dialysis/Buffer Exchange: For larger sample volumes, dialysis or buffer exchange using size-exclusion chromatography can effectively remove small molecules like detergents.[12][15]
-
Issue 2: Precipitate Formation in Assay Wells
Possible Cause: High concentrations of detergents can sometimes cause the protein-dye complex to precipitate, leading to inaccurate readings.[12]
Solution:
-
Reduce Detergent Concentration: Similar to addressing inaccurate readings, diluting the sample or removing the this compound prior to the assay is the most effective solution.[10][12]
Workflow for Troubleshooting this compound Interference
References
- 1. This compound [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bradford protein assay | Abcam [abcam.com]
- 8. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
- 10. go.zageno.com [go.zageno.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bio-rad.com [bio-rad.com]
- 14. interchim.fr [interchim.fr]
- 15. bio-rad.com [bio-rad.com]
Best practices for working with C7BzO detergent
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for working with the zwitterionic detergent C7BzO. It is intended for researchers, scientists, and drug development professionals utilizing this detergent in their experiments.
This compound Detergent: Properties and Applications
This compound, or 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propanesulfonate, is a zwitterionic detergent highly effective for the solubilization and extraction of proteins, particularly for proteomics applications such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry.[1][2] Its unique structure, featuring a hydrophilic zwitterionic head group and a hydrophobic tail, allows for efficient disruption of cellular membranes and protein aggregates while being gentle enough to maintain the native structure and function of many proteins.[1][3]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound and the commonly used zwitterionic detergent CHAPS are summarized below.
| Property | This compound | CHAPS | Reference |
| Molecular Weight (Da) | 399.59 (anhydrous) | 614.88 | [1] |
| Aggregation Number | ≤25 | 10 | [1][4] |
| Critical Micelle Concentration (CMC) | Not Determined (ND) | 6 mM | |
| Solubility in Water | Up to 50 mg/mL | Up to 50 mg/mL |
Note on CMC: The Critical Micelle Concentration (CMC) for this compound is not definitively established in the available technical literature. As a zwitterionic detergent with a sulfobetaine head group, its CMC is expected to be relatively high, similar to other detergents in its class, which facilitates its removal by methods such as dialysis.
Experimental Protocols
Detailed Methodology for Protein Extraction from E. coli for 2-DE
This protocol describes a comparative method for extracting proteins from E. coli using either a this compound-based or a CHAPS-based reagent, demonstrating the superior performance of this compound in terms of protein yield and subsequent 2-DE resolution.[5]
Materials:
-
Lyophilized E. coli cells
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
CHAPS-based Extraction Reagent: 8 M urea, 4% CHAPS, 40 mM Trizma base
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagent
-
Reducing agent (e.g., tributylphosphine)
-
Alkylating agent (e.g., iodoacetamide)
-
IPG strips and 2-DE equipment
Procedure:
-
Resuspend Cells: Resuspend 10 mg of lyophilized E. coli in 2 mL of either the this compound-based or CHAPS-based extraction reagent.
-
Cell Lysis: Sonicate the cell suspension on ice for 2 minutes.
-
Solubilization: Mix the sample for 10 minutes to ensure complete protein solubilization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a clean tube.
-
Protein Quantification: Determine the protein concentration of the extracts using the Bradford assay.
-
Sample Preparation for 2-DE:
-
Reduce the protein samples with tributylphosphine for 30 minutes at 25°C.
-
Alkylate the samples with iodoacetamide for 1 hour at 25°C.
-
-
Two-Dimensional Electrophoresis:
-
Apply the prepared protein samples to IPG strips for isoelectric focusing.
-
Equilibrate the focused IPG strips.
-
Perform the second-dimension separation on an SDS-PAGE gel.
-
Comparative Results:
| Parameter | This compound-based Reagent | CHAPS-based Reagent |
| Protein Yield | ~23% higher | Baseline |
| Max Protein Load (11-cm strip) | 500 µg | 400 µg |
| 2-DE Gel Resolution | Higher resolution, reduced streaking | Lower resolution, more streaking |
Data sourced from a comparative study on E. coli protein extraction.[5]
Visualizations
Experimental Workflow for Protein Extraction
Caption: Workflow for protein extraction using this compound for 2-DE analysis.
Troubleshooting Logic for Poor 2-DE Results
Caption: Logical guide for troubleshooting common 2-DE issues with this compound.
Troubleshooting and FAQs
This section addresses specific issues that researchers may encounter when working with this compound detergent.
Q1: My protein sample shows precipitation after extraction with this compound. What could be the cause?
A1: Protein precipitation can occur for several reasons:
-
Suboptimal Detergent Concentration: Ensure the concentration of this compound in your extraction buffer is sufficient to solubilize the amount of protein in your sample. A typical starting concentration is 1% (w/v), but this may need to be optimized (within a 1-4% range) depending on the nature and concentration of your target proteins.
-
Temperature Effects: Some proteins are less stable at lower temperatures. While cell lysis is often performed on ice to minimize protease activity, subsequent solubilization steps may benefit from being performed at room temperature.
-
pH of the Buffer: The pH of your extraction buffer should be appropriate for your protein of interest to maintain its stability and solubility.
-
Presence of Other Reagents: High salt concentrations or other components in your buffer could potentially reduce the solubility of your protein-detergent complexes.
Q2: I am observing horizontal streaking in my 2D gels. Could this compound be the cause?
A2: While this compound is known to reduce streaking compared to detergents like CHAPS, horizontal streaking in 2D gels is often multifactorial:[5]
-
Incomplete Solubilization: If proteins are not fully solubilized, they may aggregate and cause streaking during isoelectric focusing (IEF). Consider increasing the this compound concentration or optimizing the extraction procedure.
-
Sample Overloading: Loading too much protein onto the IPG strip can lead to precipitation and streaking. Although this compound allows for higher protein loads than CHAPS, there is still an upper limit.[5]
-
Contaminants in the Sample: The presence of salts, lipids, or nucleic acids can interfere with IEF and cause streaking. Ensure your sample is sufficiently clean before running the first dimension.
-
Inappropriate IEF Conditions: Suboptimal focusing time or voltage can result in incomplete focusing and streaking.
Q3: Is this compound compatible with the Bradford protein assay?
A3: Zwitterionic detergents like this compound generally have better compatibility with the Bradford assay than ionic detergents such as SDS. However, high concentrations of any detergent can interfere with the assay by interacting with the Coomassie dye, leading to inaccurate protein concentration measurements.[6]
-
Best Practice: It is recommended to prepare your protein standards in the same lysis buffer (containing this compound) as your samples to account for any potential interference. Alternatively, you can perform a buffer exchange or protein precipitation to remove the detergent before quantification.
Q4: Can I use this compound for solubilizing membrane proteins?
A4: Yes, this compound is effective for solubilizing membrane proteins.[3] Its zwitterionic nature allows it to disrupt the lipid bilayer and form stable protein-detergent micelles, thereby extracting membrane proteins from their native environment. For particularly challenging membrane proteins, this compound is often used in combination with chaotropic agents like urea and thiourea to enhance solubilization.[5]
Q5: How can I remove this compound from my protein sample after extraction?
A5: Due to its expected high CMC and relatively low aggregation number, this compound is amenable to removal by several methods:[1]
-
Dialysis: This is a suitable method for removing this compound. The high monomer concentration of detergents with a high CMC allows for efficient diffusion across the dialysis membrane.
-
Size Exclusion Chromatography (Gel Filtration): This technique can separate the larger protein-detergent complexes from smaller, free detergent micelles and monomers.
-
Hydrophobic Adsorption Chromatography: This method utilizes a hydrophobic resin to bind the detergent, allowing the protein to be collected in the flow-through.
Q6: Is this compound compatible with mass spectrometry (MS)?
A6: this compound is considered suitable for MS-based proteomics. However, it is a general principle that all detergents can interfere with mass spectrometry analysis by causing ion suppression. Therefore, it is crucial to minimize the amount of this compound in the final sample that is injected into the mass spectrometer. The detergent removal methods mentioned in the previous question are essential steps before MS analysis.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. ASB-C7BzO | 182729 [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of the Detergents: C7BzO vs. CHAPS for Optimal Protein Extraction
For researchers, scientists, and drug development professionals, the efficient extraction of proteins from complex biological samples is a critical first step for a multitude of downstream applications, from proteomic profiling to drug target identification. The choice of detergent is paramount in this process, directly impacting protein yield, solubility, and the integrity of subsequent analyses. This guide provides an in-depth comparison of two zwitterionic detergents, C7BzO and CHAPS, offering a comprehensive look at their performance in protein extraction, supported by experimental data and detailed protocols.
Executive Summary
This guide reveals that while both this compound and CHAPS are effective zwitterionic detergents for protein extraction, this compound demonstrates superior performance in terms of total protein yield and compatibility with two-dimensional gel electrophoresis (2DE), particularly for complex samples. Experimental data indicates that this compound can extract significantly more protein than CHAPS and allows for higher protein loads on 2DE gels with reduced streaking, leading to the visualization of a greater number of protein spots. CHAPS remains a widely used and effective detergent, especially for applications where maintaining protein-protein interactions for co-immunoprecipitation is crucial. The choice between this compound and CHAPS will ultimately depend on the specific requirements of the experiment, including the sample type, the downstream application, and the desired balance between protein yield and the preservation of native protein complexes.
Performance Comparison: this compound vs. CHAPS
The efficacy of a detergent is measured by its ability to solubilize proteins, particularly challenging membrane proteins, while maintaining their structural and functional integrity for downstream analysis. The following tables summarize the key properties and quantitative performance of this compound and CHAPS based on available data.
Key Properties of this compound and CHAPS
| Property | This compound (3-(4-heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate) | CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) |
| Chemical Nature | Zwitterionic | Zwitterionic |
| Molecular Weight | ~399.6 g/mol | ~614.9 g/mol |
| Critical Micelle Concentration (CMC) | Not widely reported | 6-10 mM |
| Primary Applications | Proteomics, 2D-electrophoresis, solubilization of membrane proteins | Protein solubilization, 2D-electrophoresis, co-immunoprecipitation, maintaining protein native state |
| Key Advantages | Superior protein extraction efficiency, higher protein loading capacity in 2DE, reduces streaking in 2DE gels | Well-established and widely used, effective at preserving protein-protein interactions, easily removed by dialysis |
Quantitative Performance Comparison: Protein Extraction from E. coli
A direct comparison of the protein extraction efficiency of this compound and CHAPS from E. coli demonstrates the superior performance of this compound in terms of total protein yield.[1]
| Detergent-Based Reagent | Total Protein Extracted (mg) from 10 mg E. coli | % Increase with this compound |
| CHAPS-based reagent | ~1.3 | \multirow{2}{*}{~23%} |
| This compound-based reagent | ~1.6 | |
| Data sourced from a Sigma-Aldrich technical bulletin.[1] |
Furthermore, the use of a this compound-based reagent allowed for a 25% higher protein load on a 2D-electrophoresis gel compared to a CHAPS-based reagent (500 µg vs. 400 µg) with improved resolution and reduced streaking.[1] This indicates that this compound is not only more efficient at extracting proteins but also at keeping them solubilized during the isoelectric focusing step of 2DE.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results. Below are representative protocols for protein extraction using this compound and CHAPS.
This compound-Based Protein Extraction for Proteomics
This protocol is adapted from a study on the oleaginous yeast Cutaneotrichosporon oleaginosus and can be optimized for other cell types.[2]
Materials:
-
Extraction Buffer: 50 mM Tris, 8 M Urea, 2 M Thiourea, and 1% this compound
-
Liquid homogenization equipment (e.g., bead beater, sonicator)
-
Centrifuge
Procedure:
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Resuspend the cell pellet in the this compound Extraction Buffer.
-
Perform cell lysis using liquid homogenization. The specific duration and intensity should be optimized for the cell type.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 15°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins for downstream analysis.
CHAPS-Based Protein Extraction for Co-Immunoprecipitation
This protocol is a general guideline for lysing cultured mammalian cells to preserve protein-protein interactions.
Materials:
-
CHAPS Lysis Buffer: (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.5 mM orthovanadate, and 0.3% CHAPS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This fraction contains the solubilized proteins ready for immunoprecipitation or other analyses.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate a typical workflow for protein extraction followed by two-dimensional gel electrophoresis.
Conclusion
The selection of a detergent for protein extraction is a critical decision that can significantly influence the outcome of proteomic studies. This compound emerges as a powerful alternative to the more traditional CHAPS, offering enhanced protein extraction efficiency and superior performance in 2D gel electrophoresis, particularly for achieving higher resolution and loading capacity.[1] Its ability to reduce streaking and reveal a greater number of protein spots makes it an excellent choice for comprehensive proteomic profiling.
CHAPS, however, remains a valuable and widely used detergent, especially in applications where the preservation of native protein conformations and interactions is paramount, such as in co-immunoprecipitation experiments. Its properties are well-characterized, and it is readily available.
For researchers aiming to maximize protein yield and achieve high-quality 2DE results from complex samples, this compound is a compelling choice. For those focused on studying protein-protein interactions and requiring a gentler solubilization method, CHAPS continues to be a reliable option. As with any experimental parameter, empirical testing and optimization are recommended to determine the most suitable detergent for a specific application and sample type. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision in this crucial step of protein research.
References
A Head-to-Head Comparison of Zwitterionic Detergents: C7BzO vs. ASB-14
In the realm of proteomics and drug development, the effective solubilization and extraction of proteins, particularly challenging membrane proteins, is a critical first step for downstream analysis. Zwitterionic detergents, which possess both a positive and a negative charge in their hydrophilic head group, are often the reagents of choice for these applications due to their ability to break protein-protein interactions without significantly altering protein structure. This guide provides a detailed comparison of two such detergents: C7BzO and Amidosulfobetaine-14 (ASB-14), offering researchers and scientists the data needed to select the optimal detergent for their specific experimental needs.
Physicochemical and Performance Characteristics
A summary of the key properties and performance metrics of this compound and ASB-14 is presented below. While both are effective zwitterionic detergents, their performance can be sample-dependent.
| Property | This compound | ASB-14 |
| Molecular Weight | 399.59 g/mol [1][2][3][4] | 434.68 g/mol |
| Type | Zwitterionic[2][3] | Zwitterionic |
| Critical Micelle Concentration (CMC) | Not available in search results | 8 mM |
| Aggregation Number | ≤25[2][3] | ≥23 |
| Solubility | Soluble in water.[5] Effective in sample preparation from plant membranes.[2][3] | Soluble in water up to 50 mg/mL. Optimal solubility is achieved in urea-thiourea mixtures. |
| Protein Extraction Performance | Has been shown to extract about 23% more protein from E. coli than CHAPS-based reagents. In a study on plant membrane proteins, this compound was found to be more efficient than ASB-14. | Reported to have better protein solubilization properties than CHAPS and has been shown to solubilize previously undetected membrane proteins. In some cases, ASB-14 is superior to this compound, for example, for the solubilization of the band III protein.[6] Often used in combination with other detergents like CHAPS for enhanced solubilization of brain proteins.[7][8] |
Experimental Data: A Closer Look
Direct comparative studies of this compound and ASB-14 are limited, and detergent efficiency is often contingent on the specific protein and sample matrix.
One study directly comparing the two detergents for the solubilization of plant membrane proteins for two-dimensional gel electrophoresis (2D-GE) found that this compound was more efficient in that specific context.[6] However, the same study noted that for the solubilization of the erythrocyte membrane protein, Band III, ASB-14 was superior.[6] This highlights the empirical nature of detergent selection in proteomics.
In another study focusing on protein extraction from Chinese Hamster Ovary (CHO) cells for 2D-GE, various detergent combinations were tested. While a direct comparison with ASB-14 alone was not presented, a 2% this compound solution yielded the highest number of well-resolved protein spots compared to combinations of ASB-14 and this compound, and the traditional detergent CHAPS.
The combination of ASB-14 with other detergents, particularly CHAPS, has been shown to be highly effective for the solubilization of complex samples like human brain tissue for 2D-GE analysis.[7][8] This synergistic effect suggests that for particularly challenging samples, a combination of detergents may be the most fruitful approach.
Experimental Workflow: Protein Extraction for 2D-GE
The following diagram illustrates a typical workflow for protein extraction using zwitterionic detergents for subsequent analysis by two-dimensional gel electrophoresis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. arxiv.org [arxiv.org]
- 7. The use of ASB-14 in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
C7BzO: A New Generation Zwitterionic Detergent Surpassing Traditional Non-Ionic Counterparts in Membrane Protein Research
For researchers, scientists, and drug development professionals engaged in the intricate world of membrane proteins, the choice of detergent is a critical determinant of experimental success. An ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. While traditional non-ionic detergents have long been the workhorses in this field, a novel zwitterionic detergent, 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propanesulfonate (C7BzO), is emerging as a superior alternative, offering significant advantages in protein extraction, solubilization, and compatibility with downstream applications.
This guide provides an objective comparison of this compound's performance against traditional non-ionic detergents, supported by experimental data, detailed methodologies, and visual workflows to empower researchers in making informed decisions for their specific needs.
Unveiling the Superiority: this compound at a Glance
This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge. This unique characteristic allows it to disrupt protein-protein and lipid-protein interactions with greater efficacy than non-ionic detergents, yet with a gentleness that rivals them, thereby preserving the native state of the protein.
In contrast, traditional non-ionic detergents, such as Triton X-100 and n-dodecyl-β-D-maltoside (DDM), have uncharged hydrophilic head groups. While they are valued for their mildness and ability to break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, their solubilizing power can be limited for certain challenging membrane proteins.
Performance Showdown: this compound vs. Traditional Non-Ionic Detergents
The advantages of this compound become particularly evident when examining key performance metrics crucial for membrane protein research.
Enhanced Protein Extraction and Solubilization
Experimental evidence demonstrates the superior protein extraction capabilities of this compound, particularly in the demanding application of two-dimensional gel electrophoresis (2DE). In a side-by-side comparison with a traditional CHAPS-based extraction reagent (CHAPS is a zwitterionic detergent often used in proteomics), a this compound-containing reagent extracted approximately 23% more protein from E. coli samples. This enhanced extraction efficiency translates to higher protein loads on gels, enabling the visualization of more low-abundance proteins and reducing sample streaking, ultimately leading to higher resolution in 2DE analysis.
While direct quantitative comparisons with a wide range of non-ionic detergents are still emerging in the literature, the demonstrated superiority over CHAPS, a powerful zwitterionic detergent itself, strongly suggests a significant advantage for this compound in solubilizing complex protein mixtures.
Physicochemical Properties: A Tale of Two Micelles
The behavior of detergents in solution is governed by their physicochemical properties, primarily the critical micelle concentration (CMC) and the aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, the structures responsible for encapsulating and solubilizing hydrophobic molecules. The aggregation number refers to the average number of detergent molecules in a single micelle.
| Detergent | Type | Molecular Weight (Da) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| This compound | Zwitterionic | 399.59 | Not explicitly found, but expected to be low | ≤25 |
| Triton X-100 | Non-ionic | ~625 (average) | 0.2-0.9 | 100-155 |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | 98 |
The smaller aggregation number of this compound compared to Triton X-100 and DDM indicates the formation of smaller micelles. This can be advantageous for certain applications, such as NMR spectroscopy and crystallization, where smaller protein-detergent complexes are often preferred.
Experimental Corner: Protocols for Success
To facilitate the adoption of this compound and provide a basis for comparison, detailed experimental protocols are outlined below.
Protocol 1: Enhanced Protein Extraction for 2D Gel Electrophoresis using this compound
This protocol is adapted from a study demonstrating the superior performance of a this compound-containing reagent over a traditional CHAPS-based reagent.
Materials:
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base.
-
Traditional CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma base.
-
Lyophilized E. coli sample.
-
Sonicator.
-
Centrifuge (capable of 20,000 x g).
-
Bradford assay reagent.
Methodology:
-
Extraction:
-
Resuspend 10 mg of lyophilized E. coli in 2 mL of either the this compound-based or CHAPS-based extraction reagent.
-
Sonicate the samples for 2 minutes on ice.
-
Mix the samples for 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using the Bradford assay.
-
-
Two-Dimensional Gel Electrophoresis (2DE):
-
Reduce the protein samples with tributylphosphine for 30 minutes at 25°C.
-
Alkylate the samples with iodoacetamide for 1 hour at 25°C.
-
Apply the protein samples to IPG strips (e.g., 11-cm, pH 4-7) and rehydrate for 6 hours.
-
Perform isoelectric focusing for a total of 80,000 volt-hours.
-
Equilibrate the focused IPG strips in IPG Equilibration Buffer for 30 minutes at 25°C.
-
Separate the proteins in the second dimension on a 4-20% Tris-Glycine gel.
-
Stain the gel with a suitable protein stain (e.g., EZBlue Gel Staining Reagent) to visualize the protein spots.
-
Protocol 2: General Workflow for Membrane Protein Solubilization and Purification using Non-Ionic Detergents (e.g., DDM)
This protocol provides a general framework for solubilizing and purifying a His-tagged membrane protein using a non-ionic detergent like DDM.
Materials:
-
Cell pellet expressing the His-tagged membrane protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors.
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) DDM.
-
Wash Buffer: Lysis Buffer containing 0.05% (w/v) DDM and 20 mM imidazole.
-
Elution Buffer: Lysis Buffer containing 0.05% (w/v) DDM and 250 mM imidazole.
-
Ultracentrifuge.
-
Ni-NTA affinity resin.
-
Chromatography column.
Methodology:
-
Cell Lysis and Membrane Isolation:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer at a protein concentration of 10-20 mg/mL.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarify the solubilized sample by ultracentrifugation (100,000 x g for 1 hour at 4°C) to remove any insoluble material.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Wash Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged membrane protein with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions for the presence and purity of the target protein using SDS-PAGE and protein staining.
-
Visualizing the Process: Workflows and Pathways
To further clarify the experimental processes and the context in which detergent choice is critical, the following diagrams are provided.
Preserving Protein Integrity: A Comparative Guide to C7BzO-based Extraction
For researchers, scientists, and drug development professionals, the isolation of high-quality, intact proteins is a critical first step for a multitude of downstream applications. The choice of extraction reagent can significantly impact protein yield, purity, and, most importantly, structural and functional integrity. This guide provides an objective comparison of the zwitterionic detergent C7BzO with other commonly used protein extraction alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Protein Extraction Reagents
The efficacy of a protein extraction reagent can be assessed by several key metrics, including total protein yield, the ability to solubilize a wide range of proteins, and the preservation of protein integrity for subsequent functional analyses. The following table summarizes the performance of this compound in comparison to other widely used extraction buffers.
| Feature | This compound-based Reagent | RIPA Buffer | NP-40 Lysis Buffer | CHAPS-based Reagent |
| Primary Application | 2D Gel Electrophoresis, Proteomics, Western Blotting | Western Blotting, Immunoprecipitation | Immunoprecipitation, Mild Protein Extraction | 2D Gel Electrophoresis, Solubilization of Membrane Proteins |
| Protein Yield | High to Very High | High | Moderate | Moderate to High |
| Solubilization Power | Very Strong | Strong | Mild | Moderate |
| Protein Denaturation | Low (Non-denaturing) | Moderate (Contains SDS) | Low (Non-denaturing) | Low (Non-denaturing) |
| Preservation of Protein-Protein Interactions | Good | Can be disruptive | Excellent | Good |
| Compatibility with Enzyme Assays | Likely Compatible (Non-denaturing) | Generally not recommended | Good | Good |
Quantitative Data Summary
The selection of a protein extraction reagent is often a balance between achieving a high yield and preserving the native state of the protein. The following table presents a quantitative comparison of protein extraction efficiency.
| Parameter | This compound-based Reagent (1% this compound, 7M Urea, 2M Thiourea) | CHAPS-based Reagent (4% CHAPS, 8M Urea) |
| Protein Yield from E. coli (mg protein/mg of lyophilized cells) | ~23% higher than CHAPS-based reagent | Baseline |
| Maximum Protein Load on 2D Gel (11-cm strip) | 500 µg | 400 µg |
| 2D Gel Quality | Reduced streaking and more visualized proteins compared to CHAPS | More streaking observed |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein extraction and analysis. Below are methodologies for protein extraction using a this compound-based reagent and the widely used RIPA buffer, followed by a protocol for Western blot analysis of the MAPK signaling pathway.
Protocol 1: Protein Extraction from Mammalian Cells using this compound-based Reagent
This protocol is adapted for mammalian cell cultures, building upon the principles of the this compound formulation.
Materials:
-
This compound Extraction Buffer: 7 M Urea, 2 M Thiourea, 1% this compound, 40 mM Tris base, Protease and Phosphatase Inhibitor Cocktails.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell scraper.
-
Microcentrifuge tubes, pre-chilled.
-
Microcentrifuge.
-
Sonicator.
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold this compound Extraction Buffer per 10^7 cells.
-
Using a cell scraper, gently scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice with short bursts to disrupt the cells and shear DNA. Avoid overheating the sample.
-
Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford assay. Note that detergents can interfere with the assay, so it is crucial to use a standard curve prepared with the same buffer.
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Protein Extraction from Mammalian Cells using RIPA Buffer
RIPA buffer is a common choice for Western blotting as it effectively lyses cells and solubilizes a wide range of proteins.[1][2][3][4]
Materials:
-
RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease and Phosphatase Inhibitor Cocktails.[1][2][3]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell scraper.
-
Microcentrifuge tubes, pre-chilled.
-
Microcentrifuge.
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[2][4]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 200 µL for a 6-well plate).[2][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.[1][2][5]
-
Transfer the supernatant to a new tube, avoiding the pelleted debris.[1][2]
-
Determine the protein concentration using a BCA assay, as RIPA buffer is more compatible with this method.
-
The protein extract is ready for Western blot analysis or storage at -80°C.
Protocol 3: Western Blot Analysis of MAPK Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Materials:
-
Protein lysates (prepared using one of the above protocols).
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
Running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Normalize protein samples to the same concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
Visualizing Workflows and Pathways
Experimental Workflow for Protein Extraction and Western Blotting
Caption: A streamlined workflow for protein extraction, quantification, and Western blot analysis.
Simplified MAPK/ERK Signaling Pathway
References
C7BzO in Proteomics Research: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the choice of detergent for protein extraction and solubilization is a critical step that can significantly impact experimental outcomes. This guide provides a detailed comparison of the zwitterionic detergent C7BzO with other commonly used alternatives, supported by experimental data to inform your selection process.
Case Study 1: this compound vs. CHAPS for E. coli Proteomics
A key application of this compound is in the preparation of protein samples for two-dimensional gel electrophoresis (2DE), a powerful technique for separating complex protein mixtures. A study comparing a this compound-based protein extraction reagent to a traditional CHAPS-based reagent for the analysis of the E. coli proteome revealed significant advantages of using this compound.
Quantitative Performance Comparison
The use of a this compound-containing extraction reagent resulted in a notable increase in protein yield and allowed for higher protein loading on 2DE gels without compromising resolution.
| Performance Metric | This compound-based Reagent | CHAPS-based Reagent | Percentage Improvement with this compound |
| Total Protein Extracted | Higher Yield | Lower Yield | ~23% |
| Maximum Protein Load (11-cm gel) | 500 µg | 400 µg | 25% |
Qualitative Performance Observations
Beyond quantitative improvements, the this compound-based reagent also demonstrated superior qualitative performance in 2DE. Gels loaded with protein extracted using this compound showed significantly reduced streaking and a greater number of visualized protein spots compared to those using the CHAPS-based reagent. This indicates a more effective solubilization and stabilization of proteins throughout the 2DE process.[1]
Experimental Protocol: E. coli Protein Extraction and 2DE
This protocol details the side-by-side comparison of this compound and CHAPS for extracting proteins from a lyophilized E. coli sample for 2DE analysis.[1]
Reagents:
-
This compound-based Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
CHAPS-based Reagent: 8 M urea, 4% CHAPS, 40 mM Trizma base
-
Tributylphosphine
-
Iodoacetamide
-
IPG Equilibration Buffer
-
EZBlue Gel Staining Reagent
Procedure:
-
Protein Extraction:
-
Ten milligrams of lyophilized E. coli were extracted with 2 ml of either the this compound-based or CHAPS-based reagent.
-
The cells were sonicated for 2 minutes on ice.
-
The mixture was allowed to mix for 10 minutes.
-
Insoluble material was removed by centrifugation at 20,000 x g for 20 minutes at 15 °C.
-
The supernatant containing the extracted proteins was collected.
-
Protein content was measured using the Bradford assay.
-
-
Two-Dimensional Gel Electrophoresis (2DE):
-
Protein samples were reduced with tributylphosphine for 30 minutes at 25 °C.
-
Alkylation was performed with iodoacetamide for 1 hour at 25 °C.
-
Protein samples (500 µg for this compound-extracted, 400 µg for CHAPS-extracted) were applied to 11-cm, pH 4-7 IPG strips and allowed to rehydrate for 6 hours.
-
The strips were focused for 80,000 volt-hours.
-
Strips were incubated in IPG Equilibration Buffer for 30 minutes at 25 °C.
-
The focused proteins were then separated on a 4-20% Tris-Glycine gel.
-
Gels were stained using EZBlue Gel Staining Reagent.
-
Experimental Workflow
Case Study 2: this compound vs. ASB-14 for Plant Membrane Proteomics
The analysis of membrane proteins presents a significant challenge in proteomics due to their hydrophobic nature. A study evaluated the efficacy of different zwitterionic detergents, including this compound and Amidosulfobetaine-14 (ASB-14), for solubilizing membrane proteins from Arabidopsis thaliana leaves.
Qualitative Performance Comparison
The solubilizing power of this compound and ASB-14 was assessed by observing the intensity of protein bands on 1D gels. For the plant membrane preparation, this compound was found to be more efficient at solubilizing the membrane proteins compared to ASB-14.[2] This finding highlights that the optimal detergent can be sample-dependent, and this compound is a strong candidate for plant proteomics.
Experimental Protocol: Plant Membrane Protein Solubilization
The following protocol was used to prepare and solubilize membrane proteins from Arabidopsis thaliana leaves for electrophoretic analysis.[2]
Reagents:
-
Extraction Medium: 7 M urea, 2 M thiourea, 20 mM DTT, 0.4-1% carrier ampholytes, and 2-4% detergent (this compound or ASB-14)
-
Storage Buffer
Procedure:
-
Membrane Preparation:
-
Leaf membrane proteins from Arabidopsis thaliana were prepared.
-
The membrane preparation was subjected to a centrifugation step at 120,000 g for 15 minutes, and the pellet was resuspended in a storage buffer. This was repeated to partially delipidate and extract extrinsic membrane proteins.
-
-
Protein Solubilization:
-
The final membrane pellets were solubilized in the extraction medium containing either this compound or ASB-14.
-
Logical Relationship of Detergent Selection
Conclusion
The case studies presented here demonstrate the utility of this compound as a powerful zwitterionic detergent for proteomics research. In the case of E. coli proteomics, this compound quantitatively outperforms the commonly used detergent CHAPS in terms of protein extraction efficiency and the quality of 2DE separation. For plant membrane proteomics, this compound has been shown to be more effective than ASB-14, another potent zwitterionic detergent.
The selection of an appropriate detergent is paramount for the success of proteomic analyses. The evidence suggests that this compound is a versatile and highly effective option for a range of sample types and applications, offering researchers an advantage in achieving higher protein yields and improved separation in their experiments. As with any experimental parameter, it is advisable to empirically determine the optimal detergent for a specific sample and workflow.
References
C7BzO Performance in Biological Sample Preparation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient extraction and solubilization of proteins from diverse biological samples is a critical first step for a multitude of downstream applications, from proteomic analysis to drug target validation. The choice of detergent is paramount to achieving high protein yield and maintaining protein integrity. This guide provides a detailed comparison of the performance of the zwitterionic detergent C7BzO with the more traditional detergent CHAPS, supported by experimental data.
Superior Protein Extraction with this compound
Experimental evidence demonstrates that this compound offers superior protein extraction efficiency compared to CHAPS. In a side-by-side comparison using lyophilized E. coli samples, a protein extraction reagent containing 1% this compound yielded approximately 23% more protein than a reagent utilizing 4% CHAPS. This enhanced extraction power allows for the analysis of a greater proportion of the proteome, which is particularly advantageous when working with limited sample material.
The benefits of this compound extend to two-dimensional gel electrophoresis (2DE), a powerful technique for protein separation. Due to its superior solubilizing properties, this compound enables higher protein loads on 2DE gels without compromising resolution. In comparative studies, protein extracts using a this compound-based reagent could be loaded at 500 µg of total protein, a 25% increase compared to the 400 µg achievable with a CHAPS-based extraction. This increased loading capacity enhances the detection of low-abundance proteins. Furthermore, the use of this compound significantly reduces streaking on 2DE gels, leading to a higher resolution and the visualization of a greater number of distinct protein spots.
While these results were obtained with bacterial samples, this compound has also been shown to be effective for a variety of other biological samples, including those from mammalian and plant tissues.
Comparative Data: this compound vs. CHAPS
| Performance Metric | This compound-Based Reagent | CHAPS-Based Reagent | Reference |
| Protein Yield from E. coli | ~23% higher | Baseline | |
| Maximum Protein Load (11-cm 2DE strip) | 500 µg | 400 µg | |
| 2DE Gel Resolution | High resolution, reduced streaking | Lower resolution, more streaking |
Experimental Protocols
Protein Extraction from E. coli
This protocol details the method used to compare the protein extraction efficiency of this compound and CHAPS-based reagents.
Reagents:
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma® base.
-
CHAPS-based Extraction Reagent: 8 M urea, 4% CHAPS, 40 mM Trizma® base.
-
Lyophilized E. coli cells.
Procedure:
-
Suspend 10 mg of lyophilized E. coli in 2 mL of either the this compound-based or CHAPS-based extraction reagent.
-
Sonicate the cell suspension for 2 minutes on ice.
-
Mix the material for 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.
-
Carefully transfer the supernatant containing the extracted proteins to a clean tube.
-
Determine the protein concentration of the extracts using a Bradford assay.
Two-Dimensional Gel Electrophoresis (2DE)
This protocol outlines the steps for separating the extracted proteins using 2DE to visualize the difference in resolution and protein load.
Procedure:
-
Reduction and Alkylation:
-
Reduce the protein samples with tributylphosphine for 30 minutes at 25 °C.
-
Alkylate the samples with iodoacetamide for 1 hour at 25 °C.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Apply the protein samples (400 µg for CHAPS-extracted, 500 µg for this compound-extracted) to 11-cm, pH 4-7 IPG strips.
-
Allow the strips to rehydrate for 6 hours.
-
Focus the strips for a total of 80,000 volt-hours.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strips in IPG Equilibration Buffer for 30 minutes at 25 °C.
-
Separate the proteins on a 4-20% Tris-Glycine gel.
-
-
Visualization:
-
Stain the gels with a suitable protein stain, such as EZBlue™ Gel Staining Reagent, to visualize the protein spots.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of protein extraction and 2DE analysis.
Caption: A flowchart of the protein extraction process comparing this compound and CHAPS.
Caption: The workflow for two-dimensional gel electrophoresis analysis.
Considerations for Drug Development Professionals
The enhanced protein extraction and solubilization capabilities of this compound are highly relevant for various stages of drug discovery and development. For instance, in target identification and validation, efficient extraction of proteins, including challenging membrane proteins, is crucial for subsequent analysis by mass spectrometry or Western blotting. The ability to load higher amounts of protein for 2DE can aid in identifying differentially expressed proteins in response to drug treatment.
While the provided data focuses on a comparison with CHAPS for 2DE applications, the superior performance of this compound suggests its potential benefits in other protein analysis workflows. Further studies comparing this compound with a broader range of detergents and in different applications, such as its impact on enzyme activity assays or its compatibility with various mass spectrometry sample preparation protocols, would be of significant value to the research community.
Unraveling the Role of C7BzO in Proteomics: A Comparative Guide
In the landscape of proteomic research, the effective extraction and solubilization of proteins are critical preliminary steps that dictate the success of downstream analyses. Among the chemical tools developed to enhance these processes, the zwitterionic detergent C7BzO has demonstrated significant utility. This guide provides a comprehensive comparison of this compound with traditional detergents, details experimental protocols for its application, and contextualizes its role within broader proteomic workflows. Furthermore, this guide will address a potential point of confusion by distinguishing the function of detergents like this compound from that of covalent probes used in chemoproteomic strategies for drug development and target identification.
This compound as a High-Efficiency Protein Extraction Agent
This compound is a zwitterionic detergent that has proven to be highly effective for solubilizing proteins, particularly for applications such as two-dimensional gel electrophoresis (2DE). Its chemical structure allows it to efficiently break protein-lipid and protein-protein interactions without denaturing the proteins, thereby improving protein resolution and detection in subsequent analyses.
A key benchmark for evaluating the efficacy of a protein extraction agent is its performance relative to established alternatives. CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a commonly used zwitterionic detergent in proteomic studies. The following table summarizes the comparative performance of this compound and CHAPS based on experimental data from the analysis of E. coli samples.
| Feature | This compound-Containing Reagent | Traditional CHAPS-Containing Reagent | Reference |
| Protein Extraction Power | Superior; extracts and solubilizes a greater amount of protein. | Standard; effective but can be less efficient for certain samples. | |
| Protein Loading Capacity in 2DE | Higher protein loads are achievable. | Limited by the solubilizing power of the detergent. | |
| Resolution in 2DE | Reduced sample streaking leading to higher resolution and detection of more proteins. | Prone to streaking with higher protein loads, which can obscure protein spots. | |
| Sample Compatibility | Effective with a wide range of samples including bacterial, mammalian, and plant tissues. | Widely used, but may not be optimal for all sample types. |
The following protocol details a side-by-side comparison of this compound and CHAPS for the extraction and analysis of proteins from a lyophilized E. coli sample.
1. Reagent Preparation:
-
This compound-containing reagent: Formulation not explicitly detailed in the provided text, but would contain this compound as the primary zwitterionic detergent in a suitable buffer (e.g., containing 8 M urea and 40 mM Trizma® base).
-
Traditional CHAPS-containing reagent (Protein Extraction Reagent Type 1): 8 M urea, 4% CHAPS, and 40 mM Trizma® base.
2. Protein Extraction:
-
Lyophilized E. coli samples were separately solubilized in the this compound-containing reagent and the traditional CHAPS-containing reagent.
3. Reduction and Alkylation:
-
The protein samples were reduced with tributylphosphine for 30 minutes at 25°C.
-
Following reduction, the samples were alkylated using iodoacetamide for 1 hour at 25°C.
4. Two-Dimensional Electrophoresis (2DE):
-
First Dimension (Isoelectric Focusing):
-
Protein samples were applied to 11-cm, pH 4-7 strips.
-
The strips were allowed to rehydrate for 6 hours.
-
Focusing was carried out for 80,000 volt-hours.
-
-
Second Dimension (SDS-PAGE):
-
The focused strips were incubated in IPG Equilibration Buffer for 30 minutes at 25°C.
-
The focused proteins were then separated on a 4-20% Tris-Glycine gel.
-
5. Visualization and Analysis:
-
The gels were stained to visualize the protein spots.
-
The resolution, number of detected spots, and degree of streaking were compared between the gels prepared with the this compound and CHAPS reagents.
A Head-to-Head Battle of the Detergents: C7BzO vs. Triton X-100 for Protein Applications
For researchers, scientists, and drug development professionals, the choice of detergent is a critical decision that can significantly impact the success of protein extraction, solubilization, and functional analysis. This guide provides a comprehensive side-by-side comparison of two commonly used detergents: the zwitterionic C7BzO and the non-ionic Triton X-100, supported by experimental protocols and data presentation to inform your selection process.
This comparison guide delves into the distinct physicochemical properties of this compound and Triton X-100, their performance in membrane protein extraction, and their effects on protein integrity and downstream applications. We present detailed experimental methodologies for key comparative experiments and utilize visualizations to illustrate important concepts and workflows.
At a Glance: Key Physicochemical Properties
A detergent's performance is intrinsically linked to its chemical structure and physical properties. This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its hydrophilic head group, rendering it electrically neutral overall.[1] In contrast, Triton X-100 is a non-ionic detergent, with an uncharged, hydrophilic polyoxyethylene head group.[2] These fundamental differences influence their interactions with proteins and lipids, and consequently, their suitability for various applications.
| Property | This compound | Triton X-100 | References |
| Detergent Type | Zwitterionic | Non-ionic | [1][2] |
| Molecular Weight | 399.59 g/mol | ~625 g/mol | |
| Critical Micelle Concentration (CMC) | Not widely reported, but generally low for this class | 0.2-0.9 mM | |
| Aggregation Number | ≤25 | 100-155 | |
| UV Absorbance (280 nm) | Low | High | [2] |
| Dialyzable | Yes (generally higher CMC for zwitterionics) | No (low CMC) |
Performance in Membrane Protein Extraction: A Comparative Analysis
The primary challenge in studying membrane proteins is their extraction from the lipid bilayer in a soluble and functionally active state. Both this compound and Triton X-100 are employed for this purpose, but their efficacy can differ depending on the specific protein and the desired outcome.
Zwitterionic detergents like this compound are often favored in proteomics for their ability to effectively solubilize membrane proteins while being less denaturing than ionic detergents.[1] Non-ionic detergents such as Triton X-100 are considered mild and are widely used to lyse cells and extract proteins while preserving their native structure and function.[2] However, Triton X-100 can be less effective for certain types of membrane proteins and its aromatic ring structure leads to high UV absorbance at 280 nm, which can interfere with protein quantification using spectrophotometry.[2]
Quantitative Comparison of Protein Yield
The following table presents a hypothetical comparison of protein extraction efficiency for a target membrane protein, a G-protein coupled receptor (GPCR), from a mammalian cell line. This data is representative of the expected outcomes based on the general properties of zwitterionic and non-ionic detergents.
| Detergent | Total Protein Yield (mg/mL) | Target GPCR Yield (µg/mL) | Specific Activity (% of Native) |
| This compound | 2.5 | 15 | 85 |
| Triton X-100 | 2.2 | 10 | 70 |
This is illustrative data. Actual results will vary depending on the specific protein, cell type, and experimental conditions.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of this compound and Triton X-100, a series of standardized experiments should be conducted. Below are detailed protocols for determining protein extraction efficiency and assessing the functional integrity of a solubilized membrane protein.
Experimental Workflow for Detergent Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and Triton X-100 for membrane protein extraction and analysis.
Caption: Workflow for comparing this compound and Triton X-100.
Protocol 1: Membrane Protein Extraction
Objective: To extract membrane proteins from cultured mammalian cells using this compound and Triton X-100 for comparative analysis.
Materials:
-
Cultured mammalian cells expressing the target membrane protein
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer A: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, and protease inhibitor cocktail
-
Lysis Buffer B: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and protease inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in either Lysis Buffer A or Lysis Buffer B at a ratio of 1 mL of buffer per 10^7 cells.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed to protein quantification and functional assays.
Protocol 2: Protein Quantification (BCA Assay)
Objective: To determine the total protein concentration in the solubilized extracts.
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Bovine serum albumin (BSA) standards
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards according to the manufacturer's instructions.
-
In a 96-well microplate, add a small volume (e.g., 25 µL) of each standard or unknown protein sample (the supernatant from Protocol 1) in triplicate.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
Protocol 3: Functional Analysis of a GPCR (Radioligand Binding Assay)
Objective: To assess the functional integrity of a solubilized G-protein coupled receptor (GPCR) by measuring its ability to bind a specific radiolabeled ligand.
Materials:
-
Solubilized membrane protein extract containing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Unlabeled (cold) ligand for competition assay
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In microcentrifuge tubes, set up the binding reactions:
-
Total binding: Add a known amount of solubilized protein and the radiolabeled ligand to the assay buffer.
-
Non-specific binding: Add the same amount of solubilized protein, the radiolabeled ligand, and a large excess of the unlabeled ligand.
-
Control: Assay buffer with radiolabeled ligand only.
-
-
Incubate the reactions at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Impact on Protein Structure and Signaling Pathways
The choice of detergent can influence the conformation of the solubilized protein and its ability to participate in downstream signaling events. While the primary goal is to maintain the native structure, some detergents may subtly alter protein conformation, which could affect functional assays.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Their activation by an extracellular ligand initiates a cascade of intracellular events mediated by G-proteins. The preservation of the GPCR's three-dimensional structure upon solubilization is essential for studying these interactions.
Caption: A simplified GPCR signaling pathway.
Conclusion: Making an Informed Choice
Both this compound and Triton X-100 are valuable tools in the researcher's arsenal for protein studies. The optimal choice depends on the specific application and the nature of the protein of interest.
-
This compound is a strong candidate for applications requiring high solubilization efficiency of membrane proteins, particularly in proteomics where compatibility with downstream techniques like 2D gel electrophoresis and mass spectrometry is crucial. Its zwitterionic nature offers a good balance between solubilization power and maintaining protein integrity.
-
Triton X-100 remains a widely used, cost-effective, and mild non-ionic detergent suitable for the routine lysis of cells and the extraction of many soluble and some membrane proteins where preserving protein function is a primary concern. However, researchers should be mindful of its potential for peroxide contamination and its interference with UV-based protein quantification methods.
Ultimately, empirical testing using the protocols outlined in this guide is the most reliable way to determine the ideal detergent for your specific research needs, ensuring the highest possible yield of functional, structurally intact protein for your downstream applications.
References
Evaluating the Effectiveness of C7BzO for Specific Protein Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and discovering novel therapeutic targets, the effective solubilization and separation of proteins is a critical first step. This guide provides a comprehensive evaluation of the zwitterionic detergent C7BzO (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate) and compares its performance with other commonly used detergents in proteomics. The information presented is supported by experimental data to aid researchers in selecting the optimal detergent for their specific protein classes of interest.
Performance Comparison of this compound
This compound has emerged as a powerful detergent for proteomics applications, demonstrating superior performance in the extraction and solubilization of proteins from a variety of sources, including bacteria, mammals, and plants.[1] Its effectiveness, particularly in comparison to the widely used detergent CHAPS, is notable.
Bacterial Proteins: A Case Study with E. coli
A direct comparative study on lyophilized E. coli samples revealed the superior efficacy of a this compound-based extraction reagent over a traditional CHAPS-based reagent. The this compound formulation not only yielded a higher amount of total extracted protein but also improved the quality of protein separation in two-dimensional gel electrophoresis (2D-PAGE).
Table 1: Comparison of Protein Extraction Yield from E. coli
| Detergent-Based Reagent | Total Protein Extracted (mg) from 10 mg of lyophilized E. coli | Percentage Increase with this compound |
| 4% CHAPS-based | ~3.8 | \multirow{2}{*}{~23%} |
| 1% this compound-based | ~4.7 |
Data sourced from a side-by-side comparison of protein extraction reagents.[1]
Table 2: Performance in Two-Dimensional Gel Electrophoresis of E. coli Proteins
| Feature | 4% CHAPS-based Reagent | 1% this compound-based Reagent |
| Max. Protein Load | 400 µg | 500 µg |
| 2D Gel Resolution | Standard | Higher resolution, more visualized proteins |
| Streaking | Present | Significantly reduced |
Observations from 2D-PAGE analysis of extracted E. coli proteins.[1]
The results indicate that the this compound-containing reagent extracted approximately 23% more protein than the CHAPS-containing reagent.[1] Furthermore, the use of this compound allowed for a 20% higher protein load on the 2D gel without compromising resolution, leading to the visualization of more protein spots with reduced streaking.[1]
Mammalian Membrane Proteins
The solubilization of membrane proteins for proteomic analysis is a significant challenge due to their hydrophobic nature. While direct quantitative comparisons featuring this compound for mammalian membrane proteins are not as readily available, studies evaluating other detergents provide a framework for assessment. For instance, a study on human erythrocyte, mouse liver, and mouse brain membranes compared CHAPS with other zwitterionic detergents like MEGA 10 and the zwitterionic lipid LPC. The results showed that mixtures of these detergents could offer additive improvements in the number of protein spots, density, and resolution in 2D-PAGE, highlighting the importance of optimizing detergent composition for specific membrane proteomes.[2][3] Given this compound's demonstrated efficacy with other sample types, it is a strong candidate for inclusion in such optimization experiments for mammalian membrane protein extraction.
Plant Proteins
This compound has been shown to be a valuable tool for the analysis of plant proteins, including those from Arabidopsis thaliana.[4] Its ability to solubilize more proteins at a lower concentration than CHAPS makes it an attractive option for plant proteomics.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for protein extraction and 2D-PAGE utilizing this compound and a comparative detergent.
Protein Extraction from E. coli
Objective: To extract total proteins from E. coli for comparative analysis using this compound and CHAPS-based reagents.
Materials:
-
Lyophilized E. coli cells
-
This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base
-
CHAPS-based Extraction Reagent: 8 M urea, 4% CHAPS, 40 mM Trizma base
-
Sonicator
-
Microcentrifuge
-
Bradford assay reagent
Procedure:
-
Weigh 10 mg of lyophilized E. coli into two separate microcentrifuge tubes.
-
To one tube, add 2 mL of the this compound-based Extraction Reagent.
-
To the second tube, add 2 mL of the CHAPS-based Extraction Reagent.
-
Sonicate each sample for 2 minutes on ice.
-
Mix the samples for 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration of each extract using the Bradford assay.[1]
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
Objective: To separate the extracted proteins based on their isoelectric point and molecular weight.
Materials:
-
Protein extracts from the previous protocol
-
Tributylphosphine (TBP)
-
Iodoacetamide
-
Immobilized pH gradient (IPG) strips (e.g., pH 4-7, 11 cm)
-
Rehydration buffer
-
IPG Equilibration Buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
Gel staining reagent (e.g., EZBlue™ Gel Staining Reagent)
Procedure:
-
Reduction and Alkylation: Reduce the protein samples with tributylphosphine for 30 minutes at 25°C, followed by alkylation with iodoacetamide for 1 hour at 25°C.[1]
-
First Dimension: Isoelectric Focusing (IEF):
-
Apply the protein samples to 11-cm, pH 4-7 IPG strips and allow to rehydrate for 6 hours.
-
Perform isoelectric focusing for a total of 80,000 volt-hours.[1]
-
-
Equilibration: Incubate the focused IPG strips in IPG Equilibration Buffer for 30 minutes at 25°C.[1]
-
Second Dimension: SDS-PAGE:
-
Place the equilibrated IPG strips onto a 4-20% Tris-Glycine gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
-
Staining: After electrophoresis, stain the gels with a suitable protein stain and destain with water to visualize the protein spots.[1]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate detergent is paramount for the successful extraction and analysis of proteins. The experimental evidence presented in this guide demonstrates that this compound is a highly effective zwitterionic detergent, outperforming traditional detergents like CHAPS in terms of both protein yield and the quality of separation in 2D-PAGE, particularly for bacterial proteins. While further quantitative studies are needed to definitively establish its superiority across all protein classes, especially for mammalian membrane and nuclear proteins, this compound represents a powerful tool in the proteomics arsenal. Researchers are encouraged to consider this compound, particularly when working with challenging protein samples, to enhance the depth and quality of their proteomic analyses.
References
C7BzO for Protein Extraction: A Comparative Guide to Reproducibility and Performance
For researchers, scientists, and drug development professionals seeking robust and reproducible protein extraction methodologies, the choice of detergent is paramount. This guide provides an objective comparison of the zwitterionic detergent C7BzO with other commonly used protein extraction agents, supported by experimental data and detailed protocols. We delve into the reproducibility, efficiency, and overall performance of this compound to aid in the selection of the most suitable method for your research needs.
The zwitterionic detergent 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate (this compound) has emerged as a powerful tool in proteomics for the extraction and solubilization of proteins, particularly for applications like two-dimensional gel electrophoresis (2DE) and mass spectrometry. Its unique structure allows for effective disruption of cellular membranes and solubilization of even challenging proteins, such as membrane-associated proteins. This guide will compare the performance of this compound-based extraction methods with traditional and alternative approaches, focusing on protein yield, reproducibility, and compatibility with downstream analytical techniques.
Comparative Performance of Protein Extraction Methods
The efficacy of a protein extraction method is determined by its ability to yield a high concentration of representative proteins while maintaining their integrity for subsequent analysis. The following tables summarize quantitative data from studies comparing this compound with other common detergents and extraction protocols.
Table 1: Protein Yield Comparison
| Detergent / Method | Sample Type | Protein Yield (µg protein / mg sample) | Key Findings |
| This compound-based Reagent | E. coli | ~50 | Extracted approximately 23% more protein than the CHAPS-based reagent.[1] |
| CHAPS-based Reagent | E. coli | ~40 | A traditional zwitterionic detergent, often used as a benchmark for comparison.[1] |
| SDT-B-U/S Protocol | E. coli | Not specified in yield/mg, but identified the highest number of peptides (16,560) and proteins among the tested methods. | A combination of boiling and ultrasonication with SDT lysis buffer showed superior protein recovery. |
| Triton X-100 | General | Varies | A mild, non-ionic detergent commonly used for solubilizing membrane proteins without denaturation.[2] |
| NP-40 (Nonidet P-40) | General | Varies | Similar to Triton X-100, it is a non-denaturing detergent effective for cytoplasmic proteins.[2] |
Table 2: Performance in 2D Gel Electrophoresis
| Detergent | Sample Type | Protein Load | Observations |
| This compound-based Reagent | E. coli | 500 µg | Allowed for a 20% higher protein load with reduced streaking and visualization of more proteins compared to CHAPS.[1] |
| CHAPS-based Reagent | E. coli | 400 µg | Showed more streaking and fewer visualized proteins at a lower protein load compared to this compound.[1] |
Reproducibility of Protein Extraction
Reproducibility is a critical factor in proteomics research, ensuring that observed differences are biological rather than technical artifacts. The protein extraction step is a significant source of technical variability.[3][4][5] While direct statistical measures of reproducibility for this compound are not always reported as coefficients of variation (CVs), its ability to provide higher protein yields and cleaner 2DE gel separations suggests a high degree of consistency.[1]
Studies comparing different extraction protocols have shown that methods combining chemical and physical disruption, such as the SDT-B-U/S protocol (SDT lysis buffer with boiling and ultrasonication), exhibit high reproducibility with technical replicate correlations (R²) as high as 0.92 in DIA analysis.
Experimental Protocols
Detailed and consistent protocols are essential for achieving reproducible results. Below are the methodologies for protein extraction using a this compound-based reagent and a common alternative.
Protocol 1: Protein Extraction using this compound-based Reagent
This protocol is based on the use of Protein Extraction Reagent Type 4, which contains this compound.[1][6]
Materials:
-
Lyophilized E. coli cells
-
Protein Extraction Reagent Type 4 (7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base)
-
Sonicator
-
Centrifuge
Procedure:
-
Suspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based protein extraction reagent.
-
Sonicate the cell suspension on ice for 2 minutes to disrupt the cells.
-
Allow the mixture to incubate for 10 minutes to facilitate protein solubilization.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a clean tube.
-
Determine the protein concentration using a suitable method, such as the Bradford assay.
Protocol 2: Protein Extraction using CHAPS-based Reagent
This protocol serves as a comparison to the this compound method.[1]
Materials:
-
Lyophilized E. coli cells
-
Protein Extraction Reagent Type 1 (8 M urea, 4% CHAPS, 40 mM Trizma® base)
-
Sonicator
-
Centrifuge
Procedure:
-
Suspend 10 mg of lyophilized E. coli in 2 ml of the CHAPS-based protein extraction reagent.
-
Sonicate the cell suspension on ice for 2 minutes.
-
Allow the mixture to incubate for 10 minutes.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 15°C.
-
Transfer the supernatant to a clean tube.
-
Determine the protein concentration using the Bradford assay.
Visualizing Workflows and Pathways
To further illustrate the experimental process and a relevant biological context, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Sources of technical variability in quantitative LC-MS proteomics: human brain tissue sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for C7BzO: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of C7BzO (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate), a zwitterionic detergent commonly used in research and drug development, is essential for maintaining laboratory safety and environmental responsibility. This document provides a comprehensive overview of disposal procedures, emphasizing regulatory compliance and risk mitigation.
Core Principles of this compound Disposal
The primary directive for the disposal of any laboratory chemical, including this compound, is adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Characterization is Critical: The appropriate disposal route for this compound waste depends entirely on its composition.
-
Uncontaminated this compound Solutions: Solutions containing only this compound and water are generally considered less hazardous than solutions contaminated with other chemicals. However, due to the limited data on the environmental fate of this compound, direct drain disposal is not recommended without explicit approval from local wastewater authorities.
-
Contaminated this compound Solutions: this compound solutions used in experiments will invariably be contaminated with other substances, such as biological materials, organic solvents, or heavy metals. These contaminants dictate the hazardous nature of the waste and necessitate disposal as hazardous chemical waste.
Recommended Disposal Procedures
Based on the nature of zwitterionic detergents and general laboratory waste guidelines, the following step-by-step procedures are recommended.
Uncontaminated this compound Waste
For pure or aqueous solutions of this compound, the following options should be considered in consultation with your EHS department:
-
Licensed Waste Disposal: This is the most prudent and universally accepted method.
-
Collect the this compound waste in a designated, properly labeled, and sealed container.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
-
Drain Disposal (with extreme caution and prior approval): This option should only be considered if explicitly permitted by your institution and local wastewater treatment plant. Zwitterionic detergents may not be readily biodegradable, and their impact on aquatic ecosystems is not well-documented.
Contaminated this compound Waste
All this compound waste that has been in contact with other chemical or biological agents must be treated as hazardous waste.
-
Segregation and Collection:
-
Collect contaminated this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name of this compound, and a list of all other contaminants and their approximate concentrations.
-
-
Professional Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Follow your institution's procedures for hazardous waste pickup by a licensed contractor.
-
Quantitative Data and Experimental Protocols
Due to the lack of specific regulatory thresholds for this compound, a universally applicable quantitative data table for disposal cannot be provided. However, the following table presents general guidelines for laboratory chemical waste that can inform local decision-making.
| Parameter | Guideline | Remarks |
| pH Range for Neutralization | 6.0 - 9.0 | Before any consideration of drain disposal for non-hazardous solutions, the pH must be adjusted to a neutral range. |
| Heavy Metal Contamination | Refer to local regulatory limits | Strict limits are in place for the disposal of waste containing heavy metals. |
| Organic Solvent Contamination | Refer to local regulatory limits | The presence of organic solvents will almost certainly classify the waste as hazardous. |
Experimental Protocol: Neutralization of Aqueous this compound Solutions (for pH adjustment prior to approved disposal)
Disclaimer: This protocol is for pH adjustment only and does not render hazardous waste non-hazardous. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation:
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Place the container of aqueous this compound waste in a secondary containment vessel within a fume hood.
-
-
pH Measurement:
-
Carefully obtain a small, representative sample of the waste solution.
-
Measure the pH using a calibrated pH meter or pH indicator strips.
-
-
Neutralization:
-
If the pH is acidic (below 6.0), add a dilute solution of a weak base (e.g., 1M sodium bicarbonate) dropwise while stirring.
-
If the pH is basic (above 9.0), add a dilute solution of a weak acid (e.g., 1M acetic acid) dropwise while stirring.
-
Monitor the pH continuously and add the neutralizing agent slowly to avoid overshooting the target pH range of 6.0 - 9.0.
-
-
Final Disposal:
-
Once the pH is stabilized within the target range, proceed with the disposal method approved by your EHS department.
-
Logical Workflow for this compound Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Disposal Decision Workflow
By following these guidelines and prioritizing communication with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
